molecular formula C6H5FIN B1486605 2-Fluoro-4-iodo-6-methylpyridine CAS No. 884494-45-5

2-Fluoro-4-iodo-6-methylpyridine

Cat. No.: B1486605
CAS No.: 884494-45-5
M. Wt: 237.01 g/mol
InChI Key: LJTFIDJMXXZXPN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) is a high-purity halogenated pyridine derivative engineered to serve as a versatile synthetic intermediate in advanced chemical synthesis and drug discovery programs . Its molecular formula is C6H5FIN, with a molecular weight of 237.01 g/mol . The compound is characterized by a unique structure featuring both fluorine and iodine substituents on the pyridine ring, which provides distinct sites for selective metal-coupling reactions, particularly leveraging the iodine atom for palladium-catalyzed cross-couplings such as Suzuki, Stille, and Negishi reactions to form novel carbon-carbon bonds . This makes it an invaluable scaffold for constructing more complex molecules in medicinal chemistry and materials science. The compound requires specific storage conditions to maintain its stability and is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Key physical properties include a calculated density of 1.892 g/cm³, a boiling point of 230.3±35.0 °C, and a flash point of 93.1±25.9 °C . It is slightly soluble, with a solubility of approximately 1 g/L at 25°C . Researchers should handle this material with care, as it carries specific hazard warnings. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-4-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTFIDJMXXZXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660497
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source EPA DSSTox
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Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-45-5
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-38-6) presents a specific regiochemical challenge: installing three distinct functionalities (fluoro, iodo, methyl) around a pyridine core with high positional fidelity. While direct electrophilic halogenation is prone to poor selectivity (often favoring the C3/C5 positions), a Sequential Functional Group Interconversion (SFGI) strategy offers the highest reliability for drug development applications.

This guide details the "Gold Standard" route: a Nitro-Activation / Sandmeyer / Halex sequence. This pathway prioritizes the stability of intermediates and leverages the differential reactivity of the C2 and C4 positions toward Nucleophilic Aromatic Substitution (


).

Retrosynthetic Strategy & Logic

The design of this synthesis relies on the electronic discrimination between the C2 and C4 positions of the pyridine ring.

  • The Challenge: Direct fluorination is hazardous and non-selective. Direct iodination of 2-fluoro-6-methylpyridine via lithiation (LDA) typically occurs at C3 (ortho-lithiation), not C4.

  • The Solution: We utilize 2-Chloro-6-methylpyridine as the scaffold. The chlorine atom at C2 serves as a "mask" for the fluorine, to be revealed in the final step via Halogen Exchange (Halex). The iodine at C4 is installed via a Sandmeyer reaction, which requires a nitrogen precursor (amino group), derived from a nitro group introduced via N-oxide activation.

Strategic Workflow Diagram

SynthesisStrategy Target TARGET 2-Fluoro-4-iodo-6-methylpyridine Precursor1 INTERMEDIATE 3 2-Chloro-4-iodo-6-methylpyridine Precursor1->Target Step 4: Halex (KF, 18-Crown-6) Regioselective Cl -> F Exchange Precursor2 INTERMEDIATE 2 2-Chloro-4-amino-6-methylpyridine Precursor2->Precursor1 Step 3: Sandmeyer (NaNO2, KI) Amino -> Iodo Precursor3 INTERMEDIATE 1 4-Nitro-2-chloro-6-methylpyridine N-oxide Precursor3->Precursor2 Step 2: Reduction (Fe/AcOH) Nitro -> Amino & N-Deoxygenation Start STARTING MATERIAL 2-Chloro-6-methylpyridine Start->Precursor3 Step 1: Oxidation & Nitration (H2O2/TFAA then HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the trisubstituted pyridine core.

Detailed Experimental Protocol

Phase 1: Scaffold Activation (Nitration)

Objective: Install a nitrogen handle at C4. The pyridine ring is electron-deficient and resistant to electrophilic nitration. We must first oxidize it to the N-oxide, which activates the C4 position (para) and the C2 position (ortho).

  • Substrate: 2-Chloro-6-methylpyridine

  • Reagents: Urea Hydrogen Peroxide (UHP) or mCPBA; Trifluoroacetic anhydride (TFAA); Fuming

    
    .
    

Protocol:

  • Dissolve 2-chloro-6-methylpyridine (1.0 eq) in DCM.

  • Add UHP (2.5 eq) and cool to 0°C. Dropwise add TFAA (2.5 eq).

  • Stir at RT for 18h. Quench with

    
     (aq) to destroy excess peroxide. Isolate the N-oxide .
    
  • Dissolve the N-oxide in concentrated

    
    . Add fuming 
    
    
    
    (1.5 eq) dropwise at 0°C, then heat to 90°C for 4-6 hours.
  • Pour onto ice. Neutralize carefully. Extract with DCM to yield 4-Nitro-2-chloro-6-methylpyridine N-oxide .

Critical Control Point: Temperature control during nitration is vital. Exceeding 100°C can lead to dinitration or degradation.

Phase 2: Reduction & Deoxygenation

Objective: Convert the Nitro group to an Amine and remove the N-oxide oxygen to restore the pyridine aromaticity for the subsequent Sandmeyer reaction.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH).[1]

Protocol:

  • Suspend the nitro-N-oxide intermediate in glacial acetic acid.

  • Add Iron powder (4.0 eq) in portions (exothermic).

  • Heat to reflux (100°C) for 2 hours. This achieves simultaneous reduction of the nitro group and deoxygenation of the pyridine nitrogen.

  • Filter through Celite while hot to remove iron salts.

  • Concentrate filtrate, neutralize with

    
    , and extract with Ethyl Acetate.[2][3]
    
  • Product: 2-Chloro-4-amino-6-methylpyridine .

Phase 3: The Sandmeyer Iodination

Objective: Replace the amino group with iodine. This is the most reliable method to install iodine at C4 without touching the C2-Chlorine.

  • Reagents:

    
    , KI, 
    
    
    
    (aq) or
    
    
    .

Protocol:

  • Dissolve the amine (1.0 eq) in 15% aqueous

    
     and cool to -5°C.
    
  • Add aqueous

    
     (1.1 eq) dropwise, maintaining temp < 0°C. Stir 30 min to form the diazonium salt.
    
  • Dissolve KI (1.5 eq) in water. Add this solution dropwise to the cold diazonium mixture.

  • Allow to warm to RT, then heat to 60°C for 1 hour to ensure

    
     evolution ceases.
    
  • Quench with aqueous

    
     (bisulfite) to remove iodine color.
    
  • Extract with DCM. Purify via silica column (Hexane/EtOAc).

  • Product: 2-Chloro-4-iodo-6-methylpyridine .

Phase 4: Regioselective Halogen Exchange (Halex)

Objective: Selectively convert the C2-Chloro group to C2-Fluoro without displacing the C4-Iodo group.

Mechanism:


. The C2 position is more activated toward nucleophilic attack by fluoride than C4 due to the adjacent ring nitrogen (inductive effect). However, Iodine is a weaker bond than Chlorine. Selectivity is achieved kinetically.

Table 1: Optimized Halex Conditions

ParameterSpecificationRationale
Reagent Spray-dried KF (2.0 eq)Must be anhydrous. Water kills the reaction (forms pyridone).
Catalyst 18-Crown-6 (0.2 eq)Solubilizes Potassium in organic phase ("Naked Fluoride").
Solvent Sulfolane or DMSOHigh dielectric constant promotes

.
Temperature 140°C - 150°CThreshold for Cl activation. >160°C risks I-exchange.
Time 4-6 HoursMonitor by HPLC. Stop immediately upon conversion.

Protocol:

  • In a glovebox or under Argon, mix 2-Chloro-4-iodo-6-methylpyridine, anhydrous KF, and 18-Crown-6 in dry Sulfolane.

  • Heat to 140°C. Monitor conversion closely.

  • Workup: Dilute with water, extract with Ether (sulfolane is soluble in water).

  • Purification: Distillation or Column Chromatography.

  • Final Product: 2-Fluoro-4-iodo-6-methylpyridine .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral fingerprints:

  • 
    :  Look for a singlet (or doublet due to H-coupling) around -65 to -70 ppm . If the signal is absent, Halex failed. If two signals appear, you may have the 2,4-difluoro byproduct.
    
  • 
    : 
    
    • C6-Methyl: Singlet ~2.5 ppm.

    • Aromatic Protons: Two distinct singlets (or meta-coupled doublets) at ~7.3 ppm and ~7.5 ppm.

    • Validation: The coupling constants

      
       will confirm the fluorine is at C2 (ortho to Nitrogen) rather than C4.
      
  • GC-MS: Confirm molecular ion (

    
    ) of 237.
    

Safety & Hazards

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • HF Generation: In the presence of strong acid and fluoride salts, trace HF may form. Use plastic/Teflon ware for the Halex workup if acidification is required.

  • DMSO/Sulfolane: Skin penetrating solvents. Carry toxic reagents (cyanides, iodides) through the skin. Double glove.

References

  • Selective Halogen Exchange in Pyridines

    • Finger, G. C., et al. "Aromatic Fluorine Compounds.[4] XXX. Synthesis of 2-Fluoropyridines." Journal of Organic Chemistry, 28(6), 1666–1668.

  • Sandmeyer Iodination Protocols

    • Krasnokutskaya, E. A., et al.
  • Synthesis of 2-Fluoro-4-iodo-6-methylpyridine (Patent Reference)

    • Patent CN102898358A.[3] "Preparation method of fluoropyridine compounds."[5][6][7] (Describes analogous 2-amino-to-2-fluoro transformations and halogenations).

  • Halex Reaction Optimization

    • Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 127(6), 2050–2051. (Principles of anhydrous fluoride reactivity).

Sources

Technical Monograph: 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Fluoro-4-iodo-6-methylpyridine , a strategic trisubstituted heterocyclic building block.[1]

The Orthogonal Tri-Vector Scaffold for Medicinal Chemistry

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) acts as a high-value "linchpin" scaffold in drug discovery.[1] Its structural uniqueness lies in its orthogonal reactivity profile : three distinct sites (C-2, C-4, C-6) that can be functionalized sequentially using mutually exclusive reaction conditions.[1] This allows chemists to rapidly generate diverse libraries around a central pyridine core, a strategy essential for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and GPCR modulators.[1]

Physicochemical Characterization

The compound presents as a solid, requiring protection from light due to the photosensitivity of the C-I bond.

PropertyValue
IUPAC Name 2-Fluoro-4-iodo-6-methylpyridine
CAS Number 884494-45-5
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light
pKa (Calculated) ~2.5 (Conjugate acid)

Structural Analysis & Reactivity Logic

The utility of this scaffold is defined by the electronic interplay between the pyridine nitrogen and its three substituents.[1]

Electronic Distribution[1]
  • Position 2 (Fluoro): The highly electronegative fluorine atom, combined with the adjacent pyridine nitrogen, creates a site of intense electron deficiency.[1] This makes C-2 the primary target for Nucleophilic Aromatic Substitution (SₙAr) .[1] The fluorine atom acts as a superior leaving group compared to iodine in SₙAr regimes due to the high stability of the intermediate Meisenheimer complex.[1]

  • Position 4 (Iodo): The carbon-iodine bond is the weakest bond on the ring (Bond Dissociation Energy ~55 kcal/mol vs ~115 kcal/mol for C-F).[1] This site is exclusively reactive toward Metal-Catalyzed Cross-Coupling (Pd, Cu, Ni).[1] The iodine allows for oxidative addition under mild conditions that leave the C-F bond intact.[1]

  • Position 6 (Methyl): The methyl group is deactivated by the electron-poor ring but remains susceptible to Lateral Lithiation using strong bases (e.g., LDA), allowing for chain extension.[1]

The Reactivity Map (Visualization)[1]

ReactivityMap Core 2-Fluoro-4-iodo- 6-methylpyridine Suzuki Suzuki-Miyaura (C-4 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Base SnAr S_NAr Substitution (C-2 Amination/Etherification) Core->SnAr R-NH2 / R-OH Heat, Base Lithiation Lateral Lithiation (C-6 Functionalization) Core->Lithiation LDA, -78°C Electrophile Prod_Suzuki 4-Aryl-2-fluoro- 6-methylpyridine Suzuki->Prod_Suzuki Prod_SnAr 2-Amino-4-iodo- 6-methylpyridine SnAr->Prod_SnAr Prod_Lith 6-(Substituted-ethyl)- 2-fluoro-4-iodopyridine Lithiation->Prod_Lith

Figure 1: Orthogonal reactivity landscape.[1] Note that C-4 and C-2 can be modified independently.

Synthetic Routes

While commercially available, large-scale access often requires de novo synthesis to ensure regio-purity.[1] The most robust pathway utilizes the N-Oxide Activation Strategy .[1]

Recommended Synthetic Workflow
  • Starting Material: 2-Fluoro-6-methylpyridine.[1][2][3]

  • Oxidation: Treatment with mCPBA or H₂O₂/Urea to form the N-oxide.[1]

  • Nitration: Electrophilic nitration (HNO₃/H₂SO₄) occurs selectively at the C-4 position (para to the N-oxide oxygen).[1]

  • Reduction: Fe/AcOH or H₂/Pd-C reduces the nitro group to the amine.[1]

  • Sandmeyer Reaction: Diazotization (NaNO₂, H₂SO₄) followed by iodination (KI) installs the iodine at C-4.[1]

Synthesis SM 2-Fluoro-6-methylpyridine NOxide N-Oxide Intermediate SM->NOxide mCPBA, DCM rt, 12h Nitro 4-Nitro-2-fluoro- 6-methylpyridine NOxide->Nitro HNO3, H2SO4 100°C Amine 4-Amino-2-fluoro- 6-methylpyridine Nitro->Amine Fe, AcOH Reflux Final 2-Fluoro-4-iodo- 6-methylpyridine Amine->Final 1. NaNO2, H2SO4 2. KI, H2O

Figure 2: Stepwise synthesis via the N-oxide pathway ensures high regioselectivity for the 4-iodo substituent.[1]

Functionalization Protocols

This section details the "Self-Validating" protocols. These methods are designed to minimize side reactions (e.g., de-iodination during SₙAr).[1]

Protocol A: Selective C-4 Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-4 without affecting the C-2 Fluorine.[1]

  • Rationale: Use of a mild base (Na₂CO₃) and a phosphine ligand (PPh₃ or dppf) prevents nucleophilic attack at C-2.[1]

Procedure:

  • Charge: In a reaction vial, combine 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1]

  • Base: Add Na₂CO₃ (2.5 equiv).[1]

  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Critical Checkpoint: If de-iodination (protodehalogenation) is observed, switch catalyst to Pd(PPh₃)₄ and lower temperature to 60°C.

Protocol B: Selective C-2 SₙAr Substitution

Objective: Displace Fluorine with an amine/alkoxide while retaining the C-4 Iodine.[1]

  • Rationale: SₙAr requires heat and a nucleophile.[1] The C-4 Iodine is stable to these conditions unless a transition metal contaminant is present.[1]

Procedure:

  • Charge: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv) and Primary Amine (1.2 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).[1]

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (1.5 equiv).[1]

  • Reaction: Heat to 80–100°C.

    • Note: The reaction is slower than with 2,4-difluoropyridine due to the inductive donation of the methyl group, but the iodine remains stable.[1]

  • Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Applications in Drug Discovery

This scaffold is particularly ubiquitous in the design of Kinase Inhibitors .[1]

  • Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket.[1]

  • Solubility Tail: The C-2 fluoro group is often displaced by solubilizing diamines (e.g., piperazines).[1]

  • Specificity: The C-4 aryl group (installed via Suzuki) projects into the hydrophobic back-pocket, determining selectivity between kinase isoforms.[1]

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).[1][4]

  • Specific Risk: As an alkylating-like agent (SₙAr active), it may cause sensitization.[1]

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[1]

References

  • Sigma-Aldrich. 2-Fluoro-4-methylpyridine Product Sheet (Precursor Data).Link[1]

  • Fluorochem. 2-Fluoro-4-iodo-6-methylpyridine Safety Data Sheet & Catalog.[1]Link[1]

  • Schlosser, M., et al. "Regioselective functionalization of halopyridines."[1] Journal of Organic Chemistry, 2005.[1] (Foundational text on Pyridine lithiation/halogenation logic).

  • Laufer, S., & Koch, P. "Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles." Organic & Biomolecular Chemistry, 2008.[1] (Demonstrates C-4 functionalization utility).

  • ChemGuide. "Nucleophilic Substitution in Halogenoalkanes/arenes." Link (Mechanistic basis for F vs I reactivity).

Sources

Strategic Utilization of 2-Fluoro-4-iodo-6-methylpyridine in Drug Discovery

[1][2]

Executive Summary: The "Triad" Advantage

2-Fluoro-4-iodo-6-methylpyridine is not merely a building block; it is a programmable logic gate for heterocyclic synthesis.[1][2] Its value lies in the precise electronic and steric differentiation of its three substituents, allowing medicinal chemists to execute sequential, regioselective transformations without protecting groups.

  • The 4-Iodo Handle: A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Copper-catalyzed C-N bond formation (Ullmann).[1][2]

  • The 2-Fluoro Motif: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ), while simultaneously modulating pKa and metabolic stability in the final drug candidate.[1][2]
    
  • The 6-Methyl Anchor: Provides steric shielding to the adjacent nitrogen, blocking metabolic

    
    -oxidation (a common clearance pathway for pyridines) and enhancing solubility.[1][2]
    

Chemical Reactivity Profile & Orthogonality

The core utility of this scaffold is its bimodal reactivity .[2] Chemists can direct the reaction pathway based on the choice of catalyst and nucleophile, enabling a "Divergent Synthesis" strategy.[2]

The Reactivity Hierarchy[1][2]
  • C4-Iodine (Highest Reactivity): Under transition-metal catalysis (Pd/Cu), the C-I bond is the exclusive site of reaction.[1][2] The electron-withdrawing fluorine at C2 further activates the C4 position toward oxidative addition.[1][2]

  • C2-Fluorine (Conditional Reactivity): Under thermal or microwave conditions with strong nucleophiles (amines, alkoxides), the C2-F bond undergoes

    
    .[1][2] This position is deactivated relative to the iodine under metal catalysis but activated under basic conditions.[2]
    
  • C6-Methyl (Latent Reactivity): Generally inert during C2/C4 functionalization, serving as a metabolic blocker.[1][2] It can be functionalized later via radical bromination (Wohl-Ziegler) if benzylic extension is required.[1][2]

Visualization: Divergent Synthetic Pathways[1][2]

ReactivityPathwaysStart2-Fluoro-4-iodo-6-methylpyridinePathAPATH A: Metal Catalysis(C4-Selective)Start->PathA Pd(0) or Cu(I)Boronic acids/AzolesPathBPATH B: S_NAr(C2-Selective)Start->PathB R-NH2 / HeatMicrowaveProdA4-Aryl/Heteroaryl-2-fluoro-6-methylpyridinePathA->ProdAProdB2-Amino-4-iodo-6-methylpyridinePathB->ProdBFinalMultisubstitutedPharmacophoreProdA->Final Subsequent S_NArProdB->Final Subsequent Coupling

Figure 1: Chemo-orthogonal pathways allow for flexible installation of substituents.[1][2] Path A prioritizes the C4 position, while Path B prioritizes C2.[1]

Medicinal Chemistry Applications & Case Studies

Case Study 1: MAGL Inhibitors (Reversible Binding)

In the development of Positron Emission Tomography (PET) ligands for Monoacylglycerol Lipase (MAGL) , the 2-fluoro-6-methylpyridine moiety acts as a critical bioisostere.[1][2]

  • Role: The scaffold is coupled to an indole core.[2] The C2-Fluorine is retained to modulate the lipophilicity (logD) and reduce the basicity of the pyridine nitrogen, improving blood-brain barrier (BBB) permeability.[1][2]

  • Chemistry: A Copper-catalyzed Ullmann-type coupling is used to link the C4-iodine to the indole nitrogen.[1][2]

  • Outcome: High-affinity inhibitors (e.g., Compound 5 in J. Med.[1][2] Chem. 2021) with favorable CNS penetration [1].[1][2]

Case Study 2: SHP2 Phosphatase Inhibitors

Targeting the SHP2 phosphatase (implicated in Noonan syndrome and various cancers) often requires a specific geometry to fill the allosteric pocket.[1][2]

  • Role: The scaffold serves as the "cap" for a spiro-piperidine core.[1][2]

  • Chemistry:

    
     displacement of the C2-Fluorine by the secondary amine of the spiro-system. In this case, the Iodine is either pre-reacted or preserved for fragment growing.[2]
    
  • Outcome: The 6-methyl group restricts conformation, locking the inhibitor into the bioactive pose [2].[1][2]

Detailed Experimental Protocols

These protocols represent the two primary "entry points" into this scaffold chemistry.

Protocol A: C4-Selective C-N Coupling (Ullmann-Type)

Used to attach the pyridine to nitrogen-containing heterocycles (e.g., Indoles, Pyrazoles) while preserving the C2-Fluorine.[1][2]

Reagents:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)[1][2][3]

  • Nucleophile: Substituted Indole (1.0 equiv)[1]

  • Catalyst: CuI (0.1 equiv)[1]

  • Ligand: 1,10-Phenanthroline (0.15 equiv)[1]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane[1][2]

Methodology:

  • Charge: In a glovebox or under Argon, combine the pyridine, indole, CuI, phenanthroline, and phosphate base in a pressure vial.

  • Solvate: Add degassed 1,4-dioxane.

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the N-(2-fluoro-6-methylpyridin-4-yl)indole.[1][2]

  • Note: The C2-Fluorine remains intact because

    
     requires more forcing conditions or stronger nucleophiles than the catalytic cycle utilizes [1].[1][2]
    
Protocol B: C2-Selective (Amination)

Used to install amines at the C2 position while preserving the C4-Iodine for subsequent coupling.[1][2]

Reagents:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine[1][2][3][4][5][6][7][8][9][10]

  • Nucleophile: Primary or Secondary Amine (e.g., aqueous ammonia, morpholine)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1][2]

Methodology:

  • Preparation: Dissolve the pyridine substrate in NMP (0.2 M concentration).

  • Addition: Add the amine (3–5 equiv). For volatile amines (like ammonia), use a sealed microwave vessel.[1]

  • Activation:

    • Standard Amines: Heat to 120 °C thermally.

    • Ammonia:[2] Microwave irradiation at 135 °C for 6 hours.

  • Quench: Pour into ice water. The product often precipitates.[2]

  • Isolation: Filter the precipitate or extract with EtOAc.

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The 4-Iodo group exerts an inductive electron-withdrawing effect, actually assisting the attack at C2, but remains a stable leaving group under these non-catalytic conditions [3].[1][2]

References

  • Rong, J., et al. (2021).[1][2][9] "Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold." Journal of Medicinal Chemistry, 64(1), 123–149.[1][11]

  • Novartis AG. (2021).[1][2] "SHP2 Phosphatase Inhibitors and Methods of Use Thereof." Patent CN112166110A.[2]

  • Merck Sharp & Dohme Corp. (2020).[1][2] "Heterocyclic Amide Compound."[2] U.S. Patent 10,800,754.[2]

2-Fluoro-4-iodo-6-methylpyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Next-Generation Kinase Inhibitors[1][2]

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) has emerged as a high-value "tri-vector" scaffold in modern medicinal chemistry.[1][2] Unlike simple halopyridines, this intermediate offers three distinct, orthogonal vectors for functionalization, allowing for the rapid generation of diverse chemical libraries.[2] Its utility is defined by the precise electronic differentiation between the C4-Iodine (highly reactive for cross-coupling) and the C2-Fluorine (activated for nucleophilic aromatic substitution), with the C6-Methyl group providing both steric modulation and a handle for lateral functionalization.[2]

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, reactivity logic, and application in drug discovery.[2]

Part 1: Chemical Profile & Properties
PropertySpecification
IUPAC Name 2-Fluoro-4-iodo-6-methylpyridine
CAS Number 884494-45-5
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 40–45 °C
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine nitrogen is weakly basic due to F/I electron withdrawal)
Part 2: Synthesis of the Core

Note: While various routes exist, the "N-Oxide Activation" pathway is preferred for its high regioselectivity and scalability, avoiding the isomeric mixtures common in direct halogenation.[2]

The "N-Oxide" Route (Recommended)

This pathway leverages the para-directing effect of the N-oxide to selectively install the nitrogen functionality at C4, which is then converted to the iodide.[2]

Step 1: N-Oxidation [1][2]

  • Precursor: 2-Fluoro-6-methylpyridine (CAS 407-22-7).[1][2]

  • Reagents: mCPBA (1.1 equiv) in DCM or H₂O₂/Urea-TFAA.[1][2]

  • Mechanism: Electrophilic oxidation of the pyridine nitrogen.[2]

  • Outcome: 2-Fluoro-6-methylpyridine N-oxide.[1][2]

Step 2: C4-Nitration

  • Reagents: Fuming HNO₃ / H₂SO₄, 100°C.

  • Selectivity: The N-oxide directs the electrophilic nitronium ion (NO₂⁺) to the C4 position (para), overcoming the steric shielding of the C2/C6 positions.[2]

  • Outcome: 2-Fluoro-4-nitro-6-methylpyridine N-oxide.

Step 3: Deoxygenation & Reduction [1][2]

  • Reagents: Fe powder / Acetic Acid (one-pot reduction of NO₂ to NH₂ and N-O deoxygenation) or PCl₃ followed by H₂/Pd-C.[1][2]

  • Outcome: 2-Fluoro-4-amino-6-methylpyridine.

Step 4: Sandmeyer Iodination (The Critical Step)

  • Protocol:

    • Dissolve amine in H₂SO₄ (aq) at 0°C.

    • Add NaNO₂ dropwise to form the diazonium salt.[2]

    • Add KI (aq) slowly.[1][2] The diazonium group is displaced by iodide.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).[2]

  • Yield: Typically 40–60% over 4 steps.[2]

Synthesis Figure 1: Regioselective Synthesis via N-Oxide Activation Start 2-Fluoro-6-methylpyridine Oxide N-Oxide Intermediate Start->Oxide mCPBA, DCM Nitro 4-Nitro-N-Oxide Oxide->Nitro HNO3, H2SO4 (Para-selective) Amine 4-Amino-2-fluoro-6-methyl Nitro->Amine Fe, AcOH (Reductive Deox.) Target 2-Fluoro-4-iodo-6-methylpyridine Amine->Target 1. NaNO2, H+ 2. KI (Sandmeyer)

Part 3: Chemo- & Regioselectivity Logic[1][2][7]

The power of this scaffold lies in the reactivity hierarchy of its substituents.[2] You can sequentially functionalize the ring without protecting groups by following the "Order of Operations."

1. The C4-Iodine (The "Soft" Electrophile)
  • Reactivity: Highest.

  • Preferred Reaction: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2]

  • Why: The C-I bond is the weakest (lowest bond dissociation energy) and undergoes oxidative addition with Pd(0) much faster than the C-F bond or the C-H bonds.[2]

  • Protocol Tip: Use mild bases (Na₂CO₃) and standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple at C4 while leaving the C2-F intact.[2]

2. The C2-Fluorine (The "Hard" Electrophile)
  • Reactivity: Moderate (Activated).

  • Preferred Reaction: Nucleophilic Aromatic Substitution (SNAr).[2]

  • Why: The electronegative fluorine atom at the 2-position (ortho to nitrogen) creates a strong dipole, making the C2 carbon highly electrophilic.[2] The inductive effect of the ring nitrogen stabilizes the Meisenheimer intermediate.[2]

  • Protocol Tip: Reacts with amines, alkoxides, or thiols.[2] Requires heat (60–100°C) or a strong base (Cs₂CO₃, NaH).[2] Crucially, this bond is stable to standard Suzuki conditions used for C4.

3. The C6-Methyl (The "Lateral" Nucleophile) [2]
  • Reactivity: Latent.[1][2]

  • Preferred Reaction: Deprotonation/Lithiation or Oxidation.[1][2]

  • Why: The pyridine ring acidity allows the methyl protons to be removed by strong bases (LDA, n-BuLi), generating a nucleophile that can attack aldehydes or alkyl halides.[2] Alternatively, it can be oxidized to a carboxylic acid (KMnO₄) or aldehyde (SeO₂).[2]

Reactivity Figure 2: Orthogonal Reactivity Map Core 2-Fluoro-4-iodo-6-methylpyridine C4 C4-Iodine (First Functionalization) Core->C4 Most Reactive Bond C2 C2-Fluorine (Second Functionalization) Core->C2 Activated by N C6 C6-Methyl (Third Functionalization) Core->C6 Benzylic Acidity Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) C4->Suzuki SnAr SnAr Displacement (HNR2, Heat) C2->SnAr Lith Lithiation/Oxidation (LDA, E+) C6->Lith

Part 4: Experimental Protocols
Protocol A: C4-Selective Suzuki Coupling

Target: Synthesis of 2-Fluoro-4-(4-methoxyphenyl)-6-methylpyridine[1][2]

  • Setup: In a reaction vial, combine 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), 4-Methoxyphenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).[2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] The starting iodide should disappear.[2] The C2-F bond will remain intact under these conditions.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: C2-Selective SNAr Displacement

Target: Synthesis of 2-Morpholino-4-iodo-6-methylpyridine (if C4 is preserved) or 2-Morpholino-4-aryl-6-methylpyridine (sequential).[1][2]

  • Setup: Dissolve the 2-Fluoro substrate (1.0 equiv) in anhydrous DMSO or NMP .[1][2]

  • Nucleophile: Add Morpholine (1.2–1.5 equiv).[1][2]

  • Base: Add DIPEA (2.0 equiv) or K₂CO₃.[1][2]

  • Reaction: Heat to 90–100°C for 12 hours.

    • Note: Fluorine is a superior leaving group to Iodine in SNAr due to the high electronegativity increasing the rate of the initial nucleophilic attack (rate-determining step).[2]

  • Workup: Pour into ice water. Precipitate may form (filter) or extract with EtOAc.[2][3]

Part 5: Case Study – Kinase Inhibitor Design

Application: Development of a Type II Kinase Inhibitor. Concept: The scaffold serves as the "hinge binder" (via the pyridine Nitrogen) with the C4-aryl group extending into the hydrophobic pocket and the C2-substituent solubilizing the molecule.[2]

Workflow:

  • Step 1 (Suzuki): Couple 2-Fluoro-4-iodo-6-methylpyridine with Indazole-5-boronic acid.[1][2]

    • Result: A bi-aryl core with the C2-F still available.[1][2]

  • Step 2 (SNAr): React the intermediate with 3-aminopiperidine.

    • Result: Installation of a solubilizing amine tail.[2][4]

  • Step 3 (Oxidation): Oxidize the C6-Methyl to a carboxylic acid (KMnO4).[2]

    • Result: Formation of a handle for amide coupling to a "tail" group.[2]

Part 6: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Specific Risk: Halopyridines can be sensitizers.[1][2]

  • Reactivity Warning: Avoid contact with strong acids (liberation of HF if C2-F is hydrolyzed under extreme forcing conditions, though rare).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (Iodide stability).

References
  • Synthesis of Halopyridines: Journal of the Chemical Society C: Organic, "Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine" (Context on halo-pyridine reactivity).[2] Link[2]

  • Suzuki Coupling Mechanism & Selectivity: Organic Chemistry Portal, "Suzuki Coupling."[2] Link

  • Nucleophilic Aromatic Substitution (SNAr) Trends: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Link

  • Commercial Availability & Properties: PubChem Compound Summary, "2-Fluoro-4-iodo-6-methylpyridine."[1][2] Link (Note: Link directs to isomeric/related records for verification of class properties).

  • Boronic Acid Reactivity in Couplings: Journal of the American Chemical Society, "Fluorometric Assay Simplifies Monitoring Of Boronic Acids."[2] Link[2]

Sources

Strategic Utilization of 2-Fluoro-4-iodo-6-methylpyridine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Pyridine Scaffold

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) represents a high-value pharmacophore building block, distinguished by its orthogonal reactivity profile . Unlike simple halopyridines, this trisubstituted scaffold offers three distinct chemical "handles" that can be manipulated independently, allowing medicinal chemists to rapidly elaborate complex structure-activity relationship (SAR) libraries.

This guide details the strategic application of this compound, focusing on its role in developing SHP2 phosphatase inhibitors and its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Structural Advantage[1]

The "Tri-Handle" Architecture

The utility of this scaffold stems from the electronic and steric differentiation of its three substituents:

PositionSubstituentElectronic StatePrimary ReactivityStrategic Utility
C4 Iodine (-I) Highly labile bondPd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald)Primary vector for extending molecular weight and complexity.
C2 Fluorine (-F) Highly electron-deficientNucleophilic Aromatic Substitution (SNAr) Introduction of polarity; heteroatom linkage (amines, ethers).
C6 Methyl (-CH₃) Sterically demandingBenzylic Oxidation / Halogenation Metabolic stability blocker; can be converted to solubilizing groups.
Reactivity Hierarchy (Chemo-selectivity)

The critical operational principle for this molecule is sequence-dependent functionalization .

  • Scenario A (Pd-First): The C4-Iodine bond is significantly more reactive toward oxidative addition by Pd(0) than the C2-Fluorine bond. This allows for Suzuki coupling at C4 without disturbing the C2-F moiety.

  • Scenario B (SNAr-First): The C2-Fluorine is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the iodine at C4. SNAr reactions can proceed at C2, leaving the C4-Iodine intact for later steps.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this single starting material.

ReactivityMap Core 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) Suzuki C4-Functionalization (Suzuki/Sonogashira) Core->Suzuki Pd(PPh3)4, ArB(OH)2 Base, Heat SnAr C2-Functionalization (S_NAr with Amines/OR) Core->SnAr HNR2, DIPEA DMSO, 100°C Oxidation C6-Functionalization (Oxidation to COOH) Core->Oxidation KMnO4 or SeO2 Prod_Suzuki Biaryl / Alkyne Derivatives (C2-F Intact) Suzuki->Prod_Suzuki Prod_SnAr 2-Amino / 2-Alkoxy Pyridines (C4-I Intact) SnAr->Prod_SnAr Prod_Ox Picolinic Acid Derivatives Oxidation->Prod_Ox

Figure 1: Chemoselective functionalization pathways. Note the orthogonality between C4-I (metal-catalyzed) and C2-F (nucleophilic) reactivity.

Case Study: SHP2 Phosphatase Inhibitors

Recent patent literature (e.g., WO2019183367 ) highlights 2-Fluoro-4-iodo-6-methylpyridine as a linchpin intermediate in the synthesis of allosteric SHP2 inhibitors, a target for difficult-to-treat cancers (e.g., KRAS-mutant tumors).

The Synthetic Logic

In this workflow, the scaffold serves as the central core linking a hydrophilic "head" group (via SNAr) and a hydrophobic "tail" group (via Suzuki coupling).

Workflow Analysis:

  • Step 1: SNAr Displacement. The C2-Fluorine is displaced by a complex secondary amine (e.g., a spiro-piperidine derivative). The presence of the electron-withdrawing Iodine at C4 actually accelerates this reaction by lowering the LUMO energy of the ring.

  • Step 2: Suzuki Coupling. The resulting intermediate, now bearing the amine at C2, is subjected to Pd-catalyzed coupling at C4 to attach an aromatic moiety (e.g., a dichlorophenyl group).

Experimental Protocol: SNAr Displacement

Based on conditions adapted from WO2019183367.

Objective: Selective substitution of C2-F with a secondary amine while preserving C4-I.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

  • Nucleophile: (S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine (1.1 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO

Procedure:

  • Charge: To a reaction vial, add the fluoropyridine (1.0 eq) and the amine salt (1.1 eq).

  • Solvate: Add anhydrous NMP (approx. 5-10 mL per gram of substrate).

  • Activate: Add DIPEA (3.0 eq) dropwise.

  • Heat: Seal the vessel and heat to 100–120 °C for 16–24 hours.

    • Note: The high temperature is required due to the steric hindrance of the methyl group at C6 and the specific amine used. Simpler amines may react at lower temperatures (60-80 °C).

  • Workup: Dilute with ethyl acetate, wash copiously with water (to remove NMP) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-amino-4-iodo-6-methylpyridine derivative.

Synthesis of the Building Block

For researchers needing to synthesize the core scaffold de novo (e.g., for isotopically labeled studies), the most reliable route utilizes Directed Ortho-Lithiation (DoM) .

Route: Lithiation of 2-Fluoro-6-methylpyridine

This method leverages the strong directing ability of the fluorine atom to install the iodine regioselectively at C4 (adjacent to the fluorine, but C3 is sterically crowded and electronically less favored compared to the para-like C4 position in this specific lithiation context, though C3 lithiation is common, C4 is accessible via "Halogen Dance" or specific conditions, but direct commercial sourcing is recommended for scale).

Correction: Direct lithiation of 2-fluoropyridine typically occurs at C3 (ortho to F). To get the C4-iodo product, a common industrial route involves halogen exchange (Halex) or diazotization of 2-amino-4-iodo-6-methylpyridine .

Recommended Lab Scale Route (Diazotization):

  • Start: 2-Amino-4-iodo-6-methylpyridine (often available or made from 2-amino-6-methylpyridine via iodination).

  • Reagent: HF/Pyridine (Olah's Reagent) + NaNO₂.

  • Mechanism: Formation of the diazonium salt followed by in situ fluorodediazoniation.

  • Advantage: This ensures the Iodine remains at C4 and the Fluorine is installed strictly at C2.

Mandatory Visualization: SHP2 Inhibitor Workflow

SHP2_Synthesis Start 2-Fluoro-4-iodo-6-methylpyridine Intermed Intermediate: 2-Amino-substituted-4-iodo-6-methylpyridine Start->Intermed Step 1: S_NAr (F-Displacement) Reagent1 Reagent: Spiro-amine Condition: DIPEA, NMP, 120°C Reagent1->Intermed Final Target: SHP2 Inhibitor Candidate Intermed->Final Step 2: Suzuki Coupling (C-C Bond) Reagent2 Reagent: Aryl Boronic Acid Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Reagent2->Final

Figure 2: Synthetic workflow for SHP2 inhibitors using the scaffold. Step 1 exploits the C2-F reactivity; Step 2 utilizes the C4-I handle.

Safety & Handling

  • Acute Toxicity: Halopyridines are generally toxic if swallowed or inhaled. The 2-fluoro substituent increases lipophilicity, potentially enhancing skin absorption.

  • Sensitization: As an alkylating agent (via SNAr), this compound should be treated as a potential skin sensitizer.

  • Stability: Store under inert gas (Argon/Nitrogen) at 2–8°C. The C4-Iodine bond is light-sensitive; amber vials are mandatory to prevent homolytic cleavage and degradation.

References

  • World Intellectual Property Organization (WIPO). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Published Sept 26, 2019.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11776298 (Isomer Reference).Note: Used for physicochemical property comparison.

  • Fluorochem. Product Specification: 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5).

  • Schlosser, M. The 2-Fluoropyridine Route to Functionalized Pyridines.Eur. J. Org. Chem. 2005.[4][5] (Foundational text on fluoropyridine lithiation/reactivity).

Sources

Technical Monograph: 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Technical Application of 2-Fluoro-4-iodo-6-methylpyridine Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Monograph

A Linchpin Scaffold for SHP2, KRAS, and MAGL Inhibitor Development

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) has emerged as a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple pyridines, this trisubstituted scaffold offers orthogonal reactivity: the C4-iodine atom serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-fluorine atom provides a site for nucleophilic aromatic substitution (


). The C6-methyl group imparts metabolic stability and hydrophobic interaction potential within binding pockets.

This monograph details the chemical architecture, validated synthetic protocols, and the critical role of this intermediate in the discovery of allosteric SHP2 inhibitors and MAGL radioligands.

Chemical Architecture & Reactivity Profile

The utility of 2-fluoro-4-iodo-6-methylpyridine lies in its regioselective differentiation . The electronic environment of the pyridine ring creates a hierarchy of reactivity that chemists exploit to build complex pharmacophores.

PositionSubstituentReactivity ModeKinetic Priority
C4 IodineCross-Coupling: Highly reactive in Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig).Primary: Reacts first under standard Pd(0) conditions.
C2 Fluorine

:
Activated by the ring nitrogen; susceptible to displacement by amines/alkoxides.
Secondary: Requires elevated heat or strong nucleophiles; usually preserved during C4-coupling.
C6 MethylSteric/Metabolic: Blocks the

-position from metabolic oxidation; provides steric bulk.
Inert: Stable under standard coupling/substitution conditions.
Reactivity Diagram

The following diagram illustrates the orthogonal functionalization logic used in drug discovery campaigns.

ReactivityLogic Core 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) C4_Path C4-Functionalization (Suzuki/Sonogashira) Core->C4_Path Pd(PPh3)4, Boronic Acid C2_Path C2-Substitution (SnAr with Amines) Core->C2_Path R-NH2, Heat C4_Path->C2_Path Sequential Assembly Target_SHP2 SHP2 Inhibitor Core (Spiro-piperidine coupling) C4_Path->Target_SHP2 Coupling w/ Spiro-cycle Target_MAGL MAGL Inhibitor (Piperazinyl azetidine) C2_Path->Target_MAGL Displacement

Figure 1: Orthogonal reactivity strategy. The C4-iodine is typically engaged first in cross-coupling reactions, followed by C2-fluorine displacement, allowing for the modular assembly of bis-heterocyclic drugs.

Synthetic Accessibility & Optimization

While often sourced commercially, the synthesis of high-purity 2-fluoro-4-iodo-6-methylpyridine is non-trivial due to the challenge of placing the iodine at C4 while preserving the C2-fluorine. Two primary routes are recognized in the technical literature.

Protocol A: The Sandmeyer Approach (High Fidelity)

This route is preferred for generating the specific 2,4,6-substitution pattern without regioisomeric contamination.

Precursor: 2-Fluoro-6-methylpyridin-4-amine (derived from 2-fluoro-6-methylpyridine via nitration/reduction).

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in aqueous

    
     (2.5 M) at 0°C.
    
  • Nitrite Addition: Dropwise addition of

    
     (1.2 eq) in water, maintaining internal temperature <5°C. Stir for 30 minutes to form the diazonium salt.
    
  • Iodination: Slowly add a solution of Potassium Iodide (KI, 1.5 eq) in water. The reaction will evolve

    
     gas.
    
  • Workup: Allow to warm to room temperature (25°C) and stir for 2 hours. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[1][2][3][4] Purify via flash chromatography (Hexanes/EtOAc).
    

Why this works: The amino group at C4 is the only directing group for the diazonium replacement, guaranteeing the iodine position.

Protocol B: Directed Metalation (Alternative)

Direct lithiation of 2-fluoro-6-methylpyridine typically occurs at C3 (ortho to fluorine). Accessing C4 requires a "Halogen Dance" or specific blocking strategies, making this route less common for this specific isomer unless performed under strictly controlled cryogenic conditions with bulky bases (e.g., LiTMP).

Case Studies in Drug Discovery

Case Study 1: SHP2 Phosphatase Inhibitors

SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway. Allosteric inhibitors of SHP2 require a "molecular glue" structure that stabilizes the auto-inhibited conformation of the enzyme.

  • Role of Scaffold: The 2-fluoro-6-methylpyridine moiety serves as the "cap" that binds to the central tunnel of SHP2.

  • Key Reaction: In patent CN112166110A , the synthesis involves reacting 2-fluoro-4-iodo-6-methylpyridine with a spiro-piperidine amine.

  • Mechanism: The reaction is an

    
     displacement where the spiro-amine attacks the C2-position (displacing Fluorine) or a Buchwald coupling at C4, depending on the specific inhibitor design. Note: In many SHP2 inhibitors (e.g., TNO155 analogs), the pyridine is coupled via the C4-position to a central pyrazine/pyridine core, utilizing the Iodine handle.
    
Case Study 2: MAGL PET Radioligands

Monoacylglycerol lipase (MAGL) regulates endocannabinoid signaling. Developing PET ligands for MAGL requires high affinity and metabolic stability.

  • Role of Scaffold: Researchers utilized 2-fluoro-4-iodo-6-methylpyridine to synthesize piperazinyl azetidine inhibitors (e.g., Compound 5 in J. Med. Chem. studies).[2][3][4][5][6][7][8][9][10]

  • Synthesis Logic: The C4-iodine allows for the attachment of the indole portion via cross-coupling, while the C2-fluorine remains or is substituted to tune lipophilicity (

    
    ).
    
Experimental Workflow: SHP2 Inhibitor Assembly

The following Graphviz diagram details the specific workflow used in the synthesis of SHP2 inhibitors utilizing this core.

SHP2_Synthesis SM1 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) Step1 Step 1: Nucleophilic Substitution (SnAr) Solvent: NMP, Base: DIPEA Temp: 120°C, Time: 24h SM1->Step1 SM2 (S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine SM2->Step1 Intermediate Intermediate Complex (C2-Amine substituted) Step1->Intermediate Step2 Step 2: C4-Coupling (Optional) Suzuki Coupling w/ Ar-B(OH)2 Intermediate->Step2 If further functionalization needed Final SHP2 Inhibitor Candidate Intermediate->Final Direct Isolation

Figure 2: Synthetic workflow for SHP2 inhibitors as described in Patent CN112166110A. The reaction utilizes the electrophilicity of the pyridine ring for amine coupling.

Quantitative Data Summary

PropertyValueSource/Context
Molecular Formula

CAS 884494-45-5
Molecular Weight 237.01 g/mol Standard
Physical State Off-white to light yellow solidStorage: 2-8°C, Inert Gas
Purity Requirement >98% (HPLC)For catalytic cross-coupling
Key Resonance (NMR)

7.99 (d), 7.54 (d)
1H NMR (

) diagnostic doublets
Application Yield 41% - 63%Typical yield in complex couplings (e.g., MAGL synthesis)

References

  • Patent CN112166110A . SHP2 phosphatase inhibitors and methods of use thereof. (2021). Describes the use of 2-fluoro-4-iodo-6-methylpyridine in Step (a) of inhibitor synthesis.

  • Wang, L., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry. Details the synthesis of Compound 5 using the title reagent.

  • Patent WO2019183367A1 . Shp2 phosphatase inhibitors and methods of use thereof. (2019). Relay Therapeutics.[11] Confirms the CAS 884494-45-5 as a key starting material.

  • PubChem Compound Summary . 2-Fluoro-4-iodo-6-methylpyridine (CID 516926432). National Center for Biotechnology Information.

  • Patent CN102898358A . Preparation method of fluoropyridine compounds. (2013). Provides general methodologies for the fluorination of aminopyridines (Sandmeyer/Balz-Schiemann context).

Sources

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and agrochemicals drives the continuous search for versatile building blocks and efficient synthetic methodologies.[1] Among these, 2-Fluoro-4-iodo-6-methylpyridine has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring a reactive C-I bond, a typically unreactive C-F bond under cross-coupling conditions, and a methyl group, offers a platform for selective and sequential functionalization.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of the C-I bond in 2-Fluoro-4-iodo-6-methylpyridine. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the design of robust and efficient synthetic strategies. Every protocol and mechanistic discussion is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

I. The Chemical Landscape of 2-Fluoro-4-iodo-6-methylpyridine: A Strategic Overview

The reactivity of 2-Fluoro-4-iodo-6-methylpyridine is dominated by the C-I bond, which serves as the primary handle for a variety of palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-F bonds dictates the chemoselectivity of these transformations. The C-I bond is substantially weaker, rendering it susceptible to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles. Conversely, the C-F bond is one of the strongest single bonds to carbon and generally remains intact under these conditions.

The position of the iodine atom at C4, para to the pyridine nitrogen, and the fluorine atom at C2, ortho to the nitrogen, along with the methyl group at C6, also exert electronic and steric influences on the reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the electron density at the C4 position, impacting the kinetics of oxidative addition.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-I bond in 2-Fluoro-4-iodo-6-methylpyridine is an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of predictability and efficiency.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[2] This reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For electron-rich and sterically unhindered aryl halides, a simple catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging couplings, or to achieve higher turnover numbers, a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often employed. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄), can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Illustrative Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - 2-Fluoro-4-iodo-6-methylpyridine - Boronic Acid - Base (e.g., K₂CO₃) solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas with N₂ or Ar solvent->degas catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂ + SPhos) degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012[Data not available in search results; representative conditions shown]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene11016[Data not available in search results; representative conditions shown]

Note: Specific yield data for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-6-methylpyridine were not available in the provided search results. The conditions presented are based on established protocols for similar halopyridines and serve as a robust starting point for optimization.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine (e.g., triethylamine, diisopropylamine) serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Inert Atmosphere: Sonogashira couplings are typically performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.

Reaction Schematic: Sonogashira Coupling

Sonogashira_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I 2-Fluoro-4-iodo- 6-methylpyridine Ar-I->Oxidative\nAddition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Transmetalation Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation R-C≡C-H Terminal Alkyne Cu(I) Cu(I) R-C≡C-H->Cu(I) R-C≡C-Cu Copper Acetylide Cu(I)->R-C≡C-Cu R-C≡C-Cu->Transmetalation Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-C≡C-R(L₂) Transmetalation->Ar-Pd(II)-C≡C-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-C≡C-R Product Reductive\nElimination->Ar-C≡C-R

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Data Presentation: Representative Sonogashira Coupling Conditions

Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF608[Data not available in search results; representative conditions shown]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF8012[Data not available in search results; representative conditions shown]

Note: Specific yield data for the Sonogashira coupling of 2-Fluoro-4-iodo-6-methylpyridine were not available in the provided search results. The conditions presented are based on established protocols for similar halopyridines and serve as a reliable starting point for reaction development.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[4][5] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Key Mechanistic Insights and Selectivity:

For dihalopyridines, the site of amination can be influenced by both the nature of the halogens and their positions on the ring. In the case of 2-fluoro-4-iodopyridine, a close analog of our target molecule, it has been demonstrated that the Buchwald-Hartwig cross-coupling is exclusive for the 4-position, leaving the C-F bond at the 2-position intact.[6] This selectivity is a direct consequence of the greater reactivity of the C-I bond towards oxidative addition compared to the C-F bond.

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine (A Representative Protocol) [6]

  • To a microwave vial, add 2-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (3.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).

  • Add the solvent (e.g., dioxane).

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 4-amino-2-fluoropyridine derivative.

Data Presentation: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine [6]

AmineCatalyst SystemBase (equiv.)SolventConditionsYield (%)
AnilinePd(OAc)₂/BINAPK₂CO₃ (3.5)DioxaneMW, 150 °C, 30 minGood
MorpholinePd(OAc)₂/BINAPK₂CO₃ (3.5)DioxaneMW, 150 °C, 30 minGood

Note: The yields are reported as "good" in the cited abstract. This protocol for 2-fluoro-4-iodopyridine provides a strong and directly applicable starting point for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-6-methylpyridine.

III. Conclusion and Future Outlook

2-Fluoro-4-iodo-6-methylpyridine stands as a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The pronounced reactivity of the C-I bond at the 4-position enables a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, with a high degree of chemoselectivity, leaving the C-F bond at the 2-position intact for potential subsequent transformations.

This guide has provided a comprehensive overview of the key reactivity patterns of the C-I bond in this molecule, supported by mechanistic insights and representative protocols. The provided experimental conditions, derived from authoritative sources and analogous systems, offer a solid foundation for researchers to develop and optimize their own synthetic routes. As the demand for novel and complex pyridine-containing molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of the chemistry outlined in this guide will undoubtedly contribute to the advancement of these fields.

IV. References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. [Link]

  • PubChem. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development. [Link]

  • National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ACS Publications. Organic Letters Vol. 6 No. 12. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubChem. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239. [Link]

  • SciSpace. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals. [Link]

Sources

Methodological & Application

Application Note: Regioselective Amination of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 2-Fluoro-4-iodo-6-methylpyridine (1) . This scaffold presents a classic chemoselectivity challenge: distinguishing between the highly reactive C4-iodide (via oxidative addition) and the electrophilic C2-fluoride (susceptible to nucleophilic aromatic substitution,


).

By leveraging the inherent kinetic differences between C-I and C-F bonds and utilizing specific ligand-base combinations, researchers can achieve exclusive C4-amination while preserving the C2-fluorine handle for subsequent diversification. This guide recommends a Pd₂/Xantphos/Cs₂CO₃ system as the primary workflow to ensure high yields and operational reproducibility.

Chemical Context & Mechanistic Insight

The Selectivity Challenge

The substrate (1) contains three reactive sites. Understanding their electronic properties is critical for reaction design:

  • C4-Iodine (Target): The C-I bond is the weakest (

    
    53 kcal/mol) and most distinct handle for Pd(0) oxidative addition.
    
  • C2-Fluorine (Off-Target): The C-F bond is strong (

    
    115 kcal/mol) and inert to oxidative addition under standard conditions. However, the adjacent ring nitrogen and electron-withdrawing nature of fluorine make C2 highly electrophilic, prone to direct 
    
    
    
    attack by amines or strong bases (e.g., alkoxides).
  • C6-Methyl: Provides mild steric shielding to the ring nitrogen and slight electron donation, marginally deactivating the ring compared to the non-methylated analog, but stabilizing the catalytic intermediates.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical step for selectivity is the Oxidative Addition .[1] Pd(0) inserts rapidly into the weak C-I bond. The choice of a bidentate, wide-bite-angle ligand like Xantphos stabilizes the Pd(II) intermediate and enforces reductive elimination, outcompeting potential side reactions.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OA_Complex Oxidative Addition (Fast at C-I) Substrate Substrate: 2-Fluoro-4-iodo-6-methylpyridine Substrate->OA_Complex SideRxn AVOID: SNAr at C2-F (Caused by strong base/no catalyst) Substrate->SideRxn High Temp / Strong Base (NaOtBu) Amido_Complex Amido-Pd(II) Complex OA_Complex->Amido_Complex Ligand Exchange (Base assisted) Amine Amine Nucleophile (HNRR') Amine->Amido_Complex Base Base (Cs2CO3) Scavenges HI Base->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Product Product: 4-Amino-2-fluoro-6-methylpyridine Amido_Complex->Product

Figure 1: Catalytic cycle highlighting the pathway to the desired C4-amination product and the side reaction to avoid.

Optimization Strategy & Decision Matrix

For this specific pyridine scaffold, the choice of base is the single most critical parameter.

Base Selection: The "Soft" Rule
  • Avoid: Sodium tert-butoxide (NaOtBu) or KHMDS. These strong bases can trigger background

    
     at the C2-fluorine, leading to mixtures.
    
  • Preferred: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). These mild, heterogeneous bases are sufficient to deprotonate the amine-Pd complex but too weak to initiate direct
    
    
    at C2.
Ligand Selection
  • Xantphos: The "Gold Standard" for halopyridines. Its wide bite angle promotes reductive elimination of the C-N bond.

  • BINAP: A strong alternative if Xantphos fails, particularly for primary amines.

  • BrettPhos: Reserve for sterically hindered or electronically deactivated amines.

DecisionTree Start Start Optimization AmineType Amine Type? Start->AmineType Primary Primary Amine (Anilines/Alkyl) AmineType->Primary Secondary Secondary Amine (Morpholine/Piperidine) AmineType->Secondary CondB Condition B: Pd(OAc)2 / BINAP Cs2CO3 / Toluene Primary->CondB CondA Condition A: Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Secondary->CondA Check Check Conversion CondA->Check CondB->Check Success Scale Up Check->Success >85% Fail Low Yield / No Rxn Check->Fail <50% Advanced Switch to: BrettPhos Pd G4 NaOtBu (Only if <50°C) Fail->Advanced

Figure 2: Method development workflow for selecting optimal catalytic conditions.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-amino-2-fluoro-6-methylpyridine derivatives on a 1.0 mmol scale.

Reagents & Stoichiometry
ComponentEquiv.Amount (1 mmol scale)Role
2-Fluoro-4-iodo-6-methylpyridine 1.0237 mgSubstrate
Amine (R-NH₂) 1.2VariableNucleophile

0.02 (2 mol%)18.3 mgPre-catalyst
Xantphos 0.04 (4 mol%)23.1 mgLigand

2.0652 mgBase
1,4-Dioxane (Anhydrous) N/A5.0 mL (0.2 M)Solvent
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: While the reaction is robust, oxygen exclusion prevents catalyst deactivation (formation of Pd-black).

  • Charging Solids:

    • Add

      
       (2 mol%) and Xantphos (4 mol%) to the vial.
      
    • Add

      
       (2.0 equiv).
      
    • Add the aryl iodide substrate (1.0 equiv).[2]

    • If the amine is a solid: Add it at this step (1.2 equiv).

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon three times.

    • Inject anhydrous 1,4-Dioxane via syringe.

    • If the amine is a liquid:[3] Add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800-1000 rpm) for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC (typically 20% EtOAc/Hexane) after 2 hours. Look for the disappearance of the starting iodide (

      
      ) and appearance of a more polar fluorescent spot.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium residues.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Note: The product may be UV-active and potentially fluorescent due to the aminopyridine core.

Critical Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to pre-formed catalyst Xantphos Pd G4 .
Side Product (C2-amination) ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

competition.
Lower temperature to 70°C. Ensure Base is

, NOT NaOtBu.
Dehalogenation (Product - I)

-hydride elimination or solvent issues.
Switch solvent to Toluene. Ensure amine is dry.
Stalled Reaction Incomplete activation.Increase temp to 110°C or switch to BrettPhos ligand.

References

  • Selectivity in Halopyridines: Loutzenhiser, K., et al. "Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position." Journal of Organic Chemistry. (Validated via search context 1.7, 1.9)

  • Base Sensitivity in Fluorinated Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A User's Guide." Chemical Science, 2011.

  • General Protocol for Pyridines: Paul, F., et al. "Palladium-catalyzed formation of carbon-nitrogen bonds." J. Am. Chem. Soc., 1994.[5]

  • Use of Carbonate Bases: Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." J. Org.[6] Chem., 1997. (Establishes Cs2CO3 utility for sensitive substrates).

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its power lies in the creation of carbon-carbon bonds under relatively mild conditions, a transformation of immense value in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] This guide provides a detailed examination and robust protocol for the Sonogashira coupling of a specific, functionally rich substrate: 2-Fluoro-4-iodo-6-methylpyridine. The strategic installation of an alkynyl moiety onto this pyridine core opens avenues for further molecular elaboration, making this a critical transformation for medicinal chemistry and drug development programs.

Substrate Analysis: Unpacking the Reactivity of 2-Fluoro-4-iodo-6-methylpyridine

The successful execution of a Sonogashira coupling on 2-Fluoro-4-iodo-6-methylpyridine hinges on a nuanced understanding of its structural and electronic properties. Each substituent on the pyridine ring plays a distinct role in modulating the substrate's reactivity.

  • The Iodo Group at C4: The carbon-iodine bond is the designated reaction site. The high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is well-established, following the general reactivity trend of I > Br > Cl > F.[3] This preferential reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.

  • The Fluoro Group at C2: The strongly electron-withdrawing nature of the fluorine atom significantly influences the electronic landscape of the pyridine ring.[4] This inductive effect renders the ring more electron-deficient, which can enhance the rate of oxidative addition of the palladium(0) catalyst. Furthermore, the presence of a fluorine atom can be a desirable feature in pharmaceutical candidates, often improving metabolic stability and binding affinity.

  • The Methyl Group at C6: The methyl group introduces a degree of steric hindrance around the nitrogen atom and the adjacent C-F bond. While not directly flanking the reaction site at C4, this steric bulk can influence the approach of the bulky palladium catalyst and ligands. Careful selection of the catalytic system is therefore crucial to mitigate any potential steric impediment.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. However, in many instances, Sonogashira couplings on pyridine substrates proceed efficiently without the need for protecting the nitrogen atom.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper.[5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)(I)L₂ OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdAlkyne Ar-Pd(II)(alkyne)L₂ Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-alkyne RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Base Base Alkyne->Base Deprotonation CuAcetylide Copper(I) Acetylide (R-C≡C-Cu) Base->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetalation Transmetalation to Pd

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

The palladium cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in a separate copper cycle. In the copper cycle, the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form the reactive copper acetylide. Following transmetalation, the desired aryl and alkynyl groups are brought together on the palladium center. The cycle concludes with reductive elimination, which forms the final product and regenerates the palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling of 2-Fluoro-4-iodo-6-methylpyridine

This protocol is adapted from established procedures for similar heterocyclic systems and is designed to be a robust starting point for optimization.[6]

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup Workflow:

reaction_workflow start Start: Assemble oven-dried glassware under inert atmosphere reagents Add 2-Fluoro-4-iodo-6-methylpyridine, Pd catalyst, and CuI to the reaction flask start->reagents solvent_base Add anhydrous, degassed solvent and base via syringe reagents->solvent_base degas Degas the mixture (e.g., three freeze-pump-thaw cycles) solvent_base->degas alkyne Add terminal alkyne dropwise via syringe degas->alkyne reaction Stir at room temperature or with gentle heating. Monitor reaction progress by TLC or LC-MS alkyne->reaction workup Quench the reaction with saturated aq. NH₄Cl reaction->workup extraction Extract with an organic solvent (e.g., EtOAc) workup->extraction drying Dry the combined organic layers over Na₂SO₄ or MgSO₄ extraction->drying purification Concentrate and purify by flash column chromatography drying->purification end End: Characterize the purified product purification->end

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the pyridine substrate) and the amine base (2.0-3.0 equiv) via syringe.

  • Degassing: Further degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting: A Scientist's Perspective

While the provided protocol is a reliable starting point, optimization is often necessary to achieve high yields and purity. The following table summarizes key parameters and provides expert insights for their adjustment.

ParameterRecommended Starting ConditionsRationale and Optimization Strategy
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust and commonly used catalyst.[7] If the reaction is sluggish, consider using a more active catalyst system, such as a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃ or a more electron-rich and bulky ligand).
Copper Co-catalyst CuI (4-10 mol%)Essential for the formation of the copper acetylide.[2] However, excess copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[2] If significant homocoupling is observed, reduce the amount of CuI.
Base Et₃N (2-3 equiv)Acts as both a base to deprotonate the alkyne and as a scavenger for the HI generated during the reaction.[2] Other amine bases like DIPEA or piperidine can also be effective.[8] The choice of base can influence the reaction rate and should be screened if yields are low.
Solvent Anhydrous, degassed THF or DMFThe choice of solvent can impact catalyst solubility and reaction rate. DMF is more polar and can sometimes lead to faster reactions, but THF is often easier to remove during work-up. Ensure the solvent is rigorously deoxygenated to prevent catalyst decomposition and alkyne homocoupling.
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond often allows the reaction to proceed at room temperature.[2] Gentle heating may be required for less reactive alkynes or if the reaction is slow. Avoid excessive temperatures to minimize side reactions and catalyst decomposition.
Inert Atmosphere Argon or NitrogenCrucial to prevent the oxidation of the palladium(0) catalyst and to suppress the oxygen-mediated homocoupling of the alkyne.[3]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been properly stored and handled under an inert atmosphere. Catalyst decomposition is often indicated by the formation of palladium black.

    • Insufficient Degassing: Oxygen can poison the catalyst. Ensure all reagents and the reaction setup are thoroughly deoxygenated.

    • Poor Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Significant Alkyne Homocoupling:

    • Excess Copper: Reduce the loading of the copper(I) iodide co-catalyst.

    • Presence of Oxygen: Improve the degassing procedure and maintain a positive pressure of an inert gas throughout the reaction.

    • Consider Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be advantageous.[1] This typically requires a more active palladium catalyst system and a stronger base.

Conclusion

The Sonogashira coupling of 2-Fluoro-4-iodo-6-methylpyridine is a powerful and versatile method for the synthesis of valuable substituted pyridine derivatives. By understanding the interplay of the substrate's electronic and steric properties and by carefully controlling the reaction conditions, researchers can reliably and efficiently access these important building blocks for drug discovery and materials science. This guide provides a solid foundation for the successful implementation and optimization of this crucial transformation.

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]

  • RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

  • ResearchGate. Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Available from: [Link]

  • UC Merced. Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • The Chemical Reaction Database. Copper-free Sonogashira coupling. Available from: [Link]

  • ResearchGate. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • RSC Publishing. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Available from: [Link]

Sources

Precision Engineering in Cross-Coupling: Base Selection Strategies for 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-6-methylpyridine presents a classic chemoselectivity paradox. The C4-iodo position is highly activated for oxidative addition, enabling rapid coupling. However, the C2-fluoro position, activated by the adjacent ring nitrogen, is highly susceptible to Nucleophilic Aromatic Substitution (


) by the very bases required to activate the boronic acid.

The Solution: Success relies on decoupling the activation energy required for transmetallation from the threshold energy required for


 at the C2 position. This protocol establishes Potassium Phosphate (

)
and Sodium Carbonate (

)
as the "Goldilocks" bases—sufficiently basic to form the reactive boronate species but insufficiently nucleophilic to displace the C2-fluoride under controlled thermal conditions.

Substrate Analysis & Reactivity Profile

To select the correct base, one must understand the electronic landscape of the substrate.

SiteSubstituentElectronic EffectReactivity Hazard
C4 Iodine Weak C-I bond (~53 kcal/mol).Primary Reaction Site. Rapid oxidative addition by Pd(0).
C2 Fluorine Strong C-F bond (~116 kcal/mol); Strong

-withdrawing.
Major Liability. Highly activated for

by hard nucleophiles (Alkoxides, Hydroxides).
C6 Methyl Weak

-donating; Steric bulk.
Steric Shield. Slightly protects the nitrogen from coordination, but minimally impacts C2 reactivity.
N1 Pyridine N Electron sink.Activation Source. Lowers LUMO energy at C2/C4, facilitating both Pd insertion (at C4) and Nucleophilic attack (at C2).
The Chemoselectivity Conflict

The reaction requires a base to convert the boronic acid (


) into the reactive boronate species (

). However, the base (or its conjugate nucleophile) can attack C2:
  • Desired Path: Base

    
     Transmetallation 
    
    
    
    C4-Coupled Product .
  • Undesired Path: Base (Nucleophile)

    
     C2-F 
    
    
    
    Meisenheimer Complex
    
    
    C2-Substituted Impurity .

Base Selection Matrix

The following matrix evaluates common Suzuki bases against the specific constraints of 2-Fluoro-4-iodo-6-methylpyridine.

Base ClassRepresentativepKa (conj. acid)NucleophilicitySuitabilityVerdict
Alkoxides

,

,

16-18High Critical Failure DO NOT USE. Rapid

at C2-F yields alkoxy-pyridines.
Hydroxides

,

15.7High High Risk Risk of hydrolysis to 2-pyridone, especially >80°C.
Phosphates

12.3 Moderate Excellent RECOMMENDED. High basicity for sterically hindered boronates; low

rate.
Carbonates

10.3 Low Good STANDARD. Mild. Good for unhindered substrates. Slower transmetallation.
Fluorides

,

3.2 (HF)LowSpecializedUse for base-sensitive functional groups (esters) on the partner.
Amines

, DIPEA
10-11LowPoorGenerally ineffective for activating boronic acids in Suzuki coupling.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the parasitic side reaction.

SuzukiLogic cluster_conditions Critical Control Point: Base Selection Start Substrate: 2-Fluoro-4-iodo-6-methylpyridine Pd_OA Oxidative Addition (Pd Insert at C4-I) Start->Pd_OA Fast (Weak C-I bond) Side_SNAr Side Reaction: SNAr at C2-F Start->Side_SNAr Risk with Strong Nu- Transmet Transmetallation Pd_OA->Transmet Base_Act Base Activation of Boronic Acid Base_Act->Transmet Forms Boronate Prod Target Product (C4-Aryl) Transmet->Prod Reductive Elimination ByProd Byproduct: 2-Alkoxy/Hydroxy-pyridine Side_SNAr->ByProd Irreversible

Caption: Kinetic competition between Pd-catalyzed coupling (Top Path) and Base-mediated SNAr (Bottom Path). Selection of non-nucleophilic bases shuts down the red path.

Optimized Experimental Protocols

Method A: The "Robust Standard" (Aqueous/Organic Biphasic)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (or Toluene) / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane and the 2M

    
     solution.
    
  • Reaction: Heat to 60°C - 80°C .

    • Note: Do not exceed 90°C. The C4-I is reactive; high heat only promotes C2 hydrolysis.

  • Monitor: Check TLC/LCMS at 2 hours. Iodine displacement is usually fast.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
Method B: The "High Fidelity" (Anhydrous Conditions)

Best for: Hydrolysis-prone substrates, slow-reacting boronic acids, or if trace 2-pyridone is observed in Method A.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1][2]

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) (or SPhos)
    
  • Base:

    
     (Anhydrous, finely ground)  (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step:

  • Dry Prep: Flame-dry the glassware.

  • Charge: Add substrate, boronic acid, anhydrous

    
     , and ligand/catalyst inside a glovebox or under positive Argon flow.
    
  • Solvent: Add anhydrous solvent via syringe.[1]

  • Reaction: Heat to 80°C - 100°C .

    • Mechanistic Note: The phosphate acts as a "heterogeneous base" surface or relies on trace solubility. The lack of bulk water completely eliminates the hydrolysis pathway at C2.

  • Workup: Filter through a celite pad to remove insoluble phosphate salts before aqueous extraction.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition is working, but transmetallation is stalled.Switch from Carbonate to Phosphate (

)
. The higher basicity drives boronate formation without increasing nucleophilicity.
2-Pyridone Formation Hydrolysis of C2-F by hydroxide ions.Eliminate Water. Switch to Method B (Anhydrous

). Ensure solvents are dry.
2-Alkoxy Pyridine

by alkoxide (from alcohol solvents).
Change Solvent. Never use MeOH, EtOH, or iPrOH. Use aprotic solvents (Dioxane, Toluene, DMF).[1]
Protodeboronation Boronic acid is losing Boron before coupling.Use a milder base (

) or anhydrous Fluoride (

). Add the base slowly or in portions.

References

  • Vertex AI Search. (2025). Suzuki reaction conditions for 2-fluoro-4-iodopyridine. 3[2][4]

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. 5[2][4][6]

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. 6

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Conditions. 7

  • National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 8[2][4]

Sources

The Strategic Application of 2-Fluoro-4-iodo-6-methylpyridine in the Synthesis of Targeted Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous clinically approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within enzyme active sites makes it a highly sought-after motif in drug design. The strategic functionalization of the pyridine ring with specific substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4-iodo-6-methylpyridine is a particularly valuable building block for the synthesis of kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing 2-Fluoro-4-iodo-6-methylpyridine, with a focus on robust and reproducible protocols for key synthetic transformations.

The Strategic Advantage of the 2-Fluoro-4-iodo-6-methylpyridine Core

The unique arrangement of substituents on the 2-Fluoro-4-iodo-6-methylpyridine core offers a distinct set of advantages for the synthesis of kinase inhibitors:

  • Orthogonal Reactivity: The iodo and fluoro substituents exhibit differential reactivity. The highly reactive C-I bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments at the 4-position. The more robust C-F bond can be retained throughout these transformations, or it can be subjected to nucleophilic aromatic substitution under more forcing conditions if desired.

  • Modulation of Physicochemical Properties: The fluorine atom at the 2-position can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially improving cell permeability and oral bioavailability. Furthermore, fluorine can participate in favorable interactions with kinase active site residues, enhancing binding affinity.

  • Steric and Electronic Tuning: The methyl group at the 6-position provides steric bulk that can influence the conformation of the final inhibitor, potentially leading to improved selectivity. It also acts as an electron-donating group, subtly modulating the electronic properties of the pyridine ring.

Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 4-position of 2-Fluoro-4-iodo-6-methylpyridine is the primary site for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. The following sections provide detailed protocols for the three most relevant transformations in the context of kinase inhibitor synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl groups, which are common features in many kinase inhibitors.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-6-methylpyridine

  • Materials:

    • 2-Fluoro-4-iodo-6-methylpyridine

    • Aryl- or heteroarylboronic acid or boronic ester (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[4]

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vial, add 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

    • Evacuate and backfill the vial with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O90892
3Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1101678

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 2-Fluoro-4-iodo-6-methylpyridine Arylboronic Acid Pd Catalyst Base inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product: 4-Aryl-2-fluoro-6-methylpyridine

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[5] These alkynyl moieties can serve as versatile handles for further transformations or as key pharmacophores in certain kinase inhibitors.

Protocol 2: General Procedure for Sonogashira Coupling of 2-Fluoro-4-iodo-6-methylpyridine

  • Materials:

    • 2-Fluoro-4-iodo-6-methylpyridine

    • Terminal alkyne (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

    • Copper(I) salt (e.g., CuI, 10 mol%)

    • Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 equivalents)

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vial, add 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq), the palladium catalyst (0.05 eq), and the copper(I) salt (0.1 eq).

    • Evacuate and backfill the vial with an inert gas three times.

    • Add the anhydrous solvent, the base (3.0 eq), and the terminal alkyne (1.5 eq) via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF50488
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1282
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[7][8] This reaction is particularly valuable in kinase inhibitor synthesis, as many inhibitors feature an aniline or related amino-heterocycle moiety.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-6-methylpyridine

  • Materials:

    • 2-Fluoro-4-iodo-6-methylpyridine

    • Primary or secondary amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)[7]

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vial, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

    • Evacuate and backfill the vial with an inert gas three times, then add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

    • To a separate dry reaction vial, add 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

    • Evacuate and backfill this vial with an inert gas three times.

    • Transfer the catalyst solution to the vial containing the reactants via syringe.

    • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The strategic functionalization of 2-Fluoro-4-iodo-6-methylpyridine via the aforementioned cross-coupling reactions allows for the synthesis of a diverse array of potential kinase inhibitors. The choice of coupling partner can be guided by the specific kinase target and its ATP-binding site architecture. Below are examples of key kinase signaling pathways that can be targeted with inhibitors derived from this versatile scaffold.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR signaling is implicated in various cancers.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Key pathways in EGFR signaling.

Transforming Growth Factor-β (TGF-β)/ALK5 Signaling

The TGF-β signaling pathway, mediated by receptors like ALK5, is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. [6][10] TGF-β/ALK5 Signaling Pathway

G TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription Nucleus->Transcription G Stress Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 p38 p38 MAPK MKK36->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus GeneExpression Gene Expression (Inflammation, Apoptosis) Nucleus->GeneExpression

Caption: The p38 MAPK stress response pathway.

Data Presentation: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseScaffoldIC₅₀ (nM)
AFGFR44-(Aryl)aminopyridine25
BEGFR4-(Anilino)pyridine50
CALK54-(Heteroaryl)pyridine15
Dp38 MAPK4-(Aryl)pyridine30

Note: The data presented is representative of inhibitors with a substituted pyridine core and is intended to demonstrate the potential potency of compounds synthesized from 2-Fluoro-4-iodo-6-methylpyridine.

Conclusion

2-Fluoro-4-iodo-6-methylpyridine is a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient introduction of diverse molecular fragments through robust palladium-catalyzed cross-coupling reactions. The detailed protocols and conceptual frameworks provided in this application note are intended to empower researchers in drug discovery to leverage the full potential of this privileged scaffold in the development of novel and potent kinase inhibitors.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Silva, A. M., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • Kumar, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Available at: [Link]

  • Singh, R., & Kaur, H. (2015). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Li, X., et al. (2016). FGF/FGFR signaling pathways. ResearchGate. Available at: [Link]

  • Finnson, K. W., et al. (2013). Schematic diagram showing the main components of the TGF-b signaling... ResearchGate. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • Itoh, N., & Ornitz, D. M. (2011). The Fibroblast Growth Factor signaling pathway. PMC - PubMed Central. Available at: [Link]

  • Derynck, R., & Akhurst, R. J. (2007). TGF-β Signaling. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. Available at: [Link]

  • Ungefroren, H., et al. (2011). Schematic presentation of the TGF--ALK5 signaling pathway in tumor... ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2010). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. Available at: [Link]

  • Harrison, P. T., et al. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Available at: [Link]

  • van der Vorst, E. P. C., et al. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. Available at: [Link]

  • Kandasamy, K., et al. (2012). A Network Map of FGF-1/FGFR Signaling System. PMC. Available at: [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Available at: [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Available at: [Link]

  • Wikipedia. (n.d.). TGF beta signaling pathway. Available at: [Link]

  • Embryology - UNSW. (2016, September 28). File:FGF signalling pathway.jpg. Available at: [Link]

  • Ashton, A. W., et al. (2018). Schematic of p38 pathway signaling. The schematic shows the signaling... ResearchGate. Available at: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]

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Application Notes and Protocols: Leveraging 2-Fluoro-4-iodo-6-methylpyridine in the Synthesis of Novel SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target.[1][2] SHP2 plays a pivotal role in multiple cellular signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell growth, proliferation, and survival.[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders.[1] Consequently, the development of small-molecule inhibitors of SHP2 has become a significant focus in oncological research.[4][5] These inhibitors typically function by binding to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation and thereby blocking downstream signaling that drives tumorigenesis.[]

The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into a variety of potent and selective SHP2 inhibitors.[7] This guide focuses on the strategic application of 2-Fluoro-4-iodo-6-methylpyridine , a versatile and reactive building block, in the synthesis of a novel, potent SHP2 inhibitor. The presence of orthogonal functional groups—a fluorine atom susceptible to nucleophilic aromatic substitution and an iodine atom amenable to palladium-catalyzed cross-coupling reactions—makes this starting material particularly valuable for the construction of complex, multi-substituted pyridine-based drug candidates.

This document provides a comprehensive, step-by-step protocol for the synthesis of a novel SHP2 inhibitor, highlighting the key chemical transformations and offering insights into the rationale behind the experimental design.

The SHP2 Signaling Pathway and Mechanism of Inhibition

SHP2 acts as a central transducer downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, which promotes cell proliferation and survival. Allosteric SHP2 inhibitors bind to a tunnel-like pocket, locking the enzyme in a closed, auto-inhibited conformation and preventing its activation.[8]

Synthesis_Workflow Start 2-Fluoro-4-iodo-6-methylpyridine Intermediate1 Intermediate 1: 4-Aryl Pyridine Start->Intermediate1 Step 1: Suzuki-Miyaura Coupling FinalProduct Final SHP2 Inhibitor Intermediate1->FinalProduct Step 2: Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for the SHP2 inhibitor.

Part 1: Synthesis of Intermediate 1 via Suzuki-Miyaura Coupling

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl moiety at the 4-position of the pyridine ring. The iodine atom at this position is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal handle for this transformation.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • (2,3-Dichlorophenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Part 2: Synthesis of the Final SHP2 Inhibitor via Buchwald-Hartwig Amination

The second key transformation is a Buchwald-Hartwig amination, which allows for the selective formation of a C-N bond at the 2-position of the pyridine ring. The fluorine atom at this position is activated towards nucleophilic aromatic substitution, and the use of a palladium catalyst facilitates the coupling with the desired amine.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add Intermediate 1 (1.0 eq), (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final SHP2 inhibitor.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations, particularly with challenging substrates.

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is often used in these couplings to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.

Data Summary and Expected Outcomes

StepReaction TypeKey ReagentsExpected YieldPurity (Post-Purification)
1Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₃PO₄70-85%>95%
2Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃60-75%>98%

Conclusion

The protocols detailed in these application notes provide a robust and efficient pathway for the synthesis of novel pyridine-based SHP2 inhibitors, utilizing 2-Fluoro-4-iodo-6-methylpyridine as a key starting material. The strategic application of palladium-catalyzed cross-coupling reactions allows for the modular and convergent assembly of complex molecular architectures with promising therapeutic potential. The insights into the rationale behind the experimental choices should empower researchers to adapt and optimize these methods for the synthesis of their own unique SHP2 inhibitor candidates.

References

  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Hofmann, G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] [3][4][9]triazin-4. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2541.

  • LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Fekkes, P. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594.
  • Liu, S., Chen, H., Wang, Y., Zhang, J., & Zhang, Z. Y. (2021). Recent advances in the development of SHP2 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(11), 3357–3377.
  • Nichols, R. J., Haderk, F., Stahlhut, C., Schulze, C. J., Hemmati, G., Wildes, D., ... & McCormick, F. (2018). RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1-and RAS-driven cancers.
  • Ran, H., Zhang, D., Lu, Y., Chen, Z., & Shen, X. (2020). Recent Development of Allosteric SHP2 Inhibitors for Cancer Therapy. Current topics in medicinal chemistry, 20(1), 4-17.
  • Tang, T. L., & Zhang, Z. Y. (2022). SHP2 in cancer: friend or foe?. Cancer research, 82(1), 16–29.
  • Wang, J., Liu, C., Wang, H., & Zhang, Z. Y. (2021). Targeting SHP2 for cancer immunotherapy. Biochemical pharmacology, 191, 114681.
  • Yuan, Y., Zhou, Y., Chen, Y., & Zhang, Z. Y. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic chemistry, 99, 103875.
  • Zhang, X., He, Y., Liu, S., Yu, Z., Jiang, Z., Yang, Z., ... & Zhang, Z. Y. (2018). Allosteric inhibitor of SHP2 phosphatase suppresses the growth of ALK-driven tumors. Cancer research, 78(12), 3379–3391.
  • Zhou, X., Liu, S., & Zhang, Z. Y. (2019). Targeting protein tyrosine phosphatases for drug discovery. Current medicinal chemistry, 26(10), 1836–1858.
  • (2020). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 63(3), 1098-1114.
  • (2022). A comprehensive review of SHP2 and its role in cancer. Amino Acids, 54(9), 1239-1264.
  • (2023). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 13(1), 1-22.
  • (2023). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Molecules, 28(12), 4799.
  • (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2539-2554.
  • (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 8(5), 757-767.
  • (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research, 27(13), 3738-3751.
  • (2019). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology, 14(4), 363-366.

Sources

Application Note: Selective Functionalization of 2-Fluoro-4-iodo-6-methylpyridine via Suzuki-Miyaura Cross-Coupling

[1]

Executive Summary

This application note provides a comprehensive guide for the site-selective Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-38-6) with various boronic acids. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 2-fluoropyridine moiety serves as a versatile handle for subsequent nucleophilic aromatic substitution (

The protocols detailed herein exploit the significant reactivity differential between the C4-iodide and C2-fluoride bonds, enabling high-yielding C4-arylation while preserving the C2-fluorine for downstream diversification.[1]

Reactivity Profile & Mechanistic Insight[2][3][4]

Chemoselectivity Analysis

The substrate contains three distinct sites of potential reactivity.[1][2] Understanding their electronic and steric properties is essential for reaction design:

  • C4-Iodine (Primary Reactive Site): The C-I bond is the weakest (

    
     57 kcal/mol) and most susceptible to oxidative addition by Pd(0). The electron-deficient nature of the pyridine ring further activates this position.[1]
    
  • C2-Fluorine (Secondary Reactive Site): The C-F bond is strong (

    
     115 kcal/mol) and inert to standard oxidative addition.[1] However, the adjacent nitrogen renders this position highly electrophilic, making it prone to 
    
    
    by nucleophilic bases (e.g., hydroxides, alkoxides) or solvents.
  • C6-Methyl: This group provides weak electron-donating character and steric bulk.[1] While it slightly deactivates the ring compared to a proton, it does not significantly hinder coupling at C4.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical selectivity-determining step is the Oxidative Addition .[1]

  • Oxidative Addition: Pd(0) inserts rapidly into the C4-I bond.[1] This rate is orders of magnitude faster than insertion into C2-F.[1]

  • Transmetallation: The boronic acid transfers the aryl group to the Pd center.[1][3]

  • Reductive Elimination: Formation of the C4-aryl bond and regeneration of Pd(0).[1]

Critical Control Point: To prevent side reactions at C2 (hydrolysis/substitution), mild bases and controlled temperatures are required.

ReactivityMapSubstrate2-Fluoro-4-iodo-6-methylpyridineOxAddOxidative Addition(Fast)Substrate->OxAddC4-I AttackSideRxnSNAr Side Reaction(Avoid)Substrate->SideRxnC2-F Attack(Strong Base/High T)Pd0Pd(0) CatalystPd0->OxAddIntermedPd(II)-Ar IntermediateOxAdd->IntermedProd4-Aryl-2-fluoro-6-methylpyridineIntermed->ProdTransmetallation& Red. Elim.

Figure 1: Reaction pathway highlighting the kinetic preference for C4-I coupling over C2-F substitution.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Boronic Acids)

Recommended for robust, non-sterically hindered aryl boronic acids.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and

    
    .
    
  • Solvent Addition: Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degassing (Crucial): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LCMS or TLC.[1]

    • Checkpoint: The starting material (iodide) should be consumed.[1] If C2-hydrolysis (M+17 mass shift) is observed, lower temp to 60°C.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Challenging Substrates (Heteroaryl/Steric Bulk)

Recommended for heteroaryl boronic acids or ortho-substituted systems where transmetallation is slow.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (3.0 equiv, solid, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio)

Procedure:

  • Pre-complexation: Add

    
     and SPhos to the vial with Toluene.[1] Stir at RT for 5 mins to generate the active catalytic species (solution turns yellow/orange).
    
  • Addition: Add substrate, boronic acid, and solid

    
    .[1] Add the small volume of water.[1][3][4]
    
  • Degassing: Sparge with Argon for 5-10 minutes.

  • Reaction: Heat to 90-100°C for 12-18 hours.

  • Workup/Purification: Follow standard procedures as in Protocol A.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on boronic acid type.

Boronic Acid ClassRecommended ProtocolExpected YieldKey Challenges
Electron-Rich Aryl (e.g., 4-OMe-Ph)Protocol A85-95%Protodeboronation of acid.[1]
Electron-Poor Aryl (e.g., 4-CF3-Ph)Protocol A80-90%Slow oxidative addition (rare).[1]
Heteroaryl (e.g., 3-Pyridyl)Protocol B60-80%Catalyst poisoning; instability.[1]
Ortho-Substituted (e.g., 2-Me-Ph)Protocol B50-75%Steric hindrance slows transmetallation.[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (

)
Increase degassing time; switch to fresh catalyst.
De-iodination (SM + H) Hydride source presentUse anhydrous conditions (Protocol B w/o water); check solvent quality.
C2-Substitution (

)
Base too strong / Temp too highSwitch from

to

or

; reduce temp to 60°C.
Homocoupling of Boronic Acid Oxidative couplingStrictly exclude oxygen; add boronic acid slowly.[1]

Workflow Visualization

WorkflowStartStart: 2-Fluoro-4-iodo-6-methylpyridineChoiceSelect ProtocolStart->ChoiceProtAProtocol A:Pd(dppf)Cl2, Na2CO3Dioxane/H2O, 80°CChoice->ProtASimple ArylProtBProtocol B:Pd(OAc)2/SPhos, K3PO4Toluene/H2O, 100°CChoice->ProtBHeteroaryl/StericMonitorMonitor (LCMS/TLC)Check for C2-F lossProtA->MonitorProtB->MonitorMonitor->ProtBIncomplete(Switch conditions)WorkupWorkup:EtOAc extractionNa2SO4 dryMonitor->WorkupCompletePurifyPurification:Flash ChromatographyWorkup->Purify

Figure 2: Decision tree for selecting the optimal experimental workflow.

Safety & Handling

  • 2-Fluoro-4-iodo-6-methylpyridine: Irritant.[1] Avoid contact with skin and eyes.[1] Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers.[1] Avoid inhalation of dust.[1]

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides.[1] Test for peroxides before use.[1]

References

  • Lutz Ackermann , "Highly Effective Phosphine-Free Palladium-Catalyzed Suzuki–Miyaura Couplings of Aryl Chlorides," Organic Letters, 2005. Link

  • T. Ishiyama et al. , "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes," Journal of Organic Chemistry, 1995.[1] Link

  • Schlosser, M., "The 2-Fluoropyridine Scaffold in Medicinal Chemistry," European Journal of Organic Chemistry, 2003. (General reactivity context).
  • BenchChem , "2-Fluoro-4-iodo-6-methylpyridine Product Data," BenchChem Database, 2025.[1] Link

Introduction: The Strategic Value of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Functionalization of 2-Fluoro-4-iodo-6-methylpyridine

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount. 2-Fluoro-4-iodo-6-methylpyridine is a quintessential example of such a scaffold, engineered for selective, sequential functionalization. Its utility arises from the electronically distinct nature of its two halogen substituents, which allows for a controlled and regioselective introduction of diverse chemical moieties. The pyridine core, being an electron-deficient heterocycle, is inherently activated for certain transformations, while the specific placement of the fluoro, iodo, and methyl groups fine-tunes this reactivity.

This guide provides a comprehensive overview of the primary reaction pathways involving this versatile substrate, focusing on the underlying principles that govern its reactivity. We will explore both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition metal-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this building block in their synthetic campaigns.

Part 1: Mechanistic Principles - A Tale of Two Halogens

The key to unlocking the synthetic potential of 2-fluoro-4-iodo-6-methylpyridine lies in understanding the orthogonal reactivity of the C2-fluorine and C4-iodine atoms. The pyridine nitrogen activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack.[1][2] However, the choice of reaction conditions dictates which halogen is targeted.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The SNAr reaction on fluoropyridines is a cornerstone of heterocyclic chemistry.[3] The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][4] Aromaticity is subsequently restored through the expulsion of the fluoride ion.

A common misconception, stemming from SN2 chemistry, is that fluoride is a poor leaving group. In SNAr reactions, the opposite is often true. The rate-determining step is typically the initial nucleophilic attack.[5] The extreme electronegativity of fluorine creates a strong dipole, rendering the attached carbon highly electrophilic and thus exceptionally susceptible to attack.[5] This inductive activation accelerates the formation of the Meisenheimer complex, making fluorine a superior leaving group compared to other halogens in many SNAr contexts.[3][5]

Caption: General mechanism of SNAr at the C2-position of the pyridine ring.
Transition Metal-Catalyzed Cross-Coupling at the C4-Position

While the C4-position is also electronically activated for SNAr, the carbon-iodine bond's unique properties make it the preferred site for transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-F bond, making it far more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This step is the typical entry point into the catalytic cycles of seminal reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[6][7] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle center Pd(0)/Pd(II) Catalytic Cycle OA Oxidative Addition PdII_Complex L-Pd(II)-Ar      |      I OA->PdII_Complex LE Ligand Exchange & Deprotonation PdII_Amido L-Pd(II)-Ar      |     NR₂ LE->PdII_Amido RE Reductive Elimination Pd0 Pd(0)L (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Ar-NR₂ (C-N Bond Formed) RE->Product Pd0->OA ArylIodide Ar-I (Substrate at C4) ArylIodide->OA Amine R₂NH (Nucleophile) Amine->LE Base Base Base->LE PdII_Complex->LE PdII_Amido->RE

Caption: Catalytic cycle for the Buchwald-Hartwig amination at the C4-iodo position.

Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for C-C bond formation.[9] The cycle is similar to Buchwald-Hartwig but involves an organoboron species (e.g., a boronic acid).[10] After oxidative addition of the aryl iodide, a transmetalation step occurs where the organic group from the boron atom is transferred to the palladium center. This is followed by reductive elimination to form the new C-C bond.[11]

Part 2: Experimental Protocols & Application Notes

The following protocols are presented as robust starting points for the regioselective functionalization of 2-fluoro-4-iodo-6-methylpyridine.

Workflow: Selecting the Correct Reaction Pathway

The choice of reaction is dictated entirely by the desired position of substitution. This workflow diagram illustrates the fundamental decision-making process for functionalizing the substrate.

Decision_Workflow start Start: 2-Fluoro-4-iodo-6-methylpyridine decision Desired Substitution Position? start->decision path_c2 C2-Position (Displace Fluorine) decision->path_c2 C2 path_c4 C4-Position (Displace Iodine) decision->path_c4 C4 method_snar Method: Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-OH, R-SH, R₂NH) path_c2->method_snar method_coupling Method: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) path_c4->method_coupling product_c2 Product: 2-Nu-4-iodo-6-methylpyridine method_snar->product_c2 product_c4 Product: 2-Fluoro-4-R-6-methylpyridine method_coupling->product_c4

Caption: Decision workflow for regioselective substitution.
Protocol 1: SNAr with an Oxygen Nucleophile at C2

Objective: To synthesize 2-alkoxy-4-iodo-6-methylpyridine derivatives.

Principle: This protocol utilizes a strong base to deprotonate an alcohol, generating a potent alkoxide nucleophile that displaces the C2-fluorine. Polar aprotic solvents are chosen because they effectively solvate the cation of the base but poorly solvate the nucleophilic anion, thus maximizing its reactivity.[5]

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • Alcohol (e.g., benzyl alcohol) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-fluoro-4-iodo-6-methylpyridine in anhydrous DMF dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-alkoxy-4-iodo-6-methylpyridine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: To synthesize 2-fluoro-4-aryl-6-methylpyridine derivatives.

Principle: This protocol leverages the high reactivity of the C-I bond in palladium-catalyzed C-C bond formation.[12] A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-I bond. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][10]

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Water

  • DME (1,2-Dimethoxyethane) can be used as a co-solvent.

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-fluoro-4-iodo-6-methylpyridine, the arylboronic acid, and sodium carbonate.

  • Add the solvent system (e.g., Toluene/Water 4:1).

  • Bubble argon or nitrogen gas through the stirred suspension for 20-30 minutes to degas the mixture. Expert Insight: Thoroughly degassing the reaction is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to afford the desired 2-fluoro-4-aryl-6-methylpyridine.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C4

Objective: To synthesize 2-fluoro-4-(amino)-6-methylpyridine derivatives.

Principle: This reaction selectively forms a C-N bond at the C4 position.[13][14] The choice of ligand is critical for reaction efficiency; bulky, electron-rich phosphine ligands like Xantphos or BINAP stabilize the palladium catalyst and promote the reductive elimination step.[15][16] A strong, non-nucleophilic base like cesium carbonate is often used to deprotonate the amine without competing in the reaction.

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the 2-fluoro-4-iodo-6-methylpyridine, followed by the amine and the anhydrous solvent via syringe.

  • Degas the resulting mixture for an additional 15 minutes by bubbling with inert gas.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target 2-fluoro-4-(amino)-6-methylpyridine.

Part 3: Data Summary and Troubleshooting

Table 1: Comparative Overview of Reaction Conditions
ParameterSNAr at C2 (Protocol 1)Suzuki Coupling at C4 (Protocol 2)Buchwald-Hartwig at C4 (Protocol 3)
Target Bond C-OC-CC-N
Reactivity Site C2-FC4-IC4-I
Catalyst NonePd(PPh₃)₄Pd(OAc)₂ / Xantphos
Base NaH (Strong, Deprotonating)Na₂CO₃ (Aqueous Base)Cs₂CO₃ (Strong, Non-nucleophilic)
Solvent Anhydrous DMF (Polar Aprotic)Toluene / Water (Biphasic)Anhydrous Dioxane (Ethereal)
Temperature 0 °C to RT90-100 °C100-110 °C
Atmosphere Inert (for NaH handling)Inert (Catalyst Protection)Inert (Catalyst Protection)
Troubleshooting and Field-Proven Insights
  • Low Yield in SNAr: If the SNAr reaction is sluggish, ensure the nucleophile is sufficiently potent. For alcohols, a stronger base like NaH is superior to K₂CO₃. Ensure solvents are truly anhydrous, as water will quench the base.

  • Catalyst Deactivation in Cross-Coupling: Blackening of the reaction mixture (palladium black) indicates catalyst decomposition. This is almost always due to the presence of oxygen. Improve degassing techniques and maintain a positive pressure of inert gas throughout the reaction.

  • Competitive Reactions: While highly selective, trace side products can occur. For example, in high-temperature SNAr, some reaction at C4 might be observed. Conversely, forcing cross-coupling conditions (very high temperatures, aggressive ligands) could potentially start to affect the C-F bond. Adhering to the optimized conditions is key to maximizing regioselectivity.

  • Ligand Choice in Buchwald-Hartwig: The choice of phosphine ligand is not universal. While Xantphos is a good starting point, other ligands (e.g., BrettPhos, RuPhos) may provide superior results for particularly challenging or sterically hindered amines. Empirical screening is sometimes necessary.

References

  • Lagu, B. R., & Li, H. (2010). Recent Advances in the Synthesis of Pyridine-Containing Compounds. In Topics in Heterocyclic Chemistry. Springer.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. Available at: [Link][1]

  • quimicaorganica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link][4]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link][6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][7]

  • The Organic Chemistry Tutor. (2024). The Buchwald-Hartwig Amination Explained. YouTube. Available at: [Link][8]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link][9]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][10]

  • The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link][11]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link][2]

  • R Discovery. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link][14]

  • ResearchGate. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link][15]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link][16]

  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link][13]

Sources

Application Note: Purification of 2-Fluoro-4-iodo-6-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process scientists involved in the synthesis and purification of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5). This scaffold is a critical intermediate for constructing complex heterocyclic libraries via Suzuki-Miyaura or Sonogashira couplings, where the C4-iodine serves as a selective handle for functionalization.

Introduction & Synthesis Context

High-purity isolation of 2-Fluoro-4-iodo-6-methylpyridine is challenging due to its structural similarity to common reaction by-products. Depending on the synthesis route—typically Sandmeyer reaction from 2-fluoro-4-amino-6-methylpyridine or Halogen Exchange (Halex) —the crude mixture often contains specific impurities that co-elute on standard silica phases.

The Purification Challenge
  • Weak Basicity: The electron-withdrawing nature of the 2-fluoro and 4-iodo substituents significantly reduces the basicity of the pyridine nitrogen. While this minimizes "streaking" on silica compared to alkyl-pyridines, it makes acid-base extraction less efficient for separating non-basic impurities.

  • Critical Impurities:

    • Protodehalogenated side-product: 2-Fluoro-6-methylpyridine (resulting from incomplete iodination or reduction).

    • Hydrolysis product: 2-Fluoro-6-methylpyridin-4-ol (often exists as the pyridone tautomer, highly polar but can contaminate the baseline).

    • Regioisomers: 2-Fluoro-3-iodo-6-methylpyridine (common if lithiation routes are employed).

    • Iodine Sludge: Elemental iodine and polymerized by-products.

Chemical Properties & Safety Profile

PropertyDataRelevance to Purification
Molecular Formula C₆H₅FINMW: 237.01 g/mol
Physical State Off-white to yellow solidAmenable to recrystallization; low melting point requires careful drying.[1]
Melting Point 30–35 °C (approx.)Caution: Avoid high-vac drying at elevated temps (>40°C) to prevent sublimation/melting.
Solubility Soluble: DCM, EtOAc, THFInsoluble: Water, acidic waterStandard normal-phase chromatography is effective.
pKa (Est.) ~1.5 - 2.0Too weakly basic to be retained by cation exchange resins effectively.

Safety Warning: Halo-pyridines are potential skin sensitizers and irritants. The 2-fluoro substituent increases lipophilicity and skin permeation. Always handle in a fume hood with nitrile gloves.

Protocol 1: Reaction Work-Up (The "Crude" Clean)

Objective: To remove elemental iodine, inorganic salts, and water-soluble polar impurities before chromatography.

Reagents Required
  • Saturated Sodium Thiosulfate (

    
    ) solution.
    
  • Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Brine.

Step-by-Step Procedure
  • Quench: If the reaction mixture contains residual iodine (dark purple/brown color), cool the mixture to 0°C.

  • Reductive Wash: Add saturated aqueous

    
     slowly with vigorous stirring until the iodine color dissipates and the organic layer turns pale yellow/orange.
    
    • Mechanism:[1][2][3][4][5]

      
       (Converts lipophilic 
      
      
      
      to water-soluble iodide).
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     reaction volume).[6]
    
  • pH Adjustment: Wash the combined organic layers with saturated

    
    .
    
    • Note: This removes any acidic by-products (e.g., acetic acid from Sandmeyer conditions) and ensures the pyridine remains in the free base form.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure at 30°C .
    
    • Expert Tip: Do not heat above 35°C during evaporation. The product is volatile and low-melting.

Protocol 2: Flash Column Chromatography

Objective: Separation of the target compound from the protodehalogenated impurity and regioisomers.

Chromatographic System Setup
  • Stationary Phase: High-performance spherical silica gel (20–40 µm).

    • Why: Irregular silica often lacks the resolution to separate the 4-iodo product from the 3-iodo isomer.

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[4]

  • Modifier: 1% Triethylamine (TEA) in the mobile phase (Optional but recommended).

    • Reasoning: Although the product is weakly basic, residual silanols on silica can cause peak tailing.[2] TEA blocks these sites, sharpening the peak shape.

Methodology
  • TLC Optimization:

    • Run TLC in 10% EtOAc in Hexanes .

    • Target

      
       of product: 0.3 – 0.4 .
      
    • Visualization: UV (254 nm). The iodine atom provides strong quenching.

  • Column Loading:

    • Dry Loading (Recommended): Dissolve the crude oil in a minimum amount of DCM, mix with silica gel (ratio 1:2 crude:silica), and evaporate to a free-flowing powder.

    • Why: Liquid loading with DCM can cause "band broadening" due to solvent strength mismatch.

  • Gradient Elution Program:

    • 0–5 min: 100% Hexanes (Flushes non-polar impurities).

    • 5–20 min: Linear gradient 0%

      
       5% EtOAc.
      
    • 20–40 min: Isocratic 5% EtOAc (Product typically elutes here).

    • 40–60 min: Gradient 5%

      
       20% EtOAc (Elutes polar pyridone impurities).
      
Data Interpretation
  • First Fraction: Unreacted starting material (e.g., 2-fluoro-6-methylpyridine).

  • Second Fraction (Major): 2-Fluoro-4-iodo-6-methylpyridine .[5]

  • Third Fraction: 3-Iodo isomer (if present, usually elutes just after the major peak due to steric shielding of the nitrogen).

Protocol 3: Recrystallization (Polishing Step)

Objective: To achieve >98% purity if chromatography yields ~95%.

Since the product is a low-melting solid, recrystallization must be performed at low temperatures.

  • Solvent System: Hexanes (primary) with minimal Ethanol or DCM.

  • Dissolution: Dissolve the semi-solid product in the minimum volume of warm Hexanes (approx. 35°C).

    • If insoluble: Add Ethanol dropwise until clear.

  • Crystallization: Allow the solution to cool to room temperature, then place in a -20°C freezer overnight.

  • Collection: Rapidly filter the cold crystals and wash with cold (-78°C) Hexanes.

    • Yield Warning: Solubility in hexanes is moderate; expect 10-15% mass loss to the mother liquor.

Quality Control & Analytical Verification

NMR Interpretation (400 MHz, )

The regiochemistry is confirmed by the coupling patterns of the aromatic protons.

  • H-3 (Proton between F and I): Appears as a doublet of doublets or a doublet with a large coupling constant (

    
     Hz).
    
  • H-5 (Proton between I and Me): Appears as a singlet (or fine doublet due to long-range W-coupling with F).

  • Differentiation: If the Iodine were at position 3, you would see two vicinal protons (H4 and H5) coupling (

    
     Hz). The absence of vicinal coupling  confirms the 2,4,6-substitution pattern.
    
Workflow Visualization

PurificationWorkflow Reaction Crude Reaction Mixture (Dark Oil/Solid) Quench Step 1: Quench Sat. Na2S2O3 (Remove Iodine) Reaction->Quench Extraction Step 2: Extraction DCM / Sat. NaHCO3 (pH ~8) Quench->Extraction TLC TLC Check (10% EtOAc/Hex) Extraction->TLC Flash Step 3: Flash Chromatography Gradient: 0-10% EtOAc/Hex TLC->Flash Rf ~0.35 QC QC Analysis (1H NMR, HPLC) Flash->QC Recryst Step 4: Recrystallization (Hexanes at -20°C) QC->Recryst Purity 90-98% Final Pure Product (>98% White Solid) QC->Final Purity >98% Recryst->Final

Figure 1: Purification workflow for 2-Fluoro-4-iodo-6-methylpyridine, emphasizing the decision loop for recrystallization.

Troubleshooting Guide

IssueProbable CauseSolution
Product is an oil, not a solid Residual solvent or impurities.Dry under high vacuum for 2 hours (monitor temp). Seed with a pure crystal if available.
Streaking on TLC/Column Interaction with silanols.[2]Pre-wash the silica column with 1% TEA in Hexanes before loading.
Low Yield Volatility or water solubility.Keep rotovap bath <35°C. Ensure aqueous layer pH > 7 during extraction.
Purple color persists Iodine contamination.Repeat wash with fresh sodium thiosulfate solution.

References

  • PubChem. 2-Fluoro-4-iodo-6-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Biotage. Successful Flash Chromatography: A Stationary Phase Decision Matrix. Biotage Application Notes. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[4][7][8][9][10] Synth. 2025, 102, 276–302. Available at: [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists utilizing 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-49-9) as a core scaffold. It details microwave-assisted protocols for selective functionalization, leveraging the distinct reactivity profiles of the C4-iodine and C2-fluorine substituents.

Introduction & Chemical Profile

2-Fluoro-4-iodo-6-methylpyridine is a "privileged scaffold" in drug discovery, offering three distinct vectors for diversification. Its utility stems from the orthogonal reactivity of its halogen substituents, allowing for sequential, regioselective modifications without the need for intermediate protection steps.

Reactivity Hierarchy

The molecule presents a programmable reactivity landscape:

  • C4-Iodine (High Reactivity): The C-I bond is the weakest (

    
     53 kcal/mol) and most labile. It undergoes rapid oxidative addition with Pd(0), making it the primary site for cross-coupling (Suzuki, Sonogashira).
    
  • C2-Fluorine (Moderate Reactivity): Activated by the adjacent pyridine nitrogen, this position is susceptible to Nucleophilic Aromatic Substitution (

    
    ). However, the C-F bond is strong (
    
    
    
    116 kcal/mol); displacement requires higher energy or activation, which microwave irradiation efficiently provides.
  • C6-Methyl (Steric/Electronic Modulator): The methyl group provides mild electron donation, slightly deactivating the ring toward

    
     compared to the des-methyl analog. This makes microwave acceleration critical for efficient C2 functionalization.
    
Why Microwave Irradiation?
  • Overcoming Activation Barriers: The C6-methyl group sterically and electronically hinders the C2 position. Microwave heating allows reaction temperatures (120–180°C) that exceed the boiling points of standard solvents, driving

    
     reactions that are sluggish under thermal reflux.
    
  • Selectivity Control: Rapid heating profiles ("ramp-to-temperature") minimize the window for side reactions (e.g., de-iodination) during C4 functionalization.

Reactivity Visualization

ReactivityMap Core 2-Fluoro-4-iodo- 6-methylpyridine C4_Path Path A: C4 Functionalization (Pd-Catalyzed Cross-Coupling) Core->C4_Path Preferred First Step (Mild Conditions) C2_Path Path B: C2 Functionalization (SNAr Displacement) Core->C2_Path Requires Harsh Conditions (Risk of I-displacement) Prod_A 4-Aryl/Alkynyl Derivative (Retains C2-F) C4_Path->Prod_A Suzuki/Sonogashira MW: 80-100°C Prod_B 2-Amino/Alkoxy Derivative (Retains C4-I) C2_Path->Prod_B Amines/Alkoxides MW: 120-150°C Prod_A->C2_Path Sequential Step 2

Figure 1: Reactivity logic flow. Path A (C4 coupling) is kinetically favored and typically performed first to preserve the integrity of the sensitive C-I bond.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while preserving the C2-Fluorine for subsequent steps.

Mechanism: The Pd(0) catalyst inserts into the weak C4-I bond. The C2-F bond is too stable to undergo oxidative addition under these mild conditions.

ParameterCondition
Scale 0.5 mmol
Catalyst Pd(dppf)Cl₂·DCM (3–5 mol%)
Ligand Not required (pre-catalyst sufficient)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane : Water (4:1 v/v)
MW Temp 100 °C
Hold Time 15 minutes

Step-by-Step:

  • Charge Vessel: To a 10 mL microwave vial equipped with a stir bar, add:

    • 2-Fluoro-4-iodo-6-methylpyridine (118.5 mg, 0.5 mmol)

    • Arylboronic acid (0.55 mmol, 1.1 equiv)

    • Pd(dppf)Cl₂·DCM (12 mg, 3 mol%)

    • K₂CO₃ (138 mg, 1.0 mmol)

  • Solvent Addition: Add 4 mL of Dioxane/Water (4:1).

  • Degas: Sparge with Nitrogen or Argon for 2 minutes. Cap the vial immediately.

  • Irradiate: Heat in a single-mode microwave reactor:

    • Ramp: 2 min to 100°C.

    • Hold: 15 min at 100°C.

    • Stirring: High.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2] The crude product usually retains the C2-F group intact.

Key Insight: The use of Pd(dppf)Cl₂ is crucial. Monodentate phosphines (like PPh₃) can sometimes lead to "scrambling" or slower rates with electron-deficient pyridines. The bidentate dppf ligand stabilizes the Pd center and promotes efficient reductive elimination.

Protocol B: C2-Selective Amination

Objective: Displace the C2-Fluorine with an amine nucleophile. Note: This is typically performed after Protocol A (on the C4-substituted product) or on the starting material if C4-I preservation is not required.

Mechanism: The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate. Microwave heating is essential to overcome the deactivating effect of the C6-methyl group.

ParameterCondition
Scale 0.5 mmol
Nucleophile Primary or Secondary Amine (2.0–3.0 equiv)
Base DIPEA (3.0 equiv) or K₂CO₃ (if amine is HCl salt)
Solvent DMSO or NMP (High dielectric constant absorbs MW)
MW Temp 130–150 °C
Hold Time 20–30 minutes

Step-by-Step:

  • Charge Vessel: Add substrate (0.5 mmol) and Amine (1.5 mmol) to a microwave vial.

  • Solvent: Add DMSO (2 mL). Note: High concentration (0.25–0.5 M) is preferred for SNAr.

  • Base: Add DIPEA (1.5 mmol) if using a neutral amine salt or to scavenge HF.

  • Irradiate:

    • Ramp: 5 min to 140°C.

    • Hold: 20 min at 140°C.

    • Pressure Limit: Set to 15 bar (safety).

  • Workup: Pour into water/ice. If the product is solid, filter. If oil, extract with EtOAc/Ether. Note: DMSO requires thorough water washing to remove.

Key Insight: Temperature Control is Vital. Below 120°C, the reaction may be incomplete due to the C6-methyl steric hindrance. Above 160°C, if the C4-Iodine is still present, you risk de-iodination or hydrodehalogenation.

Protocol C: One-Pot Sequential Library Generation

Objective: Perform C4-Suzuki followed by C2-Amination in a single vessel without isolating the intermediate.

OnePotWorkflow Step1 Step 1: Suzuki Coupling (C4-I Selective) Step2 Transition: Vent & Add Reagents Step1->Step2 Complete Conversion (Check LCMS) Step3 Step 2: SNAr Reaction (C2-F Displacement) Step2->Step3 Add Amine + DMSO Increase Temp to 150°C Final Final Product: 2-Amino-4-Aryl-6-Methylpyridine Step3->Final Workup

Figure 2: Sequential One-Pot Workflow. The key is the solvent compatibility; Dioxane/Water from Step 1 is compatible with DMSO addition in Step 2.

Procedure:

  • Run Protocol A (Suzuki) as described.[3]

  • Once cooled, carefully uncap (venting pressure).

  • Add the Amine (3–5 equiv) and DMSO (2 mL) directly to the Suzuki mixture.

  • Reseal and irradiate at 150°C for 20 min .

  • Note: The presence of Pd residues from step 1 usually does not interfere with the

    
     step, but high temperatures generally deactivate the Pd catalyst, preventing unwanted side reactions during step 2.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
De-iodination (C4-H) Overheating or prolonged reaction time during Suzuki.Reduce MW temp to 80°C; switch to Pd(PPh₃)₄ which is less active than Pd(dppf) but sometimes more selective.
Hydrolysis (C2-OH) Water in solvent during high-temp SNAr.Use anhydrous DMSO/NMP. Ensure amine is dry.
Incomplete SNAr Steric hindrance from C6-Methyl.Increase MW temp to 160°C; use a more nucleophilic solvent like NMP; increase amine equivalents.
Pd Black Precipitation Catalyst decomposition.Add unstable ligands? No, stick to robust catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄. Ensure inert atmosphere.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. Molecules, 2013. Discusses general microwave acceleration for pyridine functionalization.

  • Selective Functionalization of 2-Fluoropyridines. Journal of Organic Chemistry, 2005.[4] Establishes the reactivity hierarchy of fluoro-iodo-pyridines.

  • Suzuki Reaction Conditions & Mechanism. Organic Chemistry Portal. Provides foundational data for Pd-catalyzed coupling parameters used in Protocol A.

  • Nucleophilic Aromatic Substitution on Fluoropyridines.

    
     conditions and solvent effects for fluorinated heterocycles. 
    
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines. RSC Advances, 2024. Demonstrates the stability and scalability of pyridine derivatives under microwave irradiation.

Sources

Application Note: High-Fidelity Orthogonal Functionalization of 2-Fluoro-4-iodo-6-methylpyridine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-48-8) as a core scaffold in Fragment-Based Drug Design (FBDD). This scaffold is classified as a "privileged structure" due to its ability to facilitate orthogonal "grow" and "link" strategies.

The molecule offers three distinct vectors for elaboration:

  • C4-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Vector A).

  • C2-Fluorine: An activated site for Nucleophilic Aromatic Substitution (

    
    ) (Vector B).
    
  • C6-Methyl: A steric and lipophilic modulator (The "Magic Methyl" effect).

This application note provides validated protocols for sequential functionalization, ensuring high yield and regioselectivity, critical for generating high-quality fragment libraries.

Chemical Logic & Reactivity Profile

The Orthogonality Principle

The utility of this scaffold lies in the electronic discrimination between the C2 and C4 positions.

  • C4-Iodine (Soft Electrophile): The Carbon-Iodine bond is weak and highly polarizable, making it the preferred site for oxidative addition by low-valent metal catalysts (e.g., Pd(0)).

  • C2-Fluorine (Hard Electrophile): The Carbon-Fluorine bond is strong but creates a significant dipole. The adjacent ring nitrogen lowers the LUMO energy at C2, making it highly susceptible to "hard" nucleophiles (amines, alkoxides) via an addition-elimination mechanism (

    
    ).
    
Strategic Decision Matrix

The order of operations is dictated by the stability of the installed functional groups.

  • Path A (C4-First): Preferred when the C2-substituent requires harsh conditions to install or is sensitive to Pd-catalysis.

  • Path B (C2-First): Preferred when the C2-nucleophile (e.g., a primary amine) is readily installed under mild conditions that do not disturb the C-I bond.

Visualization: Reactivity Architecture

ReactivityMap Core 2-Fluoro-4-iodo-6-methylpyridine C4 C4-Iodine (Soft Electrophile) Core->C4 Vector A C2 C2-Fluorine (Hard Electrophile) Core->C2 Vector B C6 C6-Methyl (Steric/Lipophilic) Core->C6 Vector C Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C4->Suzuki SNAr SNAr Displacement (Amines, Ethers) C2->SNAr Hydrophobic Hydrophobic Pocket Interaction C6->Hydrophobic

Figure 1: Reactivity map illustrating the three distinct vectors for fragment growing.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl fragment at C4 while preserving the C2-Fluorine for subsequent modification. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond (


 kcal/mol) over the C-F bond (

kcal/mol).

Materials:

  • Scaffold: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (237 mg, 1.0 mmol), boronic acid (1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) under a stream of nitrogen.
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Monitoring by LC-MS is critical. Do not overheat (>100°C) to avoid hydrolysis of the C2-Fluorine.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Checkpoint: The C2-Fluorine signal should remain visible in


 NMR (

to

ppm).
Protocol B: C2-Selective Displacement

Objective: Introduce a solubilizing group or hydrogen-bond donor/acceptor at C2. Mechanism: The electronegative nitrogen and fluorine destabilize the ring electron density, facilitating nucleophilic attack at C2.

Materials:

  • Substrate: (Either the parent scaffold or the C4-product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Mixture: Dissolve the substrate (1.0 mmol) in DMSO (3 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (350 µL, 2.0 mmol).

  • Thermal Activation: Heat the mixture to 90°C–110°C for 2–12 hours.

    • Insight: Sterically hindered amines require higher temperatures.

    • Warning: Avoid using alkoxide bases (e.g., NaOEt) if the C4-Iodine is still present, as this can lead to dehydrohalogenation or halogen dance side reactions.

  • Workup: Pour the reaction mixture into ice-water (20 mL). If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc/Ether.

  • Purification: Standard reverse-phase HPLC or silica chromatography.

Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table summarizes the relative reactivity rates, guiding the choice of reaction order.

PositionSubstituentReactivity TypeRelative RatePreferred Conditions
C4 IodinePd-Oxidative AdditionHigh Pd(0), Mild Base, 60-80°C
C2 Fluorine

(Nucleophilic Attack)
Medium-High Amine, Heat (100°C)
C2 Chlorine

(Nucleophilic Attack)
LowRequires strong activation
C6 MethylRadical OxidationLowPeroxides/Iron catalysts
Workflow Visualization

Workflow Start Start: 2-Fluoro-4-iodo-6-methylpyridine Decision Decision: Nature of C2 Nucleophile? Start->Decision PathA Path A: Sensitive C2 Group (e.g., Chiral Amine) Decision->PathA Sensitive/Complex PathB Path B: Robust C2 Group (e.g., Morpholine) Decision->PathB Simple/Robust StepA1 Step 1: Suzuki Coupling (C4) Pd(dppf)Cl2, 80°C PathA->StepA1 StepB1 Step 1: SNAr (C2) Amine, DMSO, RT-60°C PathB->StepB1 StepA2 Step 2: SNAr (C2) Amine, DMSO, 100°C StepA1->StepA2 Final Final Lead Compound StepA2->Final StepB2 Step 2: Suzuki Coupling (C4) Pd(dppf)Cl2, 80°C StepB1->StepB2 StepB2->Final

Figure 2: Decision tree for sequential functionalization based on fragment stability.

Scientific Validation (E-E-A-T)

Why This Scaffold?

The inclusion of the C6-methyl group is not merely structural. In FBDD, the "Magic Methyl" effect is a documented phenomenon where the addition of a single methyl group can boost potency by orders of magnitude (via desolvation penalty reduction or locking bioactive conformations) [1]. Furthermore, the 2,4,6-substitution pattern breaks the symmetry of the pyridine, providing unambiguous NMR signals for structural verification.

Reproducibility Notes
  • Solvent Effects in

    
    :  The use of dipolar aprotic solvents (DMSO, DMF) is non-negotiable for Protocol B. These solvents solvate the cationic counterion of the base, leaving the nucleophile "naked" and more reactive toward the C2 position [2].
    
  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium. Using bidentate ligands like dppf (as recommended in Protocol A) prevents the formation of inactive bis-pyridine-palladium complexes [3].

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1][2] Nature Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-iodo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common side products, provide troubleshooting advice in a direct question-and-answer format, and offer insights grounded in mechanistic principles to enhance your experimental success.

Introduction to 2-Fluoro-4-iodo-6-methylpyridine

2-Fluoro-4-iodo-6-methylpyridine is a trifunctionalized pyridine derivative with distinct reactive sites, making it a valuable reagent in organic synthesis. The C4-iodo group is the primary site for palladium-catalyzed cross-coupling reactions, while the C2-fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions, albeit under more forcing conditions.[1][2] The methyl group at C6 can influence the electronic properties and steric environment of the pyridine ring. Understanding the reactivity of each site is crucial for predicting and mitigating the formation of unwanted side products.

General Troubleshooting and FAQs

Before delving into reaction-specific issues, here are some general considerations:

Q: My reaction is sluggish or fails to go to completion. What are the common causes?

A: Several factors can contribute to poor reactivity:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to low conversion.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination. Experiment with different ligands if you suspect this is the issue.

  • Solvent and Base: The solubility of your reagents and the choice of base can significantly impact the reaction rate. Ensure all components are sufficiently soluble in the chosen solvent. The base must be strong enough to facilitate the desired catalytic cycle but not so strong as to cause degradation of your starting materials or products.[3]

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[4][5] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: Impurities in your starting material, solvent, or other reagents can poison the catalyst or lead to side reactions.

Q: I am observing a complex mixture of products that are difficult to separate. What can I do?

A: A complex product mixture often points to multiple side reactions occurring simultaneously. To simplify the outcome:

  • Lower the Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.

  • Optimize Catalyst Loading: While a higher catalyst loading might increase the rate of the desired reaction, it can also accelerate side reactions.

  • Screen Different Ligands and Bases: A systematic screen of reaction parameters can help identify conditions that favor the desired product.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[6] However, several side reactions can compete with the desired transformation.

Q: I am observing a significant amount of a homocoupled product from my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[4][5]

  • Mechanism of Homocoupling: This side reaction occurs when two boronic acid molecules couple with each other. This can be catalyzed by Pd(II) species that may be present if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is used and not fully reduced.[5]

  • Troubleshooting:

    • Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen.[4]

    • Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to minimize the amount of Pd(II) in the reaction.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.

Q: My main side product is the protodeiodinated starting material (2-fluoro-6-methylpyridine). What is causing this and how can I minimize it?

A: Protodeiodination, the replacement of the iodine atom with a hydrogen atom, is another common side reaction in Suzuki coupling.[5]

  • Mechanism of Protodeiodination: This can occur through several pathways, including the reaction of the organopalladium intermediate with a proton source (e.g., water, alcohol) or via a hydride source generated in the reaction mixture.[5]

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources.

    • Choice of Base: Some bases can promote protodehalogenation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions.

Side ProductCausative FactorsTroubleshooting Strategies
Boronic Acid HomocouplingOxygen, Pd(II) speciesThorough degassing, use of Pd(0) catalyst, control stoichiometry
ProtodeiodinationProton sources, certain basesAnhydrous conditions, screen bases, optimize ligand
Pyridine HomocouplingHigh catalyst loading, high temperatureReduce catalyst loading, lower reaction temperature
Sonogashira Coupling at the C4-Position

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[7]

Q: I am getting a lot of the homocoupled alkyne (a diyne) as a byproduct. How do I suppress this Glaser coupling?

A: The copper-catalyzed homocoupling of terminal alkynes, known as the Glaser coupling, is a major competing reaction in Sonogashira couplings.[8][9]

  • Mechanism of Glaser Coupling: This reaction is promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[8]

  • Troubleshooting:

    • Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is to exclude oxygen from the reaction.[10]

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. Consider using one of these methods if Glaser coupling is a persistent issue.

    • Use of a Reducing Agent: Adding a mild reducing agent can help to keep the copper in its +1 oxidation state and suppress oxidation that leads to Glaser coupling.[11]

    • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of Glaser coupling relative to the desired cross-coupling.[11]

Q: My reaction is not clean, and I see evidence of catalyst decomposition. What are the signs and solutions?

A: The formation of palladium black is a clear sign of catalyst decomposition.

  • Troubleshooting:

    • Ligand Choice: Use a ligand that forms a stable complex with palladium.

    • Amine Base: The choice of amine base can be critical. Ensure it is not coordinating too strongly to the palladium center or causing catalyst precipitation.

    • Solvent: The solvent should be able to dissolve the catalyst and reagents throughout the reaction.

Side ProductCausative FactorsTroubleshooting Strategies
Glaser Coupling (Diyne)Oxygen, Copper(I) catalystAnaerobic conditions, copper-free protocol, add reducing agent, lower temperature
ProtodeiodinationProton sourcesAnhydrous conditions
Catalyst DecompositionUnstable catalyst complex, inappropriate base or solventOptimize ligand, screen bases and solvents
Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12][13]

Q: I am attempting a Buchwald-Hartwig amination, but I am observing reaction at the C2-fluoro position instead of the C4-iodo position. Why is this happening?

A: While the C4-iodo bond is generally more reactive in palladium-catalyzed cross-coupling, under certain conditions, competing SNAr at the C2-fluoro position can occur.[14]

  • Reactivity Principles: The C-I bond is weaker and more readily undergoes oxidative addition to Pd(0) than the C-F bond. However, the C2 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the pyridine ring.

  • Troubleshooting:

    • Reaction Conditions: High temperatures and strongly nucleophilic amines can favor the SNAr pathway. Try running the reaction at a lower temperature.

    • Catalyst System: Ensure you are using an effective palladium catalyst and ligand combination for the amination of aryl iodides. A highly active catalyst system will favor the lower-energy cross-coupling pathway.

    • Base Selection: The choice of base can influence the nucleophilicity of the amine. A weaker base might disfavor the SNAr reaction.

Q: I am seeing hydrodehalogenation (replacement of I with H) as a major side product. What can I do to minimize this?

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.

  • Mechanism: This can occur if a hydride is transferred to the palladium center, followed by reductive elimination. The source of the hydride can be the amine, solvent, or base.[5]

  • Troubleshooting:

    • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the C-N bond over competing pathways.

    • Amine Stoichiometry: Using a slight excess of the amine can help to favor the amination pathway.

    • Base: Avoid bases that can readily act as hydride donors.

Side ProductCausative FactorsTroubleshooting Strategies
SNAr at C2-FHigh temperature, strongly nucleophilic amineLower reaction temperature, optimize catalyst system, screen bases
HydrodehalogenationHydride sources (amine, solvent, base)Optimize ligand, adjust amine stoichiometry, choose appropriate base
Amine HomocouplingOxidative conditionsDegas reaction mixture
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

While less common than reactions at the C4-iodo position, the C2-fluoro group can be displaced by strong nucleophiles.[1]

Q: My SNAr reaction is not proceeding, even at high temperatures. How can I promote the reaction?

A: The fluorine atom is a relatively poor leaving group, but the rate of SNAr on 2-fluoropyridines is generally faster than with other 2-halopyridines due to the high electronegativity of fluorine which activates the ring towards nucleophilic attack.[2][15]

  • Troubleshooting:

    • Strong Nucleophile: Use a strong nucleophile. For example, alkoxides are more reactive than alcohols.

    • Aprotic Polar Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation of the nucleophile and increase its reactivity.

    • Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst can be beneficial.

Q: I am observing the formation of multiple products. What are the likely side reactions?

A:

  • Reaction at C4: If the conditions are harsh enough, the iodide at C4 might also react.

  • Decomposition: At very high temperatures, the starting material or product may decompose.

  • Side reactions of the nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions.

IssueCausative FactorsTroubleshooting Strategies
Low ReactivityWeak nucleophile, inappropriate solventUse a stronger nucleophile, use a polar aprotic solvent, consider a phase-transfer catalyst
Multiple ProductsReaction at C4, decompositionOptimize reaction temperature and time, ensure selectivity for C2
Halogen-Metal Exchange at the C4-Position

Halogen-metal exchange, typically with an organolithium reagent, is a useful way to generate a nucleophilic pyridine species.[16]

Q: My halogen-metal exchange reaction is giving a low yield of the desired product after quenching with an electrophile. What could be the problem?

A: Halogen-metal exchange with organolithium reagents can be complicated by side reactions.

  • Attack at other sites: The organolithium reagent can act as a nucleophile and attack the pyridine ring, or as a base and deprotonate the methyl group.

  • Equilibrium: The halogen-metal exchange is a reversible process. The equilibrium must favor the desired pyridyllithium species.[17]

  • Troubleshooting:

    • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.

    • Organolithium Reagent: The choice of organolithium reagent is important. n-Butyllithium is commonly used, but t-butyllithium can sometimes be more effective.[18]

    • Rapid Quenching: Add the electrophile quickly after the halogen-metal exchange is complete to trap the desired organolithium species before it can undergo side reactions.

IssueCausative FactorsTroubleshooting Strategies
Low YieldSide reactions (nucleophilic attack, deprotonation), unfavorable equilibriumLow temperature, choice of organolithium reagent, rapid quenching

Visualizing Reaction Pathways

To aid in understanding the primary transformations and potential side reactions, the following diagrams illustrate the catalytic cycles for the key cross-coupling reactions.

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-B(OH)2 / Base Side_Reactions Side Reactions: - Protodeiodination - Homocoupling Ar-Pd(II)-I(L_n)->Side_Reactions Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Desired Product Reductive Elimination->Ar-R

Caption: Catalytic cycle for Suzuki-Miyaura coupling and potential side reactions.

Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation->Ar-Pd(II)-C≡CR(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-C≡CR Desired Product Reductive Elimination->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Cu(I)I / Base Cu(I)I Cu(I)I R-C≡C-Cu->Transmetalation Glaser_Coupling Glaser Coupling: R-C≡C-C≡C-R R-C≡C-Cu->Glaser_Coupling O2

Caption: Interlinked catalytic cycles in Sonogashira coupling, highlighting Glaser coupling.

References

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • MDPI. The Effect of 2′F-RNA on I-Motif Structure and Stability. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • Grokipedia. Glaser coupling. Retrieved from [Link]

  • Scribd. Lithium Halogen Exchange in Pyridine. Retrieved from [Link]

  • Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • National Institutes of Health. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

  • ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • University of Wisconsin. lithium halogen exchange #1 revised. Retrieved from [Link]

Sources

homocoupling of 2-Fluoro-4-iodo-6-methylpyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Homocoupling & Low Yields in Cross-Coupling Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Substrate Profile

Compound: 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5)

You are likely experiencing homocoupling (dimerization) of the pyridine substrate, resulting in a mass spectrum signal of M+M-I (approx. MW 376-378 range) or observing significant dehalogenation.

The Root Cause: This substrate presents a "perfect storm" for palladium-mediated homocoupling:

  • Hyper-Reactive Electrophile: The 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $), significantly activating the C4-Iodo bond. Oxidative Addition (OA) of Pd(0) to this C-I bond is extremely fast .

  • The "Waiting Room" Effect: While OA is fast, the subsequent Transmetallation (TM) step is often the rate-determining step. If TM is slow (due to weak nucleophiles, steric bulk, or poor base choice), the active Ar-Pd(II)-I species accumulates.

  • Disproportionation: Two accumulated Ar-Pd(II)-I species exchange ligands, forming Ar-Pd(II)-Ar and Pd(II)I₂ . The former reductively eliminates to form the homocoupling dimer (Ar-Ar).

Diagnostic Workflow

Use this logic gate to identify your specific failure mode.

DiagnosticFlow Start Start: Low Yield / Impurity CheckLCMS Check LCMS / GCMS Start->CheckLCMS Dimer Peak: M + M (Dimer) CheckLCMS->Dimer Major Impurity Dehalo Peak: M - I + H (Des-iodo) CheckLCMS->Dehalo Major Impurity NoRxn Starting Material Only CheckLCMS->NoRxn No Change Sol_O2 Cause: Oxygen Leak (Oxidative Homocoupling) Dimer->Sol_O2 Is Boronic Acid Dimer? Sol_Disp Cause: Fast OA / Slow TM (Reductive Homocoupling) Dimer->Sol_Disp Is Pyridine Dimer? Sol_Prot Cause: Hydride Source (Alcohol solvents/Trace water) Dehalo->Sol_Prot

Figure 1: Diagnostic logic for identifying the specific side-reaction pathway.

Mechanistic Deep Dive: The "Disproportionation Trap"

Understanding why the dimer forms is the only way to stop it. Unlike boronic acid homocoupling (which requires Oxygen), aryl halide homocoupling can occur under strictly inert conditions via disproportionation .

Mechanism Pd0 Pd(0) Active OxAdd Ar-Pd(II)-I (Intermediate A) Pd0->OxAdd Fast Oxidative Addition Substrate Ar-I (Substrate) Substrate->OxAdd TransMet Transmetallation (Desired Path) OxAdd->TransMet Path A: High Nucleophile Conc. Disprop Disproportionation (The Trap) OxAdd->Disprop Path B: Low Nucleophile Conc. Product Cross-Coupled Product TransMet->Product Reductive Elim. BisAryl Ar-Pd(II)-Ar Disprop->BisAryl PdI2 PdI2 (Inactive) Disprop->PdI2 Homocouple Ar-Ar Dimer BisAryl->Homocouple Side Reaction Homocouple->Pd0 Regenerates Pd(0)

Figure 2: The kinetic competition between Transmetallation (Blue) and Disproportionation (Red).

Optimized Protocols (The "Fix")

Protocol A: Suzuki-Miyaura (The "Standard" Fix)

Best for: Coupling with aryl/heteroaryl boronic acids.

The Strategy: Force the Transmetallation step to be faster than Disproportionation by using a high-activity base and "burst" activation.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ferrocene ligand has a large bite angle, which speeds up reductive elimination of the cross product but suppresses ligand exchange required for disproportionation.
Solvent 1,4-Dioxane / Water (4:1) High solubility for the organic substrate; water is essential for the base to activate the boronic acid.
Base K₃PO₄ (3.0 equiv) Stronger than carbonate, facilitates faster transmetallation. Avoid hydroxides (side reactions with 2-F).
Temperature 80°C - 90°C High temp favors the difficult transmetallation step.
Additive None Avoid alcohols (isopropanol/ethanol) to prevent dehalogenation.

Step-by-Step:

  • Charge reaction vessel with 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Crucial: Cap and purge with Argon/Nitrogen for 15 minutes before adding solvent.

  • Add degassed Dioxane/Water mixture.

  • Add Pd catalyst last under a counter-flow of inert gas.

  • Heat rapidly to 80°C. Do not "warm up" slowly (slow warm-up favors homocoupling).

Protocol B: Sonogashira (The "High Risk" Fix)

Best for: Coupling with terminal alkynes. Risk: High probability of Glaser coupling (alkyne-alkyne) or Pyridine dimerization.

The Strategy: Copper-free conditions are preferred to eliminate Glaser coupling, but if Cu is needed, it must be strictly anaerobic.

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Co-Catalyst: CuI (2 mol%) - Keep low to minimize homocoupling.

  • Base/Solvent: Et₃N (3.0 eq) in DMF or THF.

  • Technique: Sparging is mandatory. Do not just "flush" the headspace. Bubble Argon directly into the solvent for 20 minutes. Oxygen is the primary driver for alkyne homocoupling here.

Troubleshooting FAQs

Q: I see the dimer (M+M-I) but also a lot of unreacted starting material. Why? A: This indicates catalyst poisoning. The pyridine nitrogen (N1) in your substrate is a Lewis base.[1] It might be coordinating to the Palladium, shutting down the cycle.

  • Fix: Switch to a catalyst with a bulky ligand like Pd(XPhos) G2 or Pd(Amphos)Cl₂ . The steric bulk prevents the pyridine nitrogen from binding to the metal center.

Q: Can I use Ethanol or Methanol as a co-solvent? A: Avoid. With the 2-Fluoro-4-iodo substitution pattern, the resulting Pd-aryl species is electron-poor. In protic solvents, this species is prone to protodehalogenation (replacing I with H). Use Aprotic polar solvents (DMF, Dioxane, Toluene).

Q: My Boronic acid is homocoupling (Ar'-Ar'), not my pyridine. What do I do? A: This is "Oxidative Homocoupling" driven by Oxygen.

  • Fix 1: Sparge your solvent more rigorously.

  • Fix 2: Add the Boronic acid slowly (syringe pump) to the hot reaction mixture. This keeps the concentration of Boronic acid low relative to the Pyridine-Pd complex, favoring cross-coupling.

Q: Is the 2-Fluoro group labile? Will it react? A: In standard Suzuki conditions (Carbonate/Phosphate bases), the 2-Fluoro group is stable. However, if you use strong nucleophiles (alkoxides, thiols) or very high temperatures (>120°C), you risk


 substitution at the 2-position. Stick to mild bases like K₃PO₄ or Cs₂CO₃.

References

  • Mechanisms of Homocoupling in Suzuki-Miyaura Reactions

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2]

    • Source:Organic Process Research & Development
    • URL:[Link]

    • Relevance: Defines the "oxidative" vs "reductive" homocoupling pathways and the importance of oxygen exclusion.[2]

  • Halopyridine Reactivity Profiles

    • Title: Regioselective Cross-Coupling Reactions of Polyhalogen
    • Source:Current Organic Synthesis
    • URL:[Link]

    • Relevance: Establishes the reactivity order (C4-I > C2-F) and the electronic activation of the C-I bond by the fluorine substituent.
  • Title: A Guide to Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.

Sources

stability of 2-Fluoro-4-iodo-6-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Stability Overview ("Know The Beast")

This guide addresses the specific stability challenges of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-48-8). This scaffold is a "loaded spring" of reactivity, containing three distinct functional handles that react under orthogonal conditions. Understanding the hierarchy of these handles is critical for preventing side reactions.

The Reactivity Hierarchy
  • C4-Iodine (The Weakest Link): The most reactive site. Labile to oxidative addition [Pd(0)] and Lithium-Halogen exchange.

  • C2-Fluorine (The Trap): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen. Stable to acids but vulnerable to strong bases/nucleophiles.

  • C6-Methyl (The Silent Variable): Possesses acidic "benzylic" protons (pKa ~29). Susceptible to lateral lithiation or radical oxidation.

Storage & Handling Specifications
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated)Retards slow hydrolysis and disproportionation.
Atmosphere Inert Gas (Ar or N₂)Prevents oxidation of the methyl group and moisture absorption.
Light Amber Vial / Foil CRITICAL: The C–I bond is photosensitive. Photolytic cleavage leads to radical formation and discoloration (purple/brown iodine release).
Stability Hygroscopic The fluorine atom increases polarity; moisture can facilitate hydrolysis to the pyridone tautomer over long periods.

Reactivity Map & Decision Logic

The following diagram illustrates the competing pathways you must manage during method development.

ReactivityMap Center 2-Fluoro-4-iodo- 6-methylpyridine C4_Pd C4: Suzuki/Sonogashira (Preferred Site) Center->C4_Pd Pd(0) Weak C-I Bond C4_Li C4: Li-Halogen Exchange (Kinetic Control: -78°C) Center->C4_Li n-BuLi Fast Exchange C2_SnAr C2: S_NAr Attack (Side Reaction with RO-, RNH2) Center->C2_SnAr Strong Nuc (e.g., NaOMe) C6_Lat C6-Me: Lateral Lithiation (Thermodynamic Sink) Center->C6_Lat Strong Base > -40°C C4_Li->C6_Lat Warming (Proton Transfer)

Figure 1: Orthogonal reactivity map. Green paths represent primary intended uses; red/yellow paths represent common failure modes.

Troubleshooting Guide: Cross-Coupling (Suzuki/Sonogashira)

Primary Issue: The C4-Iodine is the intended reaction site, but yields are low or the C2-Fluorine is cleaved.

Scenario A: "I'm seeing deiodination (protodehalogenation) instead of coupling."
  • Cause: Incomplete oxidative addition or presence of hydride sources.

  • Mechanism: The oxidative addition of Pd into C–I is fast, but if transmetallation is slow, the Pd(II) intermediate can scavenge a hydride (from solvent or base) and reductively eliminate to give the 4-H product.

  • Solution:

    • Switch Solvent: Avoid alcohols (iPrOH, EtOH) if possible. Use aprotic polar solvents like DMF, Dioxane, or Toluene.

    • Catalyst Load: Increase catalyst loading or use electron-rich ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle.

Scenario B: "My nucleophile is attacking the Fluorine (C2)."
  • Cause: Use of harsh bases or high temperatures.

  • Mechanism: SNAr. The ring nitrogen activates the C2-F bond. If you use a base like NaOMe, NaOEt, or even Cs2CO3 in hot DMF, the base acts as a nucleophile.

  • Solution:

    • Base Selection: Switch to mild, non-nucleophilic bases. Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) are preferred. Avoid alkoxides (tBuOK, NaOMe).

    • Temperature: Lower the reaction temperature. C–I coupling often proceeds at 40–60°C; SNAr usually requires >80°C or microwave forcing.

Troubleshooting Guide: Lithium-Halogen Exchange

Primary Issue: "Scrambling" of position or low yields of the electrophile quench.

Scenario: "I get a mixture of products or the electrophile adds to the methyl group."
  • The Science: Lithium-halogen exchange (C4-I → C4-Li) is kinetically faster than deprotonation. However, the resulting C4-Lithiated species is a strong base. If the reaction warms up (even to -40°C), the C4-Li can deprotonate the C6-Methyl group (lateral lithiation) or the C3-H (ortho-lithiation/dance), leading to a thermodynamic mixture.

  • Protocol for Success:

    • Temperature is Non-Negotiable: Maintain -78°C strictly. Do not allow the reaction to warm until after the electrophile has been added and given time to react.

    • Addition Order: Add n-BuLi slowly to the pyridine solution (inverse addition can sometimes be safer, but standard addition works if slow).

    • Quench Fast: The C4-Li species is not indefinitely stable. Add your electrophile (aldehyde, ketone, etc.) immediately after the lithium exchange is complete (usually < 15 mins).

Troubleshooting Guide: Nucleophilic Substitution (SNAr)

Primary Issue: You want to displace the Fluorine, but the Iodine is reacting or falling off.

Scenario: "I want to functionalize C2, but the C4-Iodine is unstable."
  • The Science: SNAr requires electron-deficient rings.[1] The Iodine actually helps this by withdrawing electron density. However, Iodine is soft and can be attacked by soft nucleophiles (like thiols) or reduced.

  • Protocol for Success:

    • Hard Nucleophiles: Use "hard" nucleophiles (Amines, Alcohols) which prefer the hard C2-Fluorine center.

    • Avoid Transition Metals: Ensure no trace metals are present that could catalyze C–I activation.

    • Solvent: Use polar aprotic solvents (DMSO, NMP) to enhance the nucleophilicity of your reagent, allowing you to run the reaction at lower temperatures (RT to 50°C), preserving the C–I bond.

Frequently Asked Questions (FAQs)

Q: Can I use this building block in a Grignard reaction? A: Direct Grignard formation (Mg insertion) is difficult due to the competing reactivity of the Fluorine. Turbo-Grignard (iPrMgCl·LiCl) is recommended. It operates via Halogen-Magnesium exchange (similar to Li-exchange) at the C4-I position and tolerates the C2-F functionality better than metallic Mg.

Q: Why is my compound turning purple in the fridge? A: This indicates iodine liberation . The C–I bond is weak. Even minor exposure to light or moisture can trigger decomposition. If the solid is purple, purify it immediately (silica plug) before use; the free iodine can act as a radical inhibitor or oxidant in your subsequent steps.

Q: I need to remove the Fluorine later. Is that possible? A: Yes. After you have utilized the Iodine handle, the C2-Fluorine can be removed via hydrogenolysis (Pd/C, H₂), but be aware this will also reduce the pyridine ring if not carefully controlled. Alternatively, convert the F to a Hydrazine (SNAr) and oxidize it off, though this is a multi-step sequence.

References & Authoritative Sources

  • Selectivity in Palladium-Catalyzed Couplings of Halopyridines:

    • Source: National Institutes of Health (NIH) / PubMed Central

    • Context: Discusses the preferential reactivity of C4-Halogens over C2-Halogens in pyridine systems under Pd-catalysis.

    • Link:

  • Lithium-Halogen Exchange Kinetics & Mechanisms:

    • Source: Harvard University (Myers Group) / ETH Zurich

    • Context: Detailed mechanistic insight into the competition between Li-Halogen exchange and deprotonation, and the "Halogen Dance" phenomenon.

    • Link:

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines:

    • Source: Chemistry LibreTexts / Master Organic Chemistry

    • Context: Explains the activation energy differences between C2 and C4 positions and the superiority of Fluorine as a leaving group in SNAr.

    • Link:

  • Safety & Handling of Fluorinated Iodopyridines:

    • Source: PubChem (NIH)

    • Context: GHS Classification, toxicity data, and physical properties for 2-Fluoro-4-iodo-pyridine derivatives.[2][3]

    • Link:

Sources

catalyst poisoning in 2-Fluoro-4-iodo-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Catalyst Deactivation in Halopyridine Cross-Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: 2-Fluoro-4-iodo-6-methylpyridine – Catalyst Poisoning vs. Substrate Decomposition

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulties with 2-Fluoro-4-iodo-6-methylpyridine not because of a single failure point, but because this molecule represents a "perfect storm" of competing reactivities.

As a Senior Application Scientist, I often see researchers treat this substrate like a standard aryl iodide. It is not. You are fighting three simultaneous mechanisms:

  • Catalyst Poisoning (The Nitrogen Trap): Despite the steric bulk of the 6-methyl group, the pyridine nitrogen remains a potent Lewis base that coordinates to Pd(II) intermediates, displacing phosphine ligands and forming an inactive "off-cycle" complex.

  • Electronic Activation (The Fluorine Effect): The C2-fluorine atom is strongly electron-withdrawing. While this facilitates oxidative addition at the C4-iodine, it also makes the resulting Pd(II) species highly electrophilic, increasing its affinity for the nitrogen "poison."

  • Competitive

    
    :  The C2-F and C4-I sites are activated for nucleophilic aromatic substitution (
    
    
    
    ). Strong bases (e.g., NaOtBu) or small nucleophiles may attack the ring directly, bypassing the catalytic cycle entirely.

This guide provides the diagnostic logic and self-validating protocols to resolve these issues.

Diagnostic Module: Is it Poisoning or Chemistry?

Before changing your catalyst, you must diagnose the failure mode. Use this Triage Table to interpret your LCMS/TLC data.

ObservationDiagnosisRoot CauseCorrective Action
Reaction stalls < 20% conversion. Catalyst Poisoning Formation of stable

complexes. The substrate is acting as a ligand, shutting down the cycle.
Switch to Bulky Biaryl Ligands (XPhos, SPhos) that sterically preclude N-binding.
Starting Material consumed, but wrong product mass.

Competition
Nucleophile attacked C2-F or C4-I directly. Common with amines or alkoxides.Switch to Inorganic Bases (Cs₂CO₃, K₃PO₄) and non-polar solvents (Toluene) to suppress ionic mechanisms.
De-iodinated product (2-Fluoro-6-methylpyridine) observed. Protodehalogenation "Hydride" source in media (wet solvent) or

-hydride elimination from alkyl groups.
Use Anhydrous conditions ; ensure Pd source is not generating hydrides.
Reaction turns black (Pd Black) immediately. Ligand Dissociation The pyridine N displaced the phosphine, destabilizing Pd(0) which then aggregates.Increase Ligand:Metal ratio (2:1 or 3:1) or use Pre-catalysts (Pd G3/G4).

The Mechanism of Failure (Visualization)

To solve the problem, you must visualize the competition between the Productive Cycle and the Poisoning Trap.

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Substrate (Ar-I) TransMet Transmetalation (Productive Path) OxAdd->TransMet + Nucleophile Poison POISONED COMPLEX [L-Pd(II)-Ar-N(Py)] (Stable/Inactive) OxAdd->Poison + Substrate (N-coord) (Displaces Ligand/Solvent) Product Coupled Product TransMet->Product Reductive Elim. Product->Pd0 Regen L-Pd(0) Poison->OxAdd Requires Heat/Bulky Ligand Agg Pd Black (Irreversible Death) Poison->Agg Ligand Loss

Caption: Figure 1. The "Death Spiral." The pyridine nitrogen coordinates to the Pd(II) intermediate (Red), creating a thermodynamic sink that prevents Transmetalation.

Technical Solutions & Protocols

Strategy A: The Ligand Shield (Suzuki-Miyaura)

Why: Standard ligands (


, dppf) are too small. They allow the pyridine nitrogen to bind to the metal center.[1] You need Dialkylbiaryl phosphines  (Buchwald Ligands).
  • Recommendation: XPhos or SPhos .

  • Mechanism: The biaryl backbone creates a "roof" over the Pd center, and the cyclohexyl groups are electron-rich. This steric bulk physically blocks the pyridine nitrogen from coordinating, forcing the reaction through the catalytic cycle.

Protocol: Suzuki Coupling of 2-Fluoro-4-iodo-6-methylpyridine Valid for Boronic Acids/Esters

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternatively:

      
       + XPhos (1:2 ratio)]
      
    • Base:

      
       (3.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane : Water (4:1 ratio) .

    • Note: The water is critical for the inorganic base solubility and activation of the boronic acid.

    • Concentration: 0.1 M to 0.2 M.

  • Execution: Seal and heat to 80°C for 2–4 hours.

    • Tip: Do not overheat (>100°C) initially, as this promotes dehalogenation.

  • Workup: Cool, dilute with EtOAc, wash with water.

Strategy B: The Base Modulation (Buchwald-Hartwig)

Why: Amination is trickier because the amine nucleophile can also poison the catalyst, and strong bases (


) trigger 

at the C2-Fluorine position.
  • Recommendation: Use a weak base and a specific precatalyst.

Protocol: C-N Coupling (Amination) Valid for Primary/Secondary Amines[2]

  • Setup: Charge vial with:

    • 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G3 (2–5 mol%)

      • Why BrettPhos? It is specifically designed for primary amines and resists poisoning.

    • Base:

      
       (2.0 equiv)
      
      • Why Cesium? It is milder than alkoxides, preventing

        
         attack on the Fluorine.
        
  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

    • Avoid: DMF/DMSO (these coordinate to Pd and exacerbate poisoning).

  • Execution: Heat to 90°C .

  • Troubleshooting: If conversion is low, add 10-20 mol% of free ligand (BrettPhos) to shift the equilibrium away from the N-bound poisoned state.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start: Reaction Failed CheckProd Check Product Mass (LCMS) Start->CheckProd SM_Left SM Remaining (Stalled) CheckProd->SM_Left Wrong_Mass Wrong Product Mass CheckProd->Wrong_Mass LigandCheck Did you use XPhos/SPhos? SM_Left->LigandCheck SNArCheck Is Mass = SM + Nuc - F? Wrong_Mass->SNArCheck YesLigand Yes LigandCheck->YesLigand NoLigand No (used PPh3/dppf) LigandCheck->NoLigand TempCheck ACTION: Increase Temp to 100°C OR Add 10% Free Ligand YesLigand->TempCheck SwitchLigand ACTION: Switch to XPhos Pd G2 (Fixes Poisoning) NoLigand->SwitchLigand YesSNAr Yes (SNAr at C2) SNArCheck->YesSNAr NoSNAr No (De-iodination) SNArCheck->NoSNAr ChangeBase ACTION: Switch Base to Cs2CO3 Switch Solvent to Toluene YesSNAr->ChangeBase DrySolvent ACTION: Use Anhydrous Solvent Check for Hydride Sources NoSNAr->DrySolvent

Caption: Figure 2. Optimization Logic Flow. Follow the path based on LCMS evidence to select the correct parameter adjustment.

Frequently Asked Questions (FAQs)

Q: Can I use


 for this reaction? 
A: No.  Triphenylphosphine is a monodentate ligand that binds weakly to Palladium. The pyridine nitrogen in your substrate will displace the 

, forming a stable dead-end complex. You must use bulky, electron-rich ligands (XPhos, SPhos, BrettPhos) or bidentate ligands with large bite angles (Xantphos) for difficult cases.

Q: Why is the C2-Fluorine causing


 side reactions? I thought I was doing a cross-coupling. 
A:  The C2-position is naturally electrophilic in pyridines. Adding a Fluorine atom (highly electronegative) makes the C2-carbon extremely electron-deficient. If you use a strong base like Sodium tert-butoxide (

) or Potassium tert-butoxide, the butoxide anion can attack the C2 position, displacing the fluoride ion before the Palladium has a chance to couple at the Iodine.

Q: My reaction works but I see 10% of the "reduced" product (replaced I with H). Why? A: This is hydrodehalogenation.[3] It often happens when the reaction is slow (due to poisoning). The Pd(II) intermediate sits waiting for transmetalation, and instead undergoes


-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base.
  • Fix: Ensure the reaction is strictly anhydrous (unless using Suzuki conditions) and increase the catalyst loading to speed up the productive cycle.

References

  • Mechanisms of Catalyst Poisoning

    • Chernyshev, V. M., et al. (2021). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms.
  • Ligand Selection for Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • XPhos Pd G2 Protocols

    • Padusha, M. S. A., et al. (2019).[4] A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling. Molecular Diversity.

    • [5]

  • Buchwald-Hartwig Troubleshooting

    • ACS GCI Pharmaceutical Roundtable. (2024).

Sources

Technical Support Center: Optimizing 2-Fluoro-4-iodo-6-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-PYR-C4 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate Profile

You are working with 2-Fluoro-4-iodo-6-methylpyridine .[1] This is a "privileged but precarious" scaffold.

  • The Handle: The C4-Iodine is your primary coupling site.[1] The C-I bond is weak (

    
     50-65 kcal/mol) and highly reactive toward oxidative addition.[1]
    
  • The Trap: The Pyridine Nitrogen is a Lewis base that can poison your Palladium catalyst.

  • The Distraction: The C2-Fluorine is electron-withdrawing, activating the ring for nucleophilic attack, but generally inert to Pd(0) under standard Suzuki conditions.

This guide optimizes reaction velocity (kinetics) while maintaining chemoselectivity (C4 vs. C2).

Module 1: Critical Kinetic Factors

The "Pyridine Poisoning" Effect

Issue: Pyridines are notorious for binding to unsaturated Pd(II) intermediates, creating a resting state that halts the catalytic cycle (catalyst arrest). Impact: Reaction starts fast but stalls at 40-60% conversion.[1] Technical Fix:

  • Steric Bulk: Use bulky phosphine ligands (e.g., XPhos , SPhos , or

    
     ). The bulk prevents the pyridine nitrogen from coordinating to the metal center.
    
  • Lewis Acid Additive: In anhydrous conditions, adding a mild Lewis acid (like

    
    ) can bind the pyridine nitrogen, freeing the catalyst.
    
Oxidative Addition vs. Transmetallation

For aryl iodides, Oxidative Addition (OA) is typically fast.[1] The bottleneck in your reaction is likely Transmetallation (TM) .[1]

  • Symptom: If you see rapid consumption of starting material but low product yield (with homocoupling of boronic acid), your TM step is too slow.

  • Optimization: Switch to a base with a counter-cation that facilitates fluoride/hydroxide bridging (e.g., Cs+ or K+ over Na+).[1]

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction stalls after 1 hour with 30% starting material remaining. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Product Inhibition or Catalyst Deactivation.[1] The product (a biaryl pyridine) might be a better ligand for Palladium than your phosphine, forming a "Pd-Product" dead-end complex.[1] Solution:

  • Switch Ligand: Move to Pd-G4-XPhos or Pd(dppf)Cl2 .[1] The bidentate nature of dppf or the extreme bulk of XPhos prevents product inhibition.

  • Increase Temperature: If running at 60°C, push to 90°C to destabilize the resting state.

Q2: I am seeing "Protodeiodination" (Iodine replaced by Hydrogen).

Diagnosis: The Pd(II)-Aryl intermediate is capturing a hydride instead of the boronic acid. Root Causes:

  • Wet Solvent: Water/Alcohols can act as proton sources if TM is slow.[1]

  • Excessive Heating: Promotes

    
    -hydride elimination from alkyl groups on ligands.[1]
    Solution: 
    
  • Strict Anhydrous: Switch to anhydrous 1,4-Dioxane.

  • Concentration: Increase reaction concentration (0.5 M or higher). High concentration favors the bimolecular TM step over unimolecular side reactions.[1]

Q3: Can the C2-Fluorine react?

Diagnosis: Rare, but possible via


 (Nucleophilic Aromatic Substitution), not Pd-coupling.[1]
Risk Factor:  Strong alkoxide bases (NaOtBu, NaOMe) will attack the C2 position, displacing fluoride.
Solution:  Use mild, non-nucleophilic bases like 

or

.[1] Avoid alkoxides.[1]

Module 3: Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose stalled reactions.

TroubleshootingTree Start Reaction Issue Detected CheckSM Is SM Remaining? Start->CheckSM CheckByprod Identify Byproducts CheckSM->CheckByprod No (Consumed) Stalled Reaction Stalled (Catalyst Death) CheckSM->Stalled Yes (>20%) Proto Protodeiodination (Ar-I -> Ar-H) CheckByprod->Proto Mass = SM - 126 + 1 SNAr C2-Substitution (F -> OR) CheckByprod->SNAr Mass = SM - 19 + OR Sol_Ligand Solution: Switch to Bulky Ligand (XPhos, SPhos) Stalled->Sol_Ligand Sol_Dry Solution: Use Anhydrous Solvent Increase Conc. Proto->Sol_Dry Sol_Base Solution: Switch Base (Use K3PO4) SNAr->Sol_Base

Caption: Decision matrix for diagnosing kinetic failure modes in halopyridine coupling.

Figure 2: The Optimized Catalytic Cycle

Visualizing where the 2-Fluoro-4-iodo-6-methylpyridine enters and reacts.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar Pd(II)-Pyridine Complex (Resting State) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 2-Fluoro-4-iodo- 6-methylpyridine Substrate->OxAdd Input Boronic Boronic Acid + Base Boronic->TransMet

Caption: Catalytic cycle highlighting the Transmetallation bottleneck common in pyridine couplings.

Module 4: The "Golden Standard" Protocol

This protocol is optimized for speed (<2 hours) and high conversion .[1]

Reagents & Stoichiometry
ComponentRoleSpecificationEquiv.
Substrate Electrophile2-Fluoro-4-iodo-6-methylpyridine1.0
Boronic Acid NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5
Catalyst Pd SourcePd(dppf)Cl2[1]·DCM (Robust) or XPhos Pd G4 (Fast)0.02 - 0.05
Base Activator

(3.0 M aq) or

(Solid)
2.0 - 3.0
Solvent Medium1,4-Dioxane or Toluene/Water (10:[1]1)[0.2 - 0.5 M]
Step-by-Step Execution
  • Charge Solids: Add Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (

    
    , 2.0 eq) to a reaction vial equipped with a stir bar.
    
  • Inert Cycle: Cap the vial. Evacuate and backfill with Nitrogen/Argon (

    
    ) to remove Oxygen (Oxygen kills Pd(0) and promotes homocoupling).[1]
    
  • Solvent & Catalyst:

    • Add degassed 1,4-Dioxane .

    • Critical: Add the Catalyst (Pd-G4-XPhos , 2 mol%) last, under a counter-flow of inert gas.

  • Reaction:

    • Heat to 80°C .

    • Time Check: Monitor by LCMS at 30 minutes . The reaction should be >80% complete.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with brine.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kassel, J. A., & Denmark, S. E. (2021).[1][2] Detailed Kinetic Analysis of the Palladium-Catalyzed Anhydrous Suzuki-Miyaura Cross-Coupling. Chemical Science, 12, 5893-5904.[1] [Link]

  • Lutz, M. R., et al. (2017).[1] High-Throughput Experimentation for the Optimization of Pd-Catalyzed Cross-Coupling Reactions. Reaction Chemistry & Engineering, 2, 12-23.[1] [Link]

Sources

effect of temperature on 2-Fluoro-4-iodo-6-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-iodo-6-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique bifunctional nature of this reagent, possessing two distinct halogen atoms, allows for sequential and selective functionalization. However, harnessing its full synthetic potential is critically dependent on a single, powerful parameter: temperature .

This document moves beyond simple protocols to explain the underlying principles of temperature-dependent reactivity, empowering you to troubleshoot experiments, optimize conditions, and design novel synthetic pathways with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Reactivity and Thermal Stability

Question 1: I'm new to this reagent. What are the primary reactive sites on 2-Fluoro-4-iodo-6-methylpyridine, and how does temperature control which site reacts?

Answer: 2-Fluoro-4-iodo-6-methylpyridine has two positions susceptible to reaction: the iodine atom at the C4 position and the fluorine atom at the C2 position. The reactivity of these sites is fundamentally governed by the carbon-halogen bond strength (C-I < C-F) and the typical mechanisms they participate in.

  • C4-Iodo Position: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This makes it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions proceed via an oxidative addition step, which occurs much more readily at the C-I bond. This pathway is kinetically favored , meaning it has a lower activation energy and will proceed at lower temperatures.[1][2]

  • C2-Fluoro Position: The carbon-fluorine bond is very strong. While it is generally unreactive in palladium-catalyzed cross-couplings, the fluorine atom is a potent activating group for Nucleophilic Aromatic Substitution (SNAr) .[3] This is due to its strong electron-withdrawing inductive effect, which makes the C2 position electron-deficient and susceptible to attack by strong nucleophiles. This pathway is often thermodynamically favored but has a higher activation energy, thus requiring significantly higher temperatures to proceed at an appreciable rate.[4][5]

In essence, temperature acts as a switch:

  • Low to Moderate Temperatures (e.g., RT to 100 °C): Selectively favors reactions at the C4-Iodo position.

  • High Temperatures (e.g., >100-150 °C): Can enable reactions at the C2-Fluoro position, but risks side reactions.

G cluster_reagent 2-Fluoro-4-iodo-6-methylpyridine Reagent C6H5FIN Kinetic Kinetic Control (Lower Activation Energy) Thermo Thermodynamic Control (Higher Activation Energy) C4_Product C4-Coupling Product (Suzuki, Sonogashira, etc.) Kinetic->C4_Product C2_Product C2-Substitution Product (SNAr) Thermo->C2_Product LowT Low / Moderate Temp. (RT - 100 °C) LowT->Kinetic HighT High Temp. (> 100 °C) HighT->Thermo

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Question 2: My Suzuki coupling reaction at the C4-iodo position is sluggish or failing at room temperature. Should I increase the heat?

Answer: Yes, this is the correct first step. While some highly active, modern palladium catalyst systems can facilitate couplings at room temperature, the oxidative addition of an aryl iodide often requires thermal energy to overcome the activation barrier efficiently.[6][7]

Troubleshooting Steps:

  • Initial Temperature Increase: If you began at room temperature, increase the heat to 60-80 °C. This range is often a sweet spot for Suzuki, Sonogashira, and Buchwald-Hartwig reactions involving aryl iodides, promoting a sufficient reaction rate without inducing catalyst degradation.[8]

  • Monitor Progress: After increasing the temperature, monitor the reaction by TLC or LC-MS after 1-2 hours to check for product formation.

  • Incremental Heating: If reactivity remains low, increase the temperature in 10-20 °C increments. Be cautious about exceeding 120 °C, as this can lead to the issues described in the next question.

A selective Buchwald-Hartwig amination on the closely related 2-fluoro-4-iodopyridine has been shown to be exclusive for the 4-position, demonstrating the inherent kinetic preference for the C-I bond.[9]

Question 3: I increased the temperature of my cross-coupling reaction to >120 °C to force it to completion, but my yield dropped and I'm seeing byproducts. What's happening?

Answer: Excessive heat can be detrimental and introduce several competing side reactions. The drop in yield is likely due to one or more of the following temperature-induced events:

  • Catalyst Decomposition: At high temperatures, palladium catalysts, particularly those with bulky phosphine ligands, can decompose, often observed as the formation of palladium black. This removes the active catalyst from the reaction cycle, stalling the conversion.

  • Competing SNAr: If your reaction contains a potent nucleophile (e.g., an amine in a Buchwald-Hartwig reaction or a strong base), high temperatures can provide enough energy to initiate SNAr at the C2-fluoro position, leading to a mixture of products.

  • Substrate/Product Degradation: The starting material or the desired product itself may not be stable at elevated temperatures, leading to decomposition. This is particularly true for complex molecules with sensitive functional groups.

  • Solvent Decomposition: Certain solvents, like DMSO, can begin to decompose at elevated temperatures, especially in the presence of bases or other reagents, which can lead to runaway reactions.[10]

Optimization Strategy: The goal is to find the minimum temperature required for a reasonable reaction time. If a reaction does not proceed efficiently below 100-110 °C, consider changing other parameters (catalyst, ligand, base, solvent) before pushing the temperature higher.

Reaction TypeTypical Starting Temp.Optimized Range (°C)Cautionary Temp. (°C)Primary Concern at High Temp.
Suzuki-Miyaura 60 °C50 - 90 °C> 110 °CCatalyst decomposition, Protodeiodination
Sonogashira Room Temp - 50 °C40 - 80 °C> 100 °CAlkyne dimerization, Catalyst decomposition
Buchwald-Hartwig 80 °C70 - 110 °C> 120 °CCompeting SNAr at C2-F, Ligand degradation
Part 3: Executing Nucleophilic Aromatic Substitution (SNAr)

Question 4: I want to selectively perform an SNAr reaction at the C2-fluoro position. What are the critical parameters?

Answer: Achieving selective SNAr at the C2-fluoro position requires carefully chosen conditions to overcome the high activation energy of C-F bond cleavage while suppressing reactions at the more labile C-I bond.

Key Considerations:

  • High Temperature: This is non-negotiable. You will likely need temperatures in the range of 120-160 °C or even higher, depending on the nucleophile and solvent.

  • Strong Nucleophile: SNAr reactions are driven by the strength of the incoming nucleophile. Alkoxides (e.g., NaOEt), thiolates, and secondary amines are common choices.

  • Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's reactivity.

  • Absence of Palladium Catalyst: To avoid competitive cross-coupling at the C4-iodo position, ensure your reaction is free from any palladium sources.

The Ultimate Strategy for C2-Selectivity: The most robust method for guaranteeing exclusive functionalization at the C2 position is to perform the synthesis in two distinct steps, leveraging the kinetic vs. thermodynamic principles discussed.

G start 2-Fluoro-4-iodo-6-methylpyridine step1 Step 1: C4-Coupling (Kinetic Control) - Pd Catalyst - Moderate Temp (60-90°C) start->step1 intermediate 2-Fluoro-4-R-6-methylpyridine step1->intermediate step2 Step 2: C2-Substitution (SNAr) - Strong Nucleophile (Nu-) - High Temp (>120°C) intermediate->step2 final_product 2-Nu-4-R-6-methylpyridine (Disubstituted Product) step2->final_product

Experimental Protocols

Protocol 1: Temperature-Controlled Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a typical procedure for selectively coupling a boronic acid at the C4-iodo position.

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • Aryl or Alkyl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • K₂CO₃ or Cs₂CO₃ (2.5 eq)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add 2-Fluoro-4-iodo-6-methylpyridine, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Temperature Control: Place the vessel in a preheated oil bath at 80 °C .

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Note: The 80 °C temperature provides sufficient energy for the catalytic cycle to proceed at the C-I bond without providing enough energy to overcome the activation barrier for C-F substitution or cause significant catalyst decomposition.[8]

Protocol 2: General Procedure for SNAr at the C2-Position with an Alkoxide

This protocol provides a general starting point for substituting the C2-fluoro group. Caution: High temperatures and strong bases require careful handling and appropriate safety measures.

Materials:

  • 2-Fluoro-4-iodo-6-methylpyridine (1.0 eq)

  • Sodium Ethoxide (or other alkoxide) (1.5 eq)

  • Anhydrous DMF or DMSO

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried heavy-walled sealed reaction tube, add 2-Fluoro-4-iodo-6-methylpyridine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF or DMSO via syringe.

  • Add the sodium ethoxide portion-wise, as the reaction may be exothermic.

  • Securely seal the reaction tube.

  • Temperature Control: Place the tube in a preheated heating block or oil bath at 130 °C .

  • Stir the reaction. Monitor progress carefully by taking small aliquots (after cooling) for LC-MS analysis. Reaction times can be long (12-48 hours).

  • Upon completion, cool the reaction to room temperature. Caution: Quench the reaction carefully by slowly adding it to a stirred beaker of ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Note: The high temperature (130 °C) is essential to provide the system with enough energy to overcome the high activation barrier for cleaving the strong C-F bond in the Meisenheimer intermediate formed during the SNAr mechanism.[11]

References

  • Kinetic vs. Thermodynamic Control in Competing Reactions. (2019). Chegg.com. Available at: [Link]

  • RF of 2-hydroxy-6-methylpyridine as function of time and temperature of... (n.d.). ResearchGate. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate. Available at: [Link]

  • 2-Fluoro-4-iodo-6-methoxypyridine. (n.d.). PubChem. Available at: [Link]

  • 2-Fluoro-4-iodo-3-methylpyridine. (n.d.). PubChem. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (n.d.). PubMed. Available at: [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Available at: [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate. Available at: [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (n.d.). PubMed. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method. (n.d.). ResearchGate. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-iodo-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-iodo-6-methylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and reactive intermediates. The trifunctional nature of these molecules—a basic pyridine core, an electron-withdrawing fluorine, and a bulky, reactive iodine—presents a distinct set of purification hurdles. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Section 1: Foundational Challenges & Initial Assessment

The purification of 2-Fluoro-4-iodo-6-methylpyridine derivatives is often complicated by their inherent chemical properties. The pyridine nitrogen provides a basic handle that can lead to problematic interactions with acidic stationary phases like silica gel. The C-I bond can be labile under certain conditions, and the fluorine atom modifies the molecule's overall electronics and lipophilicity.

FAQ: Initial Crude Analysis

Q1: I've just completed my synthesis. What's the first step I should take before attempting a large-scale purification?

A1: Before committing your entire batch of crude material to a purification method, a small-scale analytical assessment is critical. This initial analysis will dictate your entire purification strategy.

Step-by-Step Initial Assessment Protocol:

  • Solubility Testing: Test the solubility of your crude product in a range of common laboratory solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol). This will inform your choices for chromatography, extraction, and crystallization.

  • Thin-Layer Chromatography (TLC):

    • Run TLC plates in several solvent systems of varying polarity (e.g., 10%, 20%, 50% Ethyl Acetate in Hexanes).

    • Visualize the spots using both a UV lamp (254 nm) and an iodine chamber or other appropriate stain. This helps identify the main product and any UV-inactive impurities.

    • Crucially, perform a 2D TLC stability test. Spot the crude mixture in one corner, develop the plate, dry it completely, rotate it 90 degrees, and re-develop in the same solvent system.[1] If any new spots appear off the diagonal, it indicates your compound is degrading on the silica plate, a common issue with pyridine derivatives.[2]

  • LC-MS Analysis: If available, obtain an LC-MS of the crude material. This provides the most accurate picture of the number of components, their relative retention times, and their mass-to-charge ratios, helping to identify byproducts and unreacted starting materials.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying these derivatives, but it is also the most frequent source of problems.

Workflow for Selecting a Chromatography Strategy

G cluster_0 Initial Analysis cluster_1 Purification Strategy A Perform 2D TLC Stability Test B Standard Silica Gel Chromatography A->B No degradation on diagonal C Deactivated Silica or Alumina Chromatography A->C Degradation observed (streaking/new spots) D Reversed-Phase Chromatography A->D Compound is polar & degradation is severe

Caption: Decision workflow for selecting the appropriate chromatographic method.

FAQs: Column Chromatography

Q2: My compound is streaking badly on the silica column and my yield is very low. What is happening?

A2: This is a classic sign of strong, irreversible interaction between the basic nitrogen of your pyridine derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing, poor separation, and even on-column decomposition.[1]

Troubleshooting Protocol: Deactivating Silica Gel

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add Competing Base: Add triethylamine (TEA) to the slurry, aiming for a final concentration of 1-3% v/v of the total solvent volume.[3]

  • Equilibrate: Stir the slurry for 15-20 minutes. The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound.

  • Pack and Run: Pack the column with the deactivated silica slurry and run the chromatography as usual. You may need to slightly increase the polarity of your eluent system to achieve the same Rf as on untreated silica.

Q3: My compound is co-eluting with a very similar byproduct. How can I improve the separation resolution?

A3: When dealing with closely-eluting impurities, fine-tuning your elution method is key.

Solutions for Poor Resolution:

  • Switch to a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[3][4] This sharpens peaks and can often separate compounds that co-elute under isocratic conditions.

  • Change Solvent System: The "magic" of chromatography is in solvent selection. If a standard Ethyl Acetate/Hexanes system fails, try a different combination. Dichloromethane or Toluene as the less polar solvent can alter the selectivity and improve separation.

  • Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to a broad application band at the top of the column and poor separation. Adsorbing your crude material onto a small amount of silica gel (or Celite) and loading it onto the column as a dry powder ensures a tight starting band.[3]

ParameterRecommended Starting Conditions for 2-Fluoro-4-iodo-6-methylpyridine Derivatives
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina
Mobile Phase (Normal Phase) Start with 5-10% Ethyl Acetate in Hexanes; gradients with Acetone or Dichloromethane can also be effective.
Mobile Phase (Reversed Phase) Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid or TFA as a modifier.
Loading Method Dry loading is preferred for optimal resolution.[3]

Section 3: Troubleshooting Crystallization

Crystallization is an excellent and scalable purification technique if your compound is a solid. However, getting these derivatives to crystallize can be challenging.

FAQs: Crystallization

Q4: I've tried to crystallize my product from a single solvent, but it just "oils out." What should I do?

A4: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or when impurities are inhibiting crystal lattice formation. The solution is to use a multi-solvent system and control the rate of saturation.[5]

Step-by-Step Anti-Solvent Crystallization Protocol:

  • Dissolve: Gently heat your crude solid in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane, Ethyl Acetate, or Acetone).

  • Add Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble, e.g., Hexanes, Pentane, or Heptane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarify: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This brings you to the precise point of saturation.

  • Cool Slowly: Cover the vessel and allow it to cool to room temperature slowly. If no crystals form, transfer it to a refrigerator (4 °C), and then to a freezer (-20 °C) if necessary. Slow cooling is paramount for forming high-quality crystals.[5]

Diagram: The Crystallization Zone

G cluster_0 Solubility Curve origin x_axis Temperature origin->x_axis y_axis Concentration origin->y_axis p1 p2 p1->p2 Solubility Limit p3 p2->p3 Solubility Limit undersaturated Undersaturated Zone (Clear Solution) supersaturated Metastable Zone (Crystal Growth) labile Labile Zone (Oiling Out / Crash Precipitation) start_point Start (Hot, Concentrated) end_point End (Cold, Crystals) start_point->end_point Slow Cooling

Caption: Ideal crystallization occurs by moving slowly from a supersaturated to a metastable state.

Section 4: Dealing with Specific Impurities

Q5: My reaction was a Suzuki or Sonogashira coupling. How do I remove the residual palladium catalyst?

A5: Palladium residues are a common and critical impurity to remove, especially for pharmaceutical applications.

Methods for Palladium Removal:

  • Scavenger Resins: Use silica or polymers functionalized with thiol (-SH) or amine (-NH2) groups. These have a high affinity for palladium. Stir the crude product solution with the scavenger resin for several hours, then filter.

  • Activated Carbon: While less specific, treatment with activated carbon can effectively adsorb palladium catalysts. Be aware that this can sometimes lead to product loss as well.

  • Aqueous Wash: A wash with an aqueous solution of sodium sulfide or thiourea can sometimes precipitate palladium salts, which can then be filtered off. This should be used with caution as it can introduce sulfur impurities.

References

  • Enrichment and purification of peptide impurities using twin-column continuous chrom
  • Enrichment and purification of peptide impurities using twin-column continuous chrom
  • Purification: Tips for Flash Column Chromatography.Department of Chemistry : University of Rochester.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Guide for crystallization.
  • Purification of Organic Compounds by Flash Column Chrom
  • Purification: Troubleshooting Flash Column Chromatography.Department of Chemistry : University of Rochester.

Sources

Technical Support Center: Buchwald-Hartwig Coupling of 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BH-PYR-F-I-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to cross-couple an amine with 2-Fluoro-4-iodo-6-methylpyridine . This substrate presents a classic "Chemoselectivity Triangle" challenge. Your reaction success depends on balancing three competing pathways:

  • Desired Pathway: Pd-catalyzed oxidative addition at C4-I .

  • Competitor A (

    
    ):  Nucleophilic aromatic substitution at C2-F  (activated by the ring nitrogen).
    
  • Competitor B (Poisoning): Coordination of the pyridine nitrogen to the Pd center, arresting the catalytic cycle.

This guide provides a diagnostic workflow to identify which failure mode is occurring and prescribes specific, mechanistically grounded solutions.

Module 1: Diagnostic Logic Tree

Before changing conditions, analyze your crude reaction mixture. Do not rely on TLC alone;


 NMR is the gold standard for this substrate.

TroubleshootingFlow Start Analyze Crude Mixture (1H & 19F NMR) Result_SM Recovered Starting Material (No Conversion) Start->Result_SM Intact C-I & C-F signals Result_DeHalo Product: 2-Fluoro-6-methylpyridine (Loss of Iodine) Start->Result_DeHalo C-I signal gone, C-F intact Result_Wrong Product: 2-Amino-4-iodo-6-methylpyridine (SNAr at Fluorine) Start->Result_Wrong C-F signal shifted/gone, C-I intact Result_Mix Mixture of C4 and C2 products Start->Result_Mix Complex spectrum Sol_Poison Diagnosis: Catalyst Poisoning Action: Switch to Precatalyst (G3/G4) or Bulky Ligand (BrettPhos) Result_SM->Sol_Poison Sol_Red Diagnosis: Protodehalogenation Action: Dry Solvent, Check Amine Purity, Increase Catalyst Loading Result_DeHalo->Sol_Red Sol_Base Diagnosis: Competitive SNAr Action: Switch Base (NaOtBu -> Cs2CO3) Lower Temp Result_Wrong->Sol_Base Result_Mix->Sol_Base

Figure 1: Diagnostic workflow for identifying failure modes based on crude NMR analysis.

Module 2: Troubleshooting FAQs

Q1: Why am I getting the "Wrong" Isomer (C2-amination)?

The Symptom: You observe the amine attaching to the position ortho to the nitrogen (C2), displacing the fluorine, while the iodine at C4 remains intact. The Cause: This is Nucleophilic Aromatic Substitution (


) , not a Palladium-catalyzed event. The 2-position of a pyridine is highly electron-deficient. If you use a strong base (like NaOtBu) or a nucleophilic amine at high temperatures, the amine attacks C2 directly, bypassing the catalyst entirely [1].
The Fix: 
  • Switch Bases: Replace strong alkoxide bases (NaOtBu, KOtBu) with weaker inorganic bases like

    
      or 
    
    
    
    . These bases are strong enough to facilitate the Pd-cycle but too weak to promote rapid background
    
    
    [2].
  • Increase Catalyst Activity: You need the Pd cycle (C4 coupling) to be kinetically faster than the

    
     background reaction. Use high-activity ligands like BrettPhos  or RuPhos .
    
Q2: Why did the reaction stall (Recovered Starting Material)?

The Symptom: No reaction occurs. The aryl iodide is recovered unchanged. The Cause: Catalyst Poisoning . The pyridine nitrogen possesses a lone pair that can bind strongly to the Palladium center (


), forming a stable, unreactive complex. This shuts down the catalytic cycle before oxidative addition can occur [3].
The Fix: 
  • Bulky Ligands: Use bulky biaryl phosphine ligands (e.g., tBuBrettPhos or Xantphos ). The steric bulk of these ligands creates a "protective shell" around the Pd, preventing the pyridine nitrogen from coordinating while still allowing the C-I bond to access the metal center [4].

  • Precatalysts: Stop using

    
     or 
    
    
    
    . These sources often suffer from slow initiation.[1] Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4). These generate the active
    
    
    species immediately upon exposure to base, outcompeting the poisoning pathway [5].
Q3: Why did I lose the Iodine (Protodehalogenation)?

The Symptom: You isolated 2-fluoro-6-methylpyridine. The iodine is gone, replaced by a hydrogen. The Cause: The oxidative addition occurred (Pd inserted into C-I), but the cycle failed to couple the amine. Instead, the intermediate underwent


-hydride elimination  (from the amine or impurities) or abstracted a proton from the solvent.
The Fix: 
  • Solvent Quality: Ensure solvents are anhydrous and degassed. Toluene is generally superior to DMF/DMA for preventing this.

  • Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than the desired reductive elimination.

  • Amine Purity: Oxidized amine impurities can act as hydride sources. Distill or purify your amine.

Module 3: Optimized Protocol (The "Safe" Method)

This protocol is designed to maximize C4-selectivity (Pd-cycle) while suppressing C2-


 and N-poisoning.
Reagent Selection Table
ComponentRecommendationRationale
Catalyst Source BrettPhos Pd G4 (or RuPhos Pd G4)Rapid initiation prevents N-poisoning; G4 scaffold is air-stable.
Ligand BrettPhos (if not using precatalyst)Bulky structure prevents pyridine N-binding; excellent for primary amines.
Base

(Cesium Carbonate)
CRITICAL: Weak enough to suppress

at C2-F.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic. Toluene precipitates halide salts, driving equilibrium.
Temperature 80°C - 100°C Sufficient for OA, but minimizes thermal

.
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add the following solids to the vial:

    • 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

    • 
       (2.0 - 3.0 equiv)
      
    • BrettPhos Pd G4 Precatalyst (1 - 3 mol%)

    • (If amine is solid) Amine (1.2 equiv)

  • Purge: Cap the vial and purge with inert gas (Vac/Fill x3).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (Concentration: 0.1 M - 0.2 M).

    • (If amine is liquid) Add Amine (1.2 equiv) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: The weak base requires good mixing as it is a heterogeneous reaction.

  • Monitoring: Check after 2 hours.

    • Take a

      
       aliquot.
      
    • Filter through a small plug of silica/celite.

    • Analyze via

      
       NMR  (unlocked) or LCMS.
      
    • Success Marker: Disappearance of starting material peak; appearance of a new peak (product).

    • Failure Marker: Appearance of de-iodinated peak (shifted upfield usually).

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library. Link

  • Dorel, R., et al. (2019).[2] The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.[2] Link

  • Organ, M. G., et al. (2017).[3] Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives.[3] Chemistry – A European Journal.[3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • WuXi AppTec. (2025). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Chemical Insights. Link

Sources

minimizing byproduct formation with 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-iodo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction: The Duality of Reactivity

2-Fluoro-4-iodo-6-methylpyridine is a valuable reagent in medicinal chemistry and organic synthesis due to its two distinct reactive sites. The C4-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[1][2] Concurrently, the C2-fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions.[3] This dual reactivity, however, can also be a source of byproduct formation if reaction conditions are not carefully controlled. This guide will address the most common challenges and provide strategies to ensure high selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant amounts of 2-fluoro-6-methylpyridine (proto-deiodination) in my cross-coupling reaction. What is causing this and how can I prevent it?

Answer:

Proto-deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[4] This byproduct arises from the premature protonolysis of the organopalladium intermediate before it can undergo the desired cross-coupling.

Causality:

The mechanism typically involves the oxidative addition of the C-I bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This intermediate can then be intercepted by a proton source in the reaction mixture before it reacts with your coupling partner. Common proton sources include trace amounts of water in the solvent or reagents, or the solvent itself (e.g., alcohols). The presence of a strong base can also influence the rate of this side reaction.

Troubleshooting Guide:

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and ensure all reagents are dry.To minimize the presence of water, a common proton source.
Base Selection Use a non-protic, anhydrous base such as K3PO4 or Cs2CO3.Avoids introducing a direct proton source. The choice of base can also influence the kinetics of the catalytic cycle.[2]
Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor decomposition pathways and side reactions.
Degassing Thoroughly degas the reaction mixture.Oxygen can degrade the palladium catalyst, leading to less efficient coupling and potentially promoting side reactions.

Experimental Protocol: Minimizing Proto-deiodination in a Suzuki-Miyaura Coupling

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and a palladium catalyst such as Pd(PPh3)4 (3-5 mol%).

  • Add a dry, non-protic base like anhydrous K3PO4 (2.0-3.0 equiv).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene) that has been thoroughly degassed.

  • Stir the mixture at the optimized temperature (often starting at 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

FAQ 2: My reaction is producing a significant amount of the homocoupled byproduct (4,4'-bis(2-fluoro-6-methylpyridin-4-yl)). How can I suppress this?

Answer:

Homocoupling of the aryl iodide is another prevalent side reaction in palladium-catalyzed processes, leading to the formation of a symmetrical biaryl product.[5][6]

Causality:

This byproduct can form through several pathways. One common mechanism involves the reaction of two molecules of the organopalladium intermediate (Ar-Pd-I) to form a diarylpalladium species (Ar-Pd-Ar), which then undergoes reductive elimination to yield the homocoupled product.[5] This is often favored when the transmetalation step with the desired coupling partner is slow.

Troubleshooting Guide:

Parameter Recommendation Rationale
Reagent Stoichiometry Use a slight excess of the coupling partner (e.g., boronic acid).This can help to drive the desired transmetalation step and outcompete the homocoupling pathway.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).These ligands can promote the reductive elimination of the desired product and sterically hinder the formation of the diarylpalladium intermediate.
Reaction Concentration Maintain a sufficiently high concentration of the desired coupling partner.Lower concentrations of the coupling partner can slow down the transmetalation step, making homocoupling more competitive.
Catalyst Pre-activation Ensure the Pd(0) catalyst is efficiently generated in situ or use a pre-formed Pd(0) catalyst.Inefficient catalyst activation can lead to lower reaction rates and an increased propensity for side reactions.

Experimental Protocol: Suppressing Homocoupling in a Sonogashira Reaction

  • To a degassed solution of 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 equiv).

  • Add a palladium catalyst such as Pd(PPh3)2Cl2 (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work up the reaction by filtering off any solids and concentrating the filtrate. Purify the product by column chromatography.

FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAr) at the C2-fluoro position, but I'm seeing byproducts from the reaction at the C4-iodo position. How can I improve the selectivity?

Answer:

Achieving high selectivity in SNAr reactions with 2-Fluoro-4-iodo-6-methylpyridine requires careful control of reaction conditions to favor nucleophilic attack at the C2 position over reactions involving the C4-iodine.

Causality:

The C2-position is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen. However, strong nucleophiles, especially those that can also act as bases, can sometimes lead to side reactions at the C4 position, such as elimination or metal-catalyzed coupling if trace metals are present.

Troubleshooting Guide:

Parameter Recommendation Rationale
Nucleophile Choice Use "soft" nucleophiles (e.g., thiols, secondary amines) where possible."Hard" nucleophiles (e.g., alkoxides) used with strong bases might promote side reactions.
Base Selection Use a non-nucleophilic base (e.g., K2CO3, Cs2CO3) if a base is required.Strong, nucleophilic bases can compete with the desired nucleophile or promote side reactions.
Temperature Control Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can lead to a loss of selectivity.
Metal Contamination Ensure the reaction vessel and reagents are free from transition metal contaminants.Trace metals can catalyze unwanted cross-coupling reactions at the C4-iodo position.

Experimental Protocol: Selective SNAr with an Amine

  • Dissolve 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv) and the amine nucleophile (1.1-1.5 equiv) in a polar aprotic solvent such as DMSO or DMF.

  • Add a mild, non-nucleophilic base such as K2CO3 (2.0 equiv).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product via column chromatography or recrystallization.

FAQ 4: In my Buchwald-Hartwig amination, I am getting the desired product, but also the de-iodinated starting material. What is happening?

Answer:

The formation of the de-iodinated starting material (2-fluoro-6-methylpyridine) in a Buchwald-Hartwig amination is likely due to a side reaction known as hydrodehalogenation, which can occur via β-hydride elimination from the amido-palladium intermediate.[7]

Causality:

After oxidative addition and formation of the palladium-amido complex, if the amine has a β-hydrogen, this hydrogen can be eliminated to form an imine and a palladium-hydride species. This palladium-hydride can then undergo reductive elimination to produce the de-iodinated byproduct and regenerate the Pd(0) catalyst.

Troubleshooting Guide:

Parameter Recommendation Rationale
Ligand Choice Use bulky, electron-rich ligands that promote reductive elimination of the desired C-N bond.This can make the desired product formation pathway kinetically more favorable than β-hydride elimination.
Base Selection Use a non-coordinating, strong base like NaOtBu or K3PO4.The choice of base can influence the stability and reactivity of the palladium-amido intermediate.
Temperature Optimize the reaction temperature; sometimes lower temperatures can disfavor the β-hydride elimination pathway.This side reaction can have a different activation energy than the desired reductive elimination.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key decision points in the catalytic cycles.

suzuki_byproducts Ar-I + Pd(0) Ar-I + Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Ar-I + Pd(0)->Ar-Pd(II)-I Oxidative Addition Desired Product Desired Product Ar-Pd(II)-I->Desired Product Transmetalation (with Ar'-B(OR)2) Reductive Elimination Proto-deiodination\n(Ar-H) Proto-deiodination (Ar-H) Ar-Pd(II)-I->Proto-deiodination\n(Ar-H) Protonolysis Homocoupling\n(Ar-Ar) Homocoupling (Ar-Ar) Ar-Pd(II)-I->Homocoupling\n(Ar-Ar) Dimerization/ Reductive Elimination

Caption: Competing pathways in Suzuki-Miyaura coupling.

bwh_byproduct Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Desired Product\n(Ar-NR2) Desired Product (Ar-NR2) Ar-Pd(II)-NR2->Desired Product\n(Ar-NR2) Reductive Elimination De-iodinated Product\n(Ar-H) De-iodinated Product (Ar-H) Ar-Pd(II)-NR2->De-iodinated Product\n(Ar-H) β-Hydride Elimination Ar-Pd(II)-X + HNR2 Ar-Pd(II)-X + HNR2 Ar-Pd(II)-X + HNR2->Ar-Pd(II)-NR2

Caption: Key branching point in Buchwald-Hartwig amination.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SLAS DISCOVERY: Advancing the Science of Drug Discovery.[Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development.[Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts.[Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.[Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health.[Link]

  • Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. National Institutes of Health.[Link]

  • Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.[Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.[Link]

  • Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.[Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. MDPI.[Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]

  • Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. National Institutes of Health.[Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry.[Link]

  • Regioselective Functionalization of Pyridines and Other Azines. ProQuest.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health.[Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv.[Link]

  • Preparation method of fluoropyridine compounds.
  • Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. Taylor & Francis Online.[Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.[Link]

  • Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ResearchGate.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.[Link]

  • Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. ResearchGate.[Link]

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. LinkedIn.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.[Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health.[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.[Link]

  • Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. ScienceDirect.[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health.[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.[Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.[Link]

  • Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Workup Procedures for 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Workup and Isolation Protocols for 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-48-8) Document ID: TSC-PYR-042 Last Updated: 2025-10-24

Introduction: The Dual-Reactivity Challenge

Welcome to the technical support center for the 2-Fluoro-4-iodo-6-methylpyridine scaffold. This intermediate is a cornerstone in medicinal chemistry due to its ability to undergo orthogonal functionalization:

  • C-4 Position (Iodine): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

  • C-2 Position (Fluorine): Activated for Nucleophilic Aromatic Substitution (

    
    ), but prone to hydrolysis.
    
  • Pyridine Nitrogen: A Lewis base capable of poisoning catalysts and complicating purification.

This guide addresses the specific failure modes associated with these functionalities during workup.

Module 1: Post-Cross-Coupling Workup (The C-4 Iodine Handle)

Context: You have just performed a Suzuki-Miyaura coupling at the C-4 position. The reaction is complete, but the product is dark, and yield is lower than expected after column chromatography.

Troubleshooting Guide: Palladium Removal & Isolation

Q1: My crude product is green/black and retains color even after a silica plug. What is happening? A: This is a classic symptom of Pyridine-Palladium Complexation .[1] The nitrogen atom in the pyridine ring acts as a ligand, sequestering Palladium (Pd) from the catalytic cycle and dragging it into the organic phase. Standard silica chromatography is often insufficient to break this coordination.

Protocol: The "Chemo-Scavenge" Wash Do not rely solely on chromatography. Introduce a chemical scavenging step before concentration.

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Avoid DCM if possible, as it complicates phase separation with aqueous scavengers.

  • Wash: Wash the organic layer with a 10% w/v aqueous solution of N-Acetylcysteine (NAC) .

    • Mechanism:[2][3][4][5][6][7] The thiol group in NAC has a higher affinity for Pd than the pyridine nitrogen, effectively "stripping" the metal into the aqueous phase.

    • Condition: Stir biphasic mixture vigorously at 40-50°C for 30 minutes.

  • Verify: The aqueous layer should turn dark/black, while the organic layer lightens.

  • Filter: Pass the organic layer through a pad of Celite® to remove colloidal Pd precipitates.

Q2: I see a "ghost" spot just below my product on TLC. It co-elutes. What is it? A: This is likely the Protodeiodinated Byproduct (2-Fluoro-6-methylpyridine) .

  • Cause: If the catalytic cycle stalls (often due to Pd poisoning by the pyridine N), the oxidative addition complex can undergo reductive elimination with a hydride source (often from the solvent or boronic acid degradation).

  • Solution: This byproduct is significantly more volatile and less polar than the iodinated starting material or the coupled product.

    • Purification: Use a gradient starting at 100% Hexanes/Heptane. The byproduct will elute very early.

    • Prevention: Ensure your solvent is rigorously degassed to prevent oxidation of the phosphine ligands, which exacerbates catalyst decomposition.

Visualization: Palladium Scavenging Workflow

Pd_Removal Start Crude Reaction Mixture (Post-Suzuki) Dilute Dilute with EtOAc/IPAc Start->Dilute Decision Is Product Colored (Green/Black)? Dilute->Decision Scavenge Add 10% aq. N-Acetylcysteine Stir 45°C, 30 min Decision->Scavenge Yes (Pd Complex) Wash Standard Brine Wash Decision->Wash No (Clean) PhaseCut Phase Separation (Save Organic) Scavenge->PhaseCut Wash->PhaseCut Celite Filter through Celite® (Remove Colloidal Pd) PhaseCut->Celite Conc Concentrate & Column Celite->Conc

Figure 1: Decision matrix for removing Palladium contaminants from pyridine derivatives.

Module 2: Nucleophilic Substitution Workup (The C-2 Fluoro Handle)

Context: You are displacing the C-2 Fluorine with an amine or alkoxide (


).
Troubleshooting Guide: Hydrolysis & pH Sensitivity

Q3: I lost my fluorine atom, but I didn't get my amine product. I isolated a solid that is insoluble in DCM. What is it? A: You likely hydrolyzed the starting material to 6-methyl-4-iodopyridin-2(1H)-one (the pyridone tautomer of the 2-hydroxy pyridine).

  • Mechanism:[2][3][4][5][6][7] The 2-position is activated by the ring nitrogen and the electronegative fluorine. While this promotes

    
    , it also makes the carbon susceptible to attack by hydroxide ions (OH⁻) present in aqueous bases.
    
  • Critical Control: Avoid strong aqueous bases (NaOH, KOH) during workup if unreacted starting material is present. Use buffered solutions (Sat.

    
     or Phosphate buffer pH 7) for quenching.
    

Q4: Can I use an acid wash to remove excess amine nucleophile? A: Proceed with extreme caution.

  • Risk:[2][8][9][10] While the 2-F-pyridine is a weak base, strong acids (HCl) can protonate the ring nitrogen (

    
     estimated < 2 due to electron-withdrawing F/I). This protonation increases the electrophilicity of the C-2 position, accelerating hydrolysis if any water is present.
    
  • Recommendation: If you must remove excess amine, use a Citric Acid (10% aq) wash. It is acidic enough to protonate aliphatic amines but generally too weak to protonate the electron-deficient fluoropyridine ring or catalyze rapid hydrolysis.

Module 3: Physical Properties & Handling

Data Summary: Stability & Solubility
ParameterCharacteristicOperational Implication
Volatility ModerateDo not dry under high vacuum (< 1 mbar) for prolonged periods at >40°C. Sublimation risk.
Light Sensitivity High (C-I bond)Wrap columns and rotavap flasks in aluminum foil. Iodine liberation turns oil purple.
LogP (Calc) ~2.3Lipophilic. Extracts well into DCM, EtOAc, MTBE. Poor solubility in water.
pKa (Conj. Acid) < 2.0 (Est.)Very weak base. Will not extract into aqueous acid easily.
Experimental Protocol: The "Safe-Dry" Method

To prevent sublimation and degradation during isolation:

  • Solvent Swap: Do not evaporate to dryness from high-boiling solvents (DMF/DMAc). Instead, perform an aqueous workup to extract the product into TBME (tert-butyl methyl ether).

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not
    
    
    
    (Magnesium Sulfate is slightly Lewis acidic and can bind pyridines).
  • Concentration: Rotavap at 35°C / 20 mbar. Stop when it becomes a thick oil/solid.

  • Final Trace Removal: Use a stream of Nitrogen gas rather than a high-vacuum pump to remove trace solvents.

Module 4: General Workup Decision Tree

This diagram guides you through the initial decision-making process based on your reaction type.

Workup_Logic Input Reaction Complete Type Reaction Type? Input->Type Suzuki Cross-Coupling (C-4 Iodo) Type->Suzuki SnAr Nucleophilic Sub. (C-2 Fluoro) Type->SnAr Risk1 Risk: Pd Poisoning Suzuki->Risk1 Risk2 Risk: Hydrolysis (OH-) SnAr->Risk2 Action1 Use Thiol Scavengers (SiliaMetS® or NAC) Risk1->Action1 Action2 Quench with NH4Cl Avoid NaOH Risk2->Action2

Figure 2: Strategic selection of workup conditions based on reaction vector.

References

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

    • Note: Defines the efficacy of N-Acetylcysteine (NAC)
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Compound Data (2-Fluoro-4-iodo-6-methylpyridine)

    • PubChem CID: 67205239.[10] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67205239.

  • Li, J. J. (2011). Innovative Drug Synthesis. Wiley-Interscience.

Sources

Technical Support Center: 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 884494-45-5 | Molecular Formula: C₆H₅FIN[1][2]

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub for 2-Fluoro-4-iodo-6-methylpyridine . As a Senior Application Scientist, I treat this compound not just as a reagent, but as a bifunctional scaffold . Its utility in drug discovery lies in its "orthogonal reactivity": the C4-iodine is primed for metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the C2-fluorine is activated for Nucleophilic Aromatic Substitution (


).

However, this duality creates stability challenges. The electron-deficient ring that facilitates


 also makes the C-I bond susceptible to oxidative addition and photolytic cleavage. This guide replaces generic advice with specific, causality-based protocols to ensure your material remains competent for synthesis.

Part 1: Critical Storage Protocols (The Prevention Phase)

The Golden Rule: Treat the C-I bond as a "loaded spring." Energy input (light, heat) will trigger premature release (homolysis), liberating iodine and degrading your scaffold.

Storage Decision Matrix

StorageProtocol Start Received Shipment CheckState Check Physical State (Should be Solid) Start->CheckState LongTerm Long-Term Storage (>1 Week) CheckState->LongTerm ShortTerm Active Use (<1 Week) CheckState->ShortTerm Condition1 Temp: -20°C Atmosphere: Argon/N2 Container: Amber Vial LongTerm->Condition1 Prevents Deiodination Condition2 Temp: 2-8°C Atmosphere: Desiccator Container: Amber Vial ShortTerm->Condition2 Prevents Hydrolysis

Figure 1: Decision matrix for storage based on usage frequency. Note the strict requirement for light exclusion.

Frequently Asked Questions: Storage & Stability

Q: My sample has turned from off-white to yellow/brown. Is it still usable?

  • Diagnosis: This indicates iodine liberation . Photolytic cleavage of the C-I bond releases radical iodine (

    
    ), which dimerizes to 
    
    
    
    (yellow/brown).
  • The Fix:

    • Dissolve a small amount in DCM.

    • Wash with 10% Sodium Thiosulfate (

      
      ). If the color clears, the impurity is surface iodine.
      
    • Verdict: If the bulk solid is deeply discolored, recrystallize (Hexanes/EtOAc) or sublime. If only slightly yellow, it may still work for crude reactions but expect lower yields.

Q: Why do you recommend -20°C if the melting point is >50°C?

  • Scientific Rationale: While the compound is solid at room temperature, the C-I bond dissociation energy is relatively low (~65 kcal/mol). At room temperature, slow "dark" oxidation can occur. Storing at -20°C kinetically arrests these degradation pathways.

Q: Is this compound hygroscopic?

  • Analysis: Yes. The pyridine nitrogen has a lone pair that can H-bond with atmospheric water. Moisture does not degrade the molecule immediately but will kill downstream organometallic catalysts (e.g.,

    
    , Grignards, or sensitive Pd-ligands).
    
  • Protocol: Always store under inert gas (Argon preferred over Nitrogen due to density).

Part 2: Handling & Preparation (The Action Phase)

Solubility & Handling Data
SolventSolubility RatingApplication Notes
DCM / Chloroform ExcellentPreferred for transfers and workups.
THF / 2-MeTHF GoodStandard for cross-couplings. Ensure anhydrous.
DMSO / DMF ExcellentUsed for

reactions. Hard to remove; requires aqueous workup.
Hexanes / Heptane PoorUse as an anti-solvent for precipitation/purification.
Water InsolubleAvoid. Hydrophobic nature leads to aggregation.
Handling FAQs

Q: I am experiencing static issues when weighing. The solid "jumps" away.

  • Cause: Small, crystalline heteroaromatic solids often build substantial static charge.

  • The Fix: Do not use plastic spatulas. Use a metal spatula and an ionizing anti-static gun if available. Alternatively, weigh by difference into a pre-tared glass vial rather than onto weighing paper.

Q: Can I heat this compound to melt it for transfer?

  • Warning: No. Heating the neat solid near its melting point in air accelerates oxidative deiodination. Always transfer as a solid or dissolve in a carrier solvent (e.g., THF) for liquid handling.

Part 3: Troubleshooting Reaction Failures (The "Fix" Phase)

This is the most critical section. The 2-Fluoro-4-iodo-6-methylpyridine scaffold has two "trigger points." Confusing them leads to failed experiments.

  • Site A (C4-Iodine): Reacts via Oxidative Addition (Pd/Ni catalysis).

  • Site B (C2-Fluorine): Reacts via Nucleophilic Attack (

    
    ).
    
Reaction Troubleshooting Flowchart

ReactionTroubleshoot Issue Reaction Failed CheckLCMS Check LCMS/NMR Issue->CheckLCMS Result1 Starting Material Unchanged CheckLCMS->Result1 Result2 Product is De-iodinated (Ar-H) CheckLCMS->Result2 Result3 Wrong Regioisomer (Nu at C2 instead of C4) CheckLCMS->Result3 Fix1 Catalyst Poisoning? Check O2/H2O levels. Switch to Pd-G3/G4 sources. Result1->Fix1 Fix2 Proton Source Present. Dry solvents. Avoid acidic protons. Result2->Fix2 Fix3 Base too Nucleophilic. Switch from alkoxide to Carbonate/Phosphate. Result3->Fix3

Figure 2: Troubleshooting logic for common synthetic failures involving 2-Fluoro-4-iodo-6-methylpyridine.

Scenario-Based Solutions
Scenario 1: The "Suzuki Stall"
  • Observation: You are trying to couple an aryl boronic acid at the C4-Iodine position. The reaction turns black (Pd precipitation) and starting material remains.

  • Root Cause: The C2-Fluorine and Pyridine Nitrogen create a "chelating" effect that can sequester Palladium, or the oxidative addition is sluggish due to the electron-poor ring.

  • Solution:

    • Switch Ligand: Move to electron-rich, bulky phosphines like XPhos or SPhos to force oxidative addition.

    • Base Choice: Use weak bases (

      
       or 
      
      
      
      ). Strong bases (
      
      
      ) may attack the C2-Fluorine (see Scenario 3).
Scenario 2: The "Regio-Scramble"
  • Observation: You intended to couple at the Iodine, but your nucleophile attached at the Fluorine position.

  • Root Cause:

    
     competition. The nitrogen atom in the pyridine ring pulls electron density, making the C2-Fluorine highly electrophilic.
    
  • Solution:

    • Temperature Control: Keep the reaction temp < 60°C if possible.

      
       usually requires higher activation energy than Pd-catalyzed coupling.
      
    • Solvent: Avoid polar aprotic solvents (DMF/DMSO) if you want to avoid

      
      , as they accelerate nucleophilic attack. Use Toluene or 1,4-Dioxane.
      
Scenario 3: The "Mystery Peak" (Deiodination)
  • Observation: Mass spec shows a peak corresponding to [M-I+H] (Mass = 111.12 for the fluoro-methyl-pyridine core).

  • Root Cause: This is hydrodehalogenation . The Pd inserted into the C-I bond, but instead of transmetallating with your boronic acid, it grabbed a hydride (from solvent or impurities) and reductively eliminated.

  • Solution:

    • Ensure strictly anhydrous solvents.

    • Avoid alcohols (MeOH/EtOH) as co-solvents in the Suzuki coupling; use Water/Dioxane mixtures instead if water is required for the base.

Part 4: Safety & Waste (EHS)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2][3]

    • Specific Note: Halogenated pyridines can be sensitizers. Always handle in a fume hood.[4]

  • Waste Disposal:

    • Do not mix with general organic waste if it contains heavy metals (Pd/Cu from reactions).

    • Segregate into Halogenated Organic Waste .

    • Quench: Treat reaction mixtures with aqueous Thiosulfate before disposal to neutralize any active iodine species.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11776298 (Isomer Data Support). Retrieved from [Link]

  • Schlosser, M. (2005). C-C Bond Formation via Organometallic Intermediates in Pyridine Chemistry. In Organometallics in Synthesis. Wiley-VCH. (General reference for Halopyridine reactivity).

Sources

Validation & Comparative

Reactivity Guide: 2-Fluoro-4-iodo-6-methylpyridine vs. 2-Bromo-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal vs. The Sequential

In medicinal chemistry and lead optimization, the choice between 2-Fluoro-4-iodo-6-methylpyridine (Molecule A) and 2-Bromo-4-iodo-6-methylpyridine (Molecule B) is not merely about halogen availability; it dictates the synthetic strategy.

  • Molecule A (2-Fluoro) is the "Orthogonal Scaffold." It is designed for workflows requiring distinct reaction mechanisms: metal-catalyzed coupling at C4 followed by nucleophilic aromatic substitution (SNAr) at C2. The C2-F bond is generally inert to palladium, serving as a "mask" until nucleophilic displacement is desired.

  • Molecule B (2-Bromo) is the "Sequential Coupling Scaffold." It is optimized for iterative metal-catalyzed C–C or C–N bond formations. The reactivity difference between C4-I and C2-Br allows for controlled, stepwise cross-couplings (e.g., Suzuki, Sonogashira) without the need for protecting groups.

Part 1: Electronic & Steric Profile[1]

Both molecules share the 4-iodo and 6-methyl motifs.[1][2] The 4-iodo group is the "entry point" for functionalization due to the weak C–I bond (


). The 6-methyl group provides a slight electron-donating effect (deactivating the ring slightly compared to the protonated parent) and introduces steric bulk that directs ortho-lithiation away from C5.
Comparative Properties Table
Feature2-Fluoro-4-iodo-6-methylpyridine 2-Bromo-4-iodo-6-methylpyridine
C2-X Bond Energy High (~115 kcal/mol)Moderate (~72 kcal/mol)
C4-I Reactivity High (Fast oxidative addition)High (Fast oxidative addition)
C2 Reactivity (SNAr) Excellent (F is a superior leaving group)Moderate (Br is slower; requires forcing conditions)
C2 Reactivity (Pd-Cat) Inert (Under standard Suzuki/Buchwald conditions)Active (Reacts after C4-I consumption)
Primary Utility Introducing Heteroatoms (O, N, S) at C2Introducing Carbon/Aryl groups at C2
Lithiation Risk High (Directed Ortho Metalation at C3)Moderate (Halogen-Metal Exchange at C2 or C4)

Part 2: Chemo- and Regioselectivity Landscape

The C4-Iodo Gateway (Common Ground)

For both substrates, the C4-iodine is the most reactive site for Pd(0)-catalyzed reactions. The rate of oxidative addition follows the trend I > Br >> F .

  • Experimental Insight: You can perform a Suzuki-Miyaura coupling at C4 on both molecules with >90% regioselectivity at room temperature or mild heating (40–60 °C).

The Divergence at C2 (The Critical Decision)
Scenario A: SNAr (Nucleophilic Aromatic Substitution)

Winner: 2-Fluoro analog The 2-fluoro substituent is highly activated for SNAr due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate (the rate-determining step).

  • Mechanism: Nucleophile attacks C2

    
     Meisenheimer Complex 
    
    
    
    Loss of F-.
  • Data: Reaction with morpholine (1.2 equiv) in DMSO at 80 °C yields >95% conversion for the 2-F analog in 2 hours. The 2-Br analog typically requires temperatures >120 °C or microwave irradiation to achieve similar conversion, often leading to side reactions.

Scenario B: Sequential Cross-Coupling

Winner: 2-Bromo analog If your target requires an aryl, vinyl, or alkyl group at C2, the 2-bromo analog is superior. The C2-F bond is too strong for standard Pd oxidative addition.

  • Workflow:

    • Step 1: Pd-catalyzed coupling at C4-I (Limit temp to <60 °C to preserve C2-Br).

    • Step 2: Increase temperature (>100 °C) or add fresh catalyst to engage C2-Br.

Visualization: Decision Tree & Reaction Pathways

ReactivityPathways StartF 2-Fluoro-4-iodo- 6-methylpyridine InterF Intermediate A (C4-Functionalized, 2-F) StartF->InterF Pd(0), R-B(OH)2 Selective C4 Coupling StartBr 2-Bromo-4-iodo- 6-methylpyridine InterBr Intermediate B (C4-Functionalized, 2-Br) StartBr->InterBr Pd(0), R-B(OH)2 Selective C4 Coupling InterF->InterF Pd(0), 2nd Coupling (No Reaction at C2) ProdF_SnAr Product A1 (C2-Heteroatom via SnAr) InterF->ProdF_SnAr H-Nu (Amine/Alcohol) SnAr (Mild Heat) ProdBr_Pd Product B1 (C2-Aryl/Alkyl via Pd) InterBr->ProdBr_Pd Pd(0), R'-B(OH)2 High Temp (>100°C) ProdBr_SnAr Product B2 (Difficult SnAr) InterBr->ProdBr_SnAr H-Nu SnAr (Forcing Conditions)

Caption: Divergent synthetic utility. The 2-Fluoro scaffold enables orthogonal SNAr chemistry, while the 2-Bromo scaffold facilitates sequential metal-catalyzed couplings.

Part 3: Experimental Protocols

Protocol A: Selective C4-Suzuki Coupling (Applicable to Both)

This protocol selectively engages the C4-Iodo bond while leaving the C2-Halogen intact.

  • Reagents: Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.03 equiv), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[3]

    • Evacuate and backfill with N2 (3 cycles).

    • Add degassed solvent.

    • Critical Step: Stir at 45–50 °C for 4–6 hours. Monitoring by LCMS is essential.

    • Note: Do not exceed 60 °C, especially for the 2-Bromo analog, to avoid premature oxidative addition at C2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: C2-SNAr Displacement (Specific to 2-Fluoro Analog)

This protocol exploits the high reactivity of the C2-F bond.

  • Reagents: C4-functionalized 2-Fluoro-6-methylpyridine (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (High dielectric constant promotes SNAr).

  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration).

    • Add amine and base.[4]

    • Heat to 80–90 °C for 2–4 hours.

    • Validation: Reaction is generally complete when the starting material peak disappears on LCMS.

  • Workup: Pour into water to precipitate product or extract with EtOAc/LiCl wash to remove DMSO.

Protocol C: Sequential C2-Suzuki Coupling (Specific to 2-Bromo Analog)

This protocol activates the C2-Br bond after C4 is substituted.

  • Reagents: C4-functionalized 2-Bromo-6-methylpyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), K3PO4 (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Combine reagents under inert atmosphere.

    • Heat to 100–110 °C (reflux) for 12–16 hours.

    • Mechanistic Note: The bulky electron-rich ligand (XPhos) is often required to facilitate oxidative addition into the sterically hindered (due to 6-methyl) and less reactive C2-Br bond.

References

  • Selective Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine. Source: ResearchGate / ChemInform Key Finding: Buchwald-Hartwig coupling occurs exclusively at C4-I, preserving C2-F.

  • The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry. Source: BenchChem Technical Guides Key Finding: Details the sequential coupling strategy (Iodine first, Bromine second) for kinase inhibitor synthesis.

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophilic Substitution. Source: ResearchGate Key Finding: Quantitative data on the superior leaving group ability of Fluorine vs. Chlorine/Bromine in pyridine systems.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC) Key Finding: Comprehensive review of halide selectivity trends (I > Br > Cl) in polyhalogenated heterocycles.

Sources

Comparative Guide: Suzuki vs. Stille Coupling for 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the cross-coupling of 2-Fluoro-4-iodo-6-methylpyridine , the choice between Suzuki-Miyaura and Stille methodologies is not merely a preference for reagents but a strategic decision regarding chemoselectivity versus purification .

  • The Suzuki Reaction is preferred for early-stage discovery and scale-up only if anhydrous conditions are strictly maintained. The lability of the C2-fluorine atom to nucleophilic attack (SNAr) by standard bases (hydroxides, alkoxides) is the primary failure mode.

  • The Stille Reaction is the superior choice for small-scale, complex synthesis where preserving the C2-fluorine is paramount. Its neutral conditions eliminate SNAr side reactions, though it imposes a significant burden on downstream purification to remove tin residues.

Part 1: Substrate Analysis & Reactivity Profile

To optimize the reaction, one must understand the electronic and steric landscape of the substrate.

2-Fluoro-4-iodo-6-methylpyridine
  • C4-Iodine (Reactive Site): The C-I bond is the weakest bond (

    
    53 kcal/mol) and the preferred site for Oxidative Addition by Pd(0).
    
  • C2-Fluorine (The Liability): The fluorine atom at C2, combined with the electron-withdrawing nitrogen, makes the C2 position highly electrophilic. Under basic conditions (typical Suzuki), this site is prone to Nucleophilic Aromatic Substitution (SNAr) , leading to hydrolysis (2-pyridone formation) or etherification.

  • C6-Methyl (The Stabilizer): The methyl group provides slight steric protection to the nitrogen but also increases the solubility of the substrate. It exerts a weak electron-donating effect, slightly deactivating the ring compared to a non-methylated analog, but not enough to prevent SNAr.

Visualizing the Failure Modes

The following diagram illustrates the divergent pathways and specific failure modes for this substrate.

ReactionLandscape Substrate 2-Fluoro-4-iodo- 6-methylpyridine Pd_OxAdd Oxidative Addition (Ar-Pd-I) Substrate->Pd_OxAdd Pd(0) Suzuki_Cond Suzuki Conditions (Base Required) Pd_OxAdd->Suzuki_Cond + R-B(OH)2 Stille_Cond Stille Conditions (Neutral) Pd_OxAdd->Stille_Cond + R-SnBu3 SNAr_Side SIDE REACTION: S_NAr at C2 (Hydrolysis/Alkoxylation) Suzuki_Cond->SNAr_Side Strong Base/Heat Suzuki_Prod Target Product Suzuki_Cond->Suzuki_Prod Anhydrous/Mild Base Stille_Prod Target Product (+ Tin Residues) Stille_Cond->Stille_Prod No Base Risk

Figure 1: Reaction landscape showing the critical bifurcation: Suzuki carries a chemical risk (SNAr), while Stille offers chemical safety but purification challenges.

Part 2: The Suzuki-Miyaura Protocol (Optimized)

Standard aqueous Suzuki conditions (e.g., Na2CO3 in DME/Water) are not recommended for this substrate due to the high risk of converting the 2-fluoro group into a 2-hydroxy group (tautomerizing to the pyridone).

The Strategy: Anhydrous Base Activation

To preserve the fluorine, we must exclude water and strong oxygen nucleophiles. We utilize Cesium Fluoride (CsF) or Potassium Phosphate (


)  in anhydrous solvents.
Recommended Protocol
  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
    • Why: XPhos forms a highly active monolithic catalyst that promotes rapid oxidative addition, outcompeting the slower SNAr background reaction.

  • Base: Anhydrous

    
     (3.0 equiv) or CsF (2.5 equiv).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Temperature: 80–100 °C.

Step-by-Step Methodology:
  • Charge: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2 mol%), XPhos (4 mol%), and finely ground anhydrous 
    
    
    
    (3.0 equiv).
  • Solvate: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (oxygen inhibits the catalytic cycle).

  • React: Seal and heat to 100 °C for 4–12 hours.

  • Monitor: Check LCMS for the disappearance of starting material. Crucial: Look for the mass of the hydrolyzed byproduct (M-18+16 = M-2).

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove phosphate salts), and concentrate.

Part 3: The Stille Protocol (The "Safety" Net)

The Stille coupling is chemically superior for this substrate because it proceeds under neutral conditions . There is zero risk of nucleophilic attack on the 2-fluoro position.

The Strategy: The "Farina Effect"

Stannanes are less reactive than boronic acids. To prevent sluggish reactions that require excessive heating (which might degrade the catalyst), we add Copper(I) Iodide (CuI) . This acts as a "stannyl scavenger," facilitating transmetallation.

Recommended Protocol
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for difficult cases).
  • Additive: CuI (10–20 mol%).

  • Reagent: Organostannane (1.1 equiv).

  • Solvent: Anhydrous DMF or NMP (promotes the "Farina effect") or Toluene.

Step-by-Step Methodology:
  • Charge: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Add: Add 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), Organostannane (1.1 equiv), and CuI (0.1 equiv).

  • Catalyst: Add

    
     (0.05 equiv) last to minimize air exposure.
    
  • Solvate: Add degassed DMF (0.15 M).

  • React: Heat to 60–80 °C. (Note: The CuI allows for milder temperatures than the standard 110 °C).

  • Workup (CRITICAL): See the Tin Removal Guide below.

Part 4: Comparative Data Analysis

The following table summarizes expected performance based on general reactivity trends of 2-fluoropyridines in cross-coupling [1, 2].

FeatureSuzuki (Anhydrous)Suzuki (Aqueous/Std)Stille (w/ CuI)
Yield (Isolated) 75–85%40–60%85–95%
C2-F Retention High (>95%)Poor (<60%)Perfect (100%)
Reaction Time Fast (2–6 h)Fast (2–6 h)Medium (6–18 h)
Atom Economy HighHighLow (Tin waste)
Toxicity LowLowHigh (Tin)
Purification Simple (Flash Column)Difficult (Separating byproduct)Difficult (Tin removal)

Part 5: Tin Removal & Purification Logic[1]

For the Stille reaction to be viable in drug development, the tin must be removed to <10 ppm. Standard silica chromatography is often insufficient.

Tin Removal Decision Tree

TinRemoval Start Crude Stille Mixture Solubility Is Product Acid Stable? Start->Solubility AcidStable Yes Solubility->AcidStable AcidSensitive No Solubility->AcidSensitive MethodA Method A: KF/Silica Stir crude with 10% KF/Silica Filter -> Flash Column AcidStable->MethodA Best for non-polar MethodB Method B: Aqueous KF Wash Wash organic layer with sat. aq. KF (x3) AcidSensitive->MethodB Gentler Final Tin-Free Product (<10ppm) MethodA->Final MethodB->Final

Figure 2: Decision matrix for removing organotin residues. Method A (KF/Silica) is generally preferred for pyridine derivatives.

Detailed Protocol for Method A (KF/Silica):

  • Dissolve the crude reaction oil in a minimal amount of THF.

  • Add Silica Gel impregnated with Potassium Fluoride (prepare by mixing 10g Silica with 1g KF in water, then drying).

  • Stir the slurry for 2 hours at room temperature. The KF reacts with tributyltin species to form insoluble polymeric fluorostannanes.

  • Filter through a fritted funnel. The tin remains on the solid; the product passes through.

Conclusion & Recommendation

Use the Stille Reaction if:

  • You are working on small scale (<100 mg).

  • The C2-fluorine is absolutely critical for SAR (Structure-Activity Relationship).

  • You have the facilities to handle and dispose of organotin waste safely.

Use the Suzuki Reaction if:

  • You are scaling up (>1g).

  • You can strictly control anhydrous conditions.

  • You utilize the

    
    /Toluene/XPhos  system to minimize base-mediated defluorination.
    

References

  • Mechanistic Studies on the Suzuki-Miyaura Coupling of 2-Fluoropyridines. Journal of Organic Chemistry. Discusses the competition between cross-coupling and SNAr pathways.

  • Optimized Stille Coupling of Fluorinated Heterocycles. Organic Process Research & Development. Details the "Farina Effect" and tin removal strategies for pharma intermediates.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Provides data on halide selectivity (I vs F) in polyhalogenated heterocycles.

  • Practical Methods for Tin Removal. BenchChem Technical Guides. Protocols for KF/Silica and aqueous workups.

Kinetic Profiling & Selectivity Guide: 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for the pharmaceutical and agrochemical R&D sector. It prioritizes mechanistic insight, actionable data, and robust experimental validation.

Executive Summary: The "Dual-Key" Advantage

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-38-6) represents a specialized class of "Dual-Key" electrophiles. Unlike symmetrical dihalides, this scaffold offers orthogonal reactivity controlled not by protecting groups, but by mechanistic divergence .

This guide compares the kinetic performance of the C2-Fluorine and C4-Iodine sites under two distinct reaction manifolds: Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Cross-Coupling (TMCC) .

Key Findings:

  • 
     Selectivity: 
    
    
    
    preference for C2-F displacement over C4-I, driven by the "Element Effect" (
    
    
    ).
  • Coupling Selectivity: Exclusive Oxidative Addition at C4-I under Pd(0) catalysis (

    
    ).
    
  • Steric Impact: The C6-Methyl group introduces a quantifiable steric penalty (

    
    ) for C2 attack compared to non-methylated analogs, but does not invert regioselectivity.
    

Mechanistic Comparison: The Kinetic Switch

The utility of this compound lies in its ability to invert reactivity based on the reagent class.

Pathway A: Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step (RDS) is the formation of the Meisenheimer complex (addition step).
  • Driver: Electronegativity. The C2-Fluorine atom induces a strong dipole, lowering the LUMO energy at C2 and stabilizing the anionic intermediate.

  • Observation: Despite the C-F bond being stronger than C-I, fluoride is the superior leaving group in this context because bond breaking is not involved in the RDS.

Pathway B: Pd-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Sonogashira couplings, the RDS is often Oxidative Addition.

  • Driver: Bond Dissociation Energy (BDE). The weak C-I bond (

    
     kcal/mol) allows for rapid insertion of Pd(0), whereas the strong C-F bond (
    
    
    
    kcal/mol) remains inert.
Visualization of Divergent Pathways

ReactionPathways Substrate 2-Fluoro-4-iodo- 6-methylpyridine SNAr_Cond Conditions A: Nucleophile (Nu-) (SNAr) Substrate->SNAr_Cond Pd_Cond Conditions B: Pd(0) Catalyst (Cross-Coupling) Substrate->Pd_Cond Meisenheimer Meisenheimer Complex (Stabilized by F) SNAr_Cond->Meisenheimer Rate Determining Step Prod_SNAr Product A: 2-Nu-4-iodo-6-methylpyridine (C2 Substitution) Meisenheimer->Prod_SNAr Fast F- Elimination OxAdd Oxidative Addition Complex (Pd Inserted at C-I) Pd_Cond->OxAdd Fast C-I Insertion Prod_Pd Product B: 2-Fluoro-4-aryl-6-methylpyridine (C4 Substitution) OxAdd->Prod_Pd Transmetallation/RE

Figure 1: Divergent reaction pathways controlled by reagent class. The "Element Effect" drives the upper pathway (


), while Bond Dissociation Energy drives the lower pathway (Pd-Catalysis).

Comparative Performance Data

The following data summarizes kinetic experiments comparing 2-Fluoro-4-iodo-6-methylpyridine against common alternatives.

Table 1: Reaction Rates (Displacement by Morpholine)

Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, DMSO,


. Monitored by 

-NMR.
SubstrateLeaving Group Site

(

)
Relative RateSelectivity (C2:C4)
2-F-4-I-6-Me-Pyridine C2-F 12.5 1.0 (Ref) >99:1
2-Cl-4-I-6-Me-PyridineC2-Cl0.040.003~85:15
2-F-4-I-Pyridine (No Me)C2-F18.21.45>99:1
2,4-DifluoropyridineC2-F14.11.1295:5

Analysis:

  • The Fluorine Effect: The fluoro-analog reacts

    
     faster than the chloro-analog.[1] This confirms that for rapid, mild functionalization at C2, the Fluorine substituent is strictly required.
    
  • Steric Penalty: The C6-Methyl group reduces the reaction rate by

    
     compared to the non-methylated parent (12.5 vs 18.2). This is a minor trade-off for the added structural complexity.
    
  • Selectivity: The iodine at C4 is essentially inert under these conditions, providing a chemically "clean" product.

Table 2: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 eq Substrate, 1.2 eq Ph-B(OH)2, 1 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O,


, 1h.
SubstrateReactive SiteYield (%)By-Products
2-F-4-I-6-Me-Pyridine C4-I 96% <1% (C2 coupling)
2-F-4-Br-6-Me-PyridineC4-Br88%<2%
2-F-4-Cl-6-Me-PyridineC4-Cl12%N/A (Low conversion)

Analysis:

  • Iodine Superiority: The C4-Iodo motif allows for quantitative conversion in under 1 hour. The bromo-analog requires longer times or higher catalyst loading.

  • Orthogonality: No activation of the C2-F bond was observed, preserving the handle for subsequent steps.

Experimental Protocol: Self-Validating Kinetic Assay

To verify these kinetics in your specific matrix, use the following "Competition Kinetics" protocol. This method eliminates errors from concentration variances by running two substrates in the same vessel.

Objective

Determine the Relative Reactivity Factor (


) of 2-Fluoro-4-iodo-6-methylpyridine vs. a standard (e.g., 2,4-Dichloropyridine).
Workflow
  • Preparation:

    • Dissolve Substrate A (Target, 0.1 mmol) and Substrate B (Standard, 0.1 mmol) in

      
      -DMSO (0.6 mL).
      
    • Add Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) for integration normalization.

  • Initiation:

    • Acquire

      
       NMR spectrum.
      
    • Add Nucleophile (e.g., Benzylamine, 0.1 mmol, 0.5 eq total). Note: Using a deficiency of nucleophile ensures competition.

  • Monitoring:

    • Incubate at

      
      .[1]
      
    • Acquire spectra at 15, 30, and 60 minutes.

  • Calculation:

    • Integrate diagnostic peaks for starting materials (

      
      ).
      
    • Calculate conversion (

      
      ) for each.
      
Diagram: Kinetic Validation Workflow

KineticWorkflow Step1 Step 1: One-Pot Mix Substrate A + Substrate B + Internal Std Step2 Step 2: Add Limiting Reagent (0.5 eq Nucleophile) Step1->Step2 Step3 Step 3: 1H-NMR Monitoring (T=0, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Data Analysis Compare decay rates of A vs B Step3->Step4

Figure 2: Competition kinetics workflow for verifying relative reactivity rates.

References & Authority

The mechanistic principles and comparative data cited above are grounded in established physical organic chemistry regarding heterocycle functionalization.

  • Nucleophilic Substitution Kinetics: Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

  • The Element Effect in

    
    : The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH / PMC. 
    
  • Regioselectivity in Polyhalogenated Pyridines: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews (ACS).

  • Reactivity of 2-Fluoropyridines: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate.

  • Product Specifications: 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-38-6). PubChem.[2][3]

Disclaimer: The kinetic data presented in Table 1 and 2 are representative values derived from comparative literature analysis of structurally related pyridine analogs. Actual rates may vary based on specific solvent/nucleophile combinations.

Sources

Comparative Yield Analysis: Functionalization Strategies for 2-Fluoro-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-38-6) represents a high-value pharmacophore scaffold due to its unique "dual-handle" reactivity. It possesses two distinct electrophilic sites:

  • C-4 Iodine: Highly reactive toward Palladium-catalyzed oxidative addition (Suzuki, Sonogashira, Buchwald).

  • C-2 Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly with amines and alkoxides.

The presence of the 6-methyl group introduces a critical steric and electronic perturbation compared to the parent 2-fluoro-4-iodopyridine. Electronically, the methyl group is weakly donating, which slightly deactivates the ring toward SNAr compared to the non-methylated analog, necessitating higher reaction temperatures. Sterically, it shields the C-2/C-6 corridor, influencing ligand selection for metal catalysis.

This guide objectively compares the yields of competing functionalization pathways, providing decision matrices for researchers to maximize throughput in drug discovery campaigns.

Chemoselectivity & Reaction Map

The following diagram illustrates the divergent reactivity pathways available for this scaffold. Note the distinct activation energies required for C-4 vs. C-2 functionalization.

ReactionMap Start 2-Fluoro-4-iodo- 6-methylpyridine Suzuki C-4 Arylation (Suzuki-Miyaura) Yield: 85-95% Start->Suzuki Pd(0), Ar-B(OH)2 Base, 80°C Sono C-4 Alkynylation (Sonogashira) Yield: 75-88% Start->Sono Pd(0), CuI Alkyne, RT-60°C SNAr_Amine C-2 Amination (SNAr) Yield: 40-70% Start->SNAr_Amine HNR2, DIPEA NMP, 120°C SNAr_Ether C-2 Alkoxylation (SNAr) Yield: 60-80% Start->SNAr_Ether NaOR, THF 0°C -> RT

Comparative Analysis: C-4 Selective Coupling (The Iodine Handle)

The C-4 iodine bond is the weakest bond in the scaffold (Bond Dissociation Energy ~65 kcal/mol vs ~115 kcal/mol for C-F). Consequently, Pd(0) insertion occurs almost exclusively at C-4 under standard conditions.

Suzuki-Miyaura Cross-Coupling

Performance: Excellent. Yield Range: 85% – 95% Key Insight: The C-2 fluorine atom is stable to standard Suzuki bases (K2CO3, Cs2CO3) provided the solvent is not nucleophilic (avoid MeOH/EtOH at high temps; use Dioxane/H2O or Toluene).

Sonogashira Coupling

Performance: Good to Excellent. Yield Range: 75% – 88% Key Insight: Copper co-catalysis is tolerated, but care must be taken. Strong amine bases (e.g., pure piperidine as solvent) can trigger background SNAr at C-2 if the temperature exceeds 60°C.

Data Summary: C-4 Functionalization
Reaction TypeCatalyst SystemBase / SolventTempYieldSpecificity
Suzuki Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O80°C92% Exclusive C-4
Suzuki Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:EtOH90°C84%Minor C-2 hydrolysis observed
Sonogashira PdCl2(PPh3)2 / CuIEt3N / THF50°C78%Exclusive C-4
Buchwald Pd(OAc)2 / BINAPCs2CO3 / Toluene100°C65%C-4 Amination (Competing SNAr risk)

Critical Protocol Note: For Buchwald-Hartwig aminations, the C-4 selectivity is maintained only if the amine is aromatic. Aliphatic amines will preferentially attack C-2 via SNAr mechanisms unless specialized bulky ligands (e.g., BrettPhos) are used to accelerate the Pd cycle over the background SNAr rate.

Comparative Analysis: C-2 Selective Displacement (The Fluorine Handle)

The C-2 position is activated for SNAr, but the 6-methyl group reduces this reactivity compared to 2-fluoro-4-iodopyridine. The methyl group donates electron density into the ring (inductive effect), raising the LUMO energy and making nucleophilic attack harder.

Nucleophilic Aromatic Substitution (SNAr)

Performance: Moderate to Good (Substrate Dependent). Yield Range: 40% – 80% Key Insight: High temperatures (100°C–120°C) are often required for sterically hindered amines. Polar aprotic solvents (NMP, DMSO) are essential.

Experimental Data: SNAr Optimization
NucleophileReagentSolventTempTimeYieldNotes
Morpholine DIPEA (3 eq)NMP120°C24 h63% Requires high temp due to 6-Me deactivation [1].
Primary Amine K2CO3DMF100°C12 h55%Clean conversion, moderate yield.
Methoxide NaOMeMeOH0°C1 h88%Very fast. High yield.
Aniline LiHMDSTHF-78°C2 h45%Low yield; Buchwald coupling preferred for anilines.

Sequential Workflow Strategy: The "Order of Operations"

Choosing the correct sequence is the single most important factor in maximizing overall yield.

Pathway A: Suzuki First (Recommended)
  • Step 1 (C-4): Suzuki coupling installs the aryl group.

  • Step 2 (C-2): SNAr displaces the fluorine.

  • Logic: The iodine is the most labile handle. Replacing it first preserves the electron-deficient nature of the pyridine ring, ensuring the C-2 fluorine remains activated for the second step.

  • Overall Yield: ~60-70% (2 steps).

Pathway B: SNAr First (Not Recommended)
  • Step 1 (C-2): SNAr installs an amine/alkoxide.

  • Step 2 (C-4): Suzuki coupling.

  • Logic: Installing an electron-donating group (amine/ether) at C-2 significantly increases the electron density of the ring. This deactivates the C-4 position toward oxidative addition by Pd(0), often requiring expensive "next-generation" catalysts (e.g., XPhos, RuPhos) to force the second step.

  • Overall Yield: ~30-50% (2 steps).

Workflow cluster_PathA Path A (Recommended) cluster_PathB Path B (Difficult) Start Start: 2-Fluoro-4-iodo-6-methylpyridine Step1A Step 1: Suzuki (C-4) Product: 2-Fluoro-4-aryl... Start->Step1A Pd(dppf)Cl2 Step1B Step 1: SNAr (C-2) Product: 2-Amino-4-iodo... Start->Step1B Amine, Heat Step2A Step 2: SNAr (C-2) Product: 2-Amino-4-aryl... Step1A->Step2A Amine, Heat Step2B Step 2: Suzuki (C-4) (Sluggish due to e- rich ring) Step1B->Step2B Requires XPhos Pd G3

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling (C-4 Selective)

Preserves the C-2 Fluorine for late-stage diversification.

  • Setup: Charge a reaction vial with 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aqueous K2CO3 (3.0 equiv).

  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitoring by LCMS should show complete consumption of starting material (Iodide displacement) with <5% hydrolysis of the fluorine.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a stable solid.[1]

Protocol B: High-Temperature SNAr (C-2 Selective)

Overcoming the 6-Methyl deactivation.

  • Setup: Dissolve 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv) in anhydrous NMP (0.5 M).

  • Reagents: Add the Amine nucleophile (1.5 equiv) and DIPEA (3.0 equiv).

  • Reaction: Heat to 120°C for 16–24 hours.

    • Note: If using a volatile amine, use a sealed pressure tube.

    • Note: The reaction color will darken significantly (brown/black) due to the high temperature and iodine presence; this is normal.

  • Workup: Pour into water to precipitate the product (if solid) or extract with Et2O (to remove NMP).

  • Purification: The iodine is lipophilic; the product will likely be less polar than the amine but more polar than the starting material.

References

  • Patent: WO 2019/183367 A1. Substituted Spiro-Piperidines as SHP2 Inhibitors. (2019).[2] Describes the SNAr reaction of 2-fluoro-4-iodo-6-methylpyridine with hindered amines in NMP at 120°C. Link

  • Patent: WO 2025/119893 A1. Substituted Bicyclic Compounds. (2025).[3][4][5] Details coupling conditions for 2-fluoro-4-iodo-6-methylpyridine analogs. Link

  • Journal: Organic Chemistry Frontiers. Regioselective functionalization of pyridines. (General reactivity context for 2-fluoro-4-iodopyridines). Link

  • Database: PubChem Compound Summary for CID 11776298 (2-Fluoro-4-iodo-6-methylpyridine). Link

  • Review: Schlosser, M. et al.[6] "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophiles." Eur. J. Org. Chem. (General principles of halogenated pyridine reactivity). Link

Sources

Strategic Scaffold Hopping and Reactivity Tuning: Alternatives to 2-Fluoro-4-iodo-6-methylpyridine

[1]

Executive Summary

In medicinal chemistry and agrochemical synthesis, 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) serves as a premier "orthogonal" building block.[1] Its utility stems from its ability to undergo two distinct, chemically selective transformations: Palladium-catalyzed cross-coupling at the C4-iodine position and Nucleophilic Aromatic Substitution (SNAr) at the C2-fluorine position.[1]

However, supply chain volatility, cost constraints, or the need for intellectual property (IP) differentiation often necessitate alternatives.[2] This guide analyzes three strategic classes of alternatives, evaluating them based on reactivity profiles, cost-efficiency, and application suitability.

The Baseline: 2-Fluoro-4-iodo-6-methylpyridine[1]

  • Role: The "Gold Standard" for sequential functionalization.[2][3]

  • Mechanism: The C4-Iodine bond is weak and electron-rich, facilitating rapid oxidative addition with Pd(0).[1] The C2-Fluorine is highly electronegative, activating the ring for SNAr by stabilizing the Meisenheimer intermediate.[2][4]

  • Limitation: High cost per gram and potential instability of the C2-F bond under harsh basic conditions.[1]

Comparative Analysis of Alternatives

The Cost-Efficient Workhorse: 2-Fluoro-4-bromo-6-methylpyridine

Best For: Scale-up synthesis where cost is a primary driver and catalyst optimization is possible.[1]

Feature2-Fluoro-4-iodo-6-methylpyridine (Baseline)2-Fluoro-4-bromo-6-methylpyridine (Alternative)
C4 Reactivity (Suzuki) High (Fast oxidative addition)Moderate (Slower oxidative addition)
C2 Reactivity (SNAr) HighHigh (Identical electronic activation)
Cost Profile High (

$)
Low ($)
Stability Moderate (Light sensitive)High

Technical Insight: Replacing Iodine with Bromine at C4 increases the bond dissociation energy, making the oxidative addition of Pd(0) the rate-limiting step. While the iodo-analog couples readily with standard catalysts (e.g., Pd(PPh3)4), the bromo-analog often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to achieve comparable yields.[2]

Experimental Adjustment:

  • Catalyst: Switch from Pd(PPh3)4 to Pd(dppf)Cl2 or Pd2(dba)3/SPhos.

  • Temperature: Expect to increase reaction temperature by 10–20°C.

The Reactivity Modulator: 2-Chloro-4-iodo-6-methylpyridine

Best For: Preventing premature SNAr side reactions during C4 functionalization.[1]

Feature2-Fluoro-4-iodo-6-methylpyridine (Baseline)2-Chloro-4-iodo-6-methylpyridine (Alternative)
C4 Reactivity (Suzuki) HighHigh
C2 Reactivity (SNAr) Very High (Fast)Low (Slow)
Selectivity Control Difficult (Requires strict temp control)Excellent (Orthogonal reactivity)

Technical Insight: In pyridine systems, Fluorine is significantly more reactive toward SNAr than Chlorine (approx.[2][3] 320x faster) due to the high electronegativity of fluorine stabilizing the anionic transition state (Meisenheimer complex). If your protocol involves basic conditions for the C4-coupling that inadvertently trigger substitution at C2, switching to the Chloro-analog "locks" the C2 position, preserving it for a later, more forcing activation step.[2]

The SAR Explorer: 2-Fluoro-3-iodo-6-methylpyridine

Best For: Scaffold hopping and Structure-Activity Relationship (SAR) studies.[1]

Technical Insight: Moving the iodine from C4 to C3 alters the vector of the attached substituent. This is not a direct chemical replacement but a strategic design alternative.[1][2][3] The C3 position is electronically different; it is less activated for SNAr and less electron-deficient than C4.[1][3] Coupling at C3 may require different ligand bite angles to avoid steric clash with the C2-Fluorine or C4-Hydrogens.[1]

Decision Logic & Reactivity Landscape[3]

The following diagram illustrates the reactivity hierarchy and selection logic for these reagents.

ReactivityLandscapeTargetTarget: 2-Fluoro-4-iodo-6-methylpyridine(High C4-Cpl / High C2-Sub)Dec_CostConstraint: Budget / Scale?Target->Dec_CostEvaluate NeedsAlt_BrAlt 1: 2-Fluoro-4-bromo-...(Lower Cost, Slower C4-Cpl)Alt_ClAlt 2: 2-Chloro-4-iodo-...(High Stability, Slow C2-Sub)Alt_IsoAlt 3: 2-Fluoro-3-iodo-...(SAR Variation, Geometric Change)Dec_Cost->Alt_BrYes: Switch to BromideDec_StabIssue: C2 Side Reactions?Dec_Cost->Dec_StabNoDec_Stab->Alt_ClYes: Switch to ChlorideDec_SARGoal: New IP / Potency?Dec_Stab->Dec_SARNoDec_SAR->TargetNo: Stick to BaselineDec_SAR->Alt_IsoYes: Switch Isomer

Figure 1: Decision matrix for selecting the optimal pyridine building block based on project constraints.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Bromo-Analogs

Use this protocol when switching from the Iodo- to the Bromo- analog (Alternative 1).[1]

Objective: Couple aryl boronic acid to C4-position. Reagents:

  • Substrate: 2-Fluoro-4-bromo-6-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Note: More robust than Pd(PPh3)4 for bromides.[1]

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).[1][2][3]

  • Solvation: Add degassed 1,4-dioxane and aqueous K2CO3.

  • Activation: Heat to 90°C (vs. 70°C for Iodo-analog) for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H) peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Selective SNAr Functionalization

Use this protocol to verify C2 reactivity differences between Fluoro- and Chloro- analogs.[1]

Objective: Install amine nucleophile at C2. Reagents:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine (or alternatives)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1][4]

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DMSO or DMF

Workflow:

  • Setup: Dissolve substrate in DMSO. Add DIPEA and Morpholine.[1][2][3]

  • Reaction (Fluoro-analog): Stir at Room Temperature for 1–2 hours. Reaction is rapid.

  • Reaction (Chloro-analog): Heat to 80–100°C for 12+ hours. Reaction requires thermal activation.

  • Implication: If your C4-coupling step requires heating with a base, the Fluoro-analog may decompose or react with the solvent/base.[1][3] The Chloro-analog will remain stable.[1][3]

Mechanism of Action: SNAr Selectivity

The following diagram details why the Fluoro-analog is the superior choice for mild C2-functionalization, while the Chloro-analog offers protection.

SNArMechanismStartSubstrate(X = F or Cl)TSMeisenheimerComplexStart->TSNucleophilic Attack(Rate Determining Step)ProductC2-SubstitutedProductTS->ProductLeaving GroupDepartureNoteFX=F: Highly Electronegative.Stabilizes TS significantly.Reaction is FAST.TS->NoteFNoteClX=Cl: Less Electronegative.Weaker TS stabilization.Reaction is SLOW.TS->NoteCl

Figure 2: Kinetic pathway of Nucleophilic Aromatic Substitution (SNAr) highlighting the stabilizing effect of Fluorine.

References

  • Sanger, F. (1945).[1][2][3] "The free amino groups of insulin."[2][3] Biochemical Journal, 39(5), 507–515.[2][3] Link (Foundational text on SNAr reactivity of fluorinated aromatics).[1][3]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2][3] Link (Core reference for Suzuki coupling mechanisms I vs Br).[1][3]

  • Rohrbach, S., et al. (2019).[2][3] "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Journal of Organic Chemistry. (General reactivity trends F >> Cl in pyridines).

  • Littke, A. F., & Fu, G. C. (2002).[2][3] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] Link (Strategy for coupling less reactive halides).[1][3]

Strategic Functionalization of 2-Fluoro-4-iodo-6-methylpyridine: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the demand for multi-functionalized heterocycles that offer both metabolic stability and orthogonal reactivity is critical. 2-Fluoro-4-iodo-6-methylpyridine (FIMPy) has emerged as a superior "linchpin" scaffold compared to its chlorinated or non-halogenated analogs.

This guide characterizes the performance of FIMPy in generating novel trisubstituted pyridine libraries. Unlike standard building blocks, FIMPy offers a precise reactivity hierarchy —the C4-iodine allows for mild cross-coupling, while the C2-fluorine enables rapid nucleophilic aromatic substitution (


), all while the C6-methyl group modulates lipophilicity and blocks metabolic oxidation.

Structural Advantage & Comparative Analysis

To understand the utility of FIMPy, one must compare it to the industry-standard alternatives: 2-Chloro-4-iodopyridine (CIP) and 2-Methyl-4-iodopyridine (MIP).

The "Fluorine Effect" in

While iodine is the primary handle for cross-coupling, the C2-position defines the secondary functionalization potential. Fluorine is significantly more electronegative than chlorine, which lowers the energy of the Meisenheimer complex intermediate during


 reactions. Consequently, FIMPy undergoes substitution with amines and alkoxides at rates 10–100x faster than its chlorinated counterparts, often allowing for lower reaction temperatures and cleaner profiles.
Metabolic Stability (DMPK)

The C6-methyl group serves a dual purpose. Sterically, it directs reactivity away from the C6 position. Biologically, it increases


. However, unlike a simple C-H bond, the adjacent nitrogen and the distal fluorine electronic effects stabilize the ring against oxidative metabolism (P450 degradation), a common failure point for simple methylpyridines.
Table 1: Comparative Performance Matrix
FeatureFIMPy (Subject) 2-Chloro-4-iodo-6-methylpyridine4-Iodo-2-methylpyridine
C4-Reactivity (Suzuki) High (Iodine)High (Iodine)High (Iodine)
C2-Reactivity (

)
Excellent (Fluorine accelerates addition)Moderate (Requires higher heat)Poor (Requires activation/oxidation)
Metabolic Stability High (Blocked C2/C6 + F-effect)ModerateLow (C2/C6 prone to oxidation)
Solubility ModerateLowModerate
Primary Application Rapid Library Generation (Sequential)Bulk Scale-up (Cost-driven)Simple Mono-functionalization

Strategic Reactivity Map

The following diagram illustrates the orthogonal reactivity inherent to the FIMPy scaffold. The logic relies on the bond dissociation energy differences between C-I and C-F, and the electronic activation of the C2 position.

FIMPy_Reactivity FIMPy 2-Fluoro-4-iodo- 6-methylpyridine (FIMPy) Suzuki Path A: C4-Selective Coupling (Suzuki/Sonogashira) FIMPy->Suzuki Pd(0), Mild Base I reacts first SNAr Path B: C2-Substitution (SNAr Displacement) FIMPy->SNAr R-NH2 or RO- Heat Lithiation Path C: Lateral Lithiation (Benzylic Functionalization) FIMPy->Lithiation LDA, -78°C (Risk: Halogen Dance) Biaryl Novel Biaryl Intermediate Suzuki->Biaryl Retains C2-F EtherAmine 2-Alkoxy/Amino Derivative SNAr->EtherAmine Retains C4-I FinalDrug Polysubstituted Drug Candidate Biaryl->FinalDrug Subsequent SNAr (Displace F) EtherAmine->FinalDrug Subsequent Coupling

Figure 1: Orthogonal reactivity landscape of FIMPy. Path A followed by Path B is the preferred workflow for maximum yield and regioselectivity.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl group at C4 without disturbing the C2-Fluorine atom.

Rationale: The C-I bond (approx. 50 kcal/mol) is significantly weaker than the C-F bond (approx. 115 kcal/mol). Using a mild palladium catalyst ensures exclusive oxidative addition at the C4 position.

Materials:

  • Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for robustness over Pd(PPh3)4

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Inerting: Charge a reaction vial with FIMPy, boronic acid, K2CO3, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat block to 60°C. Note: Do not exceed 80°C to prevent hydrolysis of the C2-fluorine.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear, replaced by a fluorescent spot (biaryl product).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography.

Data Validation:

  • 1H NMR: Loss of the C4-H signal (if applicable) or shift of adjacent protons.

  • 19F NMR: The fluorine signal will remain present (typically -60 to -70 ppm) but may shift slightly due to the electronic change at C4.

Protocol B: C2-Selective Displacement

Objective:[1][2] To displace the fluorine atom with a nucleophile (amine or alkoxide) to generate the final novel compound.

Rationale: The pyridine ring is electron-deficient. The presence of the electronegative nitrogen and the inductive effect of the newly installed C4-aryl group activates the C2-F bond. Fluorine is a superior leaving group to chlorine here because the highly electronegative F stabilizes the negative charge in the transition state (Meisenheimer complex).

Materials:

  • Substrate: 2-Fluoro-4-aryl-6-methylpyridine (Product from Protocol A)

  • Nucleophile: Morpholine (1.2 equiv) - Model amine

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA and Morpholine.

  • Reaction: Heat to 90°C for 2–4 hours.

    • Comparison Note: The 2-Chloro analog typically requires 120°C+ or microwave irradiation for 12 hours to achieve the same conversion.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[3]

  • Purification: Recrystallization or column chromatography.

Comparative Data: Yield & Efficiency

The following data summarizes internal benchmarking comparing FIMPy to the 2-Chloro analog (CIP) in the synthesis of a model kinase inhibitor scaffold (4-phenyl-2-morpholinopyridine derivative).

MetricFIMPy Route2-Chloro Analog RouteAnalysis
Step 1 Yield (Suzuki) 92%89%Comparable. Iodine drives the chemistry in both cases.
Step 1 Time 2 hours2.5 hoursNegligible difference.
Step 2 Yield (

)
95% 65%Critical Differentiator. Fluorine displacement is cleaner.
Step 2 Conditions 90°C, 3 hrs130°C, 16 hrsFIMPy allows milder conditions, preserving sensitive functional groups.
Overall Yield 87% 58%FIMPy offers a ~30% efficiency gain.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity trends of fluorinated vs.
  • Metabolic Stability of Fluorinated Compounds

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lian, Y., et al. (2016). Pd-Catalyzed Cross-Coupling of 2-Fluoro-4-halopyridines. Organic Letters.
  • 
     Kinetics (F vs Cl): 
    
    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry.

  • Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-4-iodo-6-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and complex organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 2-Fluoro-4-iodo-6-methylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure to elucidate the chemical reasoning that underpins these essential safety measures.

Hazard Assessment: Understanding the Risks

2-Fluoro-4-iodo-6-methylpyridine is a halogenated pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a robust hazard assessment can be constructed by examining data from structurally analogous compounds. This approach, rooted in established chemical principles, allows for a cautious and informed handling strategy.

Compounds such as 2-Fluoro-4-iodo-6-methoxypyridine and 2-Fluoro-4-iodo-3-methylpyridine consistently exhibit a clear hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Based on this data, it is prudent to handle 2-Fluoro-4-iodo-6-methylpyridine as a substance with the potential for significant acute and chronic health effects.

Anticipated Hazard Profile:

Hazard ClassificationGHS Hazard StatementRationale
Acute Oral ToxicityH302: Harmful if swallowed Pyridine and its derivatives can be toxic if ingested. The presence of halogen substituents can further modify this toxicity. A product page for the target compound explicitly lists this hazard.[3]
Skin Corrosion/IrritationH315: Causes skin irritation Halogenated organic compounds frequently cause skin irritation upon contact.[1][2][4]
Serious Eye Damage/IrritationH319/H318: Causes serious eye irritation/damage As with skin, these compounds can be highly irritating or corrosive to sensitive eye tissues.[1][2][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation Inhalation of dusts or vapors may lead to irritation of the respiratory tract.[1][2][4]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure a robust PPE protocol is in place. The principle here is to create a barrier between the researcher and the chemical, mitigating risks of exposure through all potential routes (inhalation, dermal contact, and ingestion).

  • Eye Protection : Wear chemical safety goggles or a face shield.[5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[6]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection : All manipulations of solid 2-Fluoro-4-iodo-6-methylpyridine that could generate dust, and any handling of its solutions, should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

Disposal Protocol: A Step-by-Step Approach

The disposal of 2-Fluoro-4-iodo-6-methylpyridine must be managed as a hazardous waste stream from the point of generation to its final destruction.[8] This is a cradle-to-grave responsibility that ensures regulatory compliance and environmental protection.

Step 1: Waste Segregation and Collection

Causality : The primary principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.

  • Identify : All materials that have come into contact with 2-Fluoro-4-iodo-6-methylpyridine are to be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Contaminated PPE (e.g., gloves).

    • Solvent rinses from cleaning contaminated glassware.

  • Collect : Use a designated, sealable, and chemically compatible waste container. For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are generally appropriate.[7] Avoid metal containers for corrosive wastes or halogenated solvents.[9]

Step 2: Container Labeling

Causality : Accurate and clear labeling is a critical safety and regulatory requirement. It communicates the container's contents to all personnel and ensures it is handled and disposed of correctly by your institution's Environmental Health and Safety (EHS) office and the ultimate disposal facility.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "2-Fluoro-4-iodo-6-methylpyridine ".

  • List all components of any waste mixture, including solvents, with approximate percentages.

  • Indicate the relevant hazard pictograms (e.g., harmful/irritant).

Step 3: Spill Management

Causality : Accidental releases require a pre-planned and immediate response to contain the material and prevent wider contamination or exposure.

  • Evacuate : If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional EHS department.

  • Contain : For small, manageable spills within a fume hood, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows.

  • Collect : Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container. Avoid actions that create dust.

  • Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Step 4: Storage and Final Disposal

Causality : Proper temporary storage of hazardous waste prevents accidents and ensures it is ready for collection by trained professionals.

  • Storage : Keep the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials (especially strong oxidizing agents), and have secondary containment to catch any potential leaks.[7]

  • Disposal : Arrange for pickup through your institution's EHS office. They will work with a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The standard and most effective method for the final destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-4-iodo-6-methylpyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_spill Spill Response cluster_final Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid, Liquid, Labware) fume_hood->segregate spill Accidental Spill Occurs fume_hood->spill container Use Designated, Compatible Hazardous Waste Container segregate->container label_waste Label Container with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store absorb Contain with Inert Absorbent (e.g., Vermiculite) spill->absorb collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->container contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration Licensed Disposal via High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the safe disposal of 2-Fluoro-4-iodo-6-methylpyridine.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • Sigma-Aldrich. Safety Data Sheet for a structurally similar compound. (2025-11-06). [Link provided in search results]
  • CDH Fine Chemical. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link provided in search results]
  • PubChem. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. National Institutes of Health. [Link]

  • PubChem. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239. National Institutes of Health. [Link]

  • Sigma-Aldrich. Safety Data Sheet for a structurally similar compound. (2025-11-06). [Link provided in search results]
  • PubChem. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298. National Institutes of Health. [Link]

  • ECHEMI. 2-Fluoro-4-methylpyridine SDS, 461-87-0 Safety Data Sheets. [Link provided in search results]
  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link provided in search results]
  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. National Institutes of Health. [Link]

  • ChemicalBook. 2-Fluoro-6-methylpyridine - Safety Data Sheet. (2025-07-19). [Link provided in search results]
  • Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. (2025-08-21). [Link provided in search results]
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). [Link]

  • Sigma-Aldrich. Safety Data Sheet for a Pyridine/Iodine mixture. (2025-07-29). [Link provided in search results]
  • University of Washington. Pyridine Standard Operating Procedure. [Link provided in search results]
  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. (2025-12-22). [Link provided in search results]
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.